Protirelin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSAINXGIQZQOO-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53935-32-3 (1:1 tartrate), 56267-12-0 (tartrate monohydrate salt/solvate) | |
| Record name | Protirelin [USAN:INN:BAN:JAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023533 | |
| Record name | TSH-releasing hormone | |
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Molecular Weight |
362.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light red crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Transferrin | |
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CAS No. |
24305-27-9, 117217-40-0, 11096-37-0 | |
| Record name | TSH-releasing hormone | |
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| Record name | Protirelin [USAN:INN:BAN:JAN] | |
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| Record name | Protirelin | |
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| URL | https://www.drugbank.ca/drugs/DB09421 | |
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| Record name | Transferrin | |
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| Record name | TSH-releasing hormone | |
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| Record name | Protirelin | |
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| Record name | Transferrins | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTIRELIN | |
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Foundational & Exploratory
The Dawn of Neuroendocrinology: A Technical History of Protirelin's Discovery and Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal discovery, characterization, and synthesis of Protirelin (Thyrotropin-Releasing Hormone), the first of the hypothalamic releasing hormones to be identified. This whitepaper delves into the technical intricacies of its isolation from millions of animal hypothalami, the landmark chemical synthesis that confirmed its structure, and the signaling pathways it governs, providing a foundational understanding for contemporary research and drug development.
Discovery and Structural Elucidation: A Tale of Two Nobel Laureates
The journey to uncover the chemical messenger responsible for stimulating the anterior pituitary's release of thyrotropin (thyroid-stimulating hormone, TSH) was a monumental undertaking that spanned over a decade. This intensive research, characterized by a fierce but fruitful competition, was spearheaded by two independent groups led by Roger Guillemin and Andrew V. Schally. Their tireless efforts, which involved the processing of an immense number of sheep and pig brains, culminated in the isolation, structural determination, and synthesis of Thyrotropin-Releasing Hormone (TRH), now known pharmaceutically as this compound, in 1969.[1][2] This landmark achievement, which laid the foundation for the field of neuroendocrinology, was recognized with the 1977 Nobel Prize in Physiology or Medicine, an honor they shared.[1]
The structure of this compound was revealed to be a surprisingly simple tripeptide: (pyro)Glu-His-Pro-NH2.[2] The presence of a pyroglutamyl residue at the N-terminus and a prolinamide at the C-terminus were key structural features that initially complicated its characterization.[2]
Biosynthesis of this compound
This compound is not synthesized directly as a tripeptide but is instead processed from a larger precursor protein. In humans, this precursor is a 242-amino acid polypeptide that contains six copies of the Gln-His-Pro-Gly sequence.[3] A series of enzymatic steps are required to liberate and modify these sequences into the mature this compound molecule.
Experimental Protocol: Enzymatic Processing of the this compound Precursor
This protocol outlines the key enzymatic steps involved in the maturation of this compound from its precursor polypeptide.
Objective: To describe the enzymatic cascade leading to the formation of mature this compound.
Materials:
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This compound precursor polypeptide
-
Prohormone convertases (e.g., PC1/3, PC2)
-
Carboxypeptidase E (CPE)
-
Peptidylglycine α-amidating monooxygenase (PAM)
-
Glutaminyl cyclase (QC)
-
Appropriate buffers and cofactors for each enzyme
Methodology:
-
Endoproteolytic Cleavage: The precursor polypeptide is cleaved by prohormone convertases at the C-terminal side of paired basic amino acid residues (Lys-Arg or Arg-Arg) that flank the Gln-His-Pro-Gly sequences.
-
Exopeptidase Trimming: Carboxypeptidase E removes the C-terminal basic residues from the resulting peptides.
-
Amidation: The C-terminal glycine residue is converted to an amide group by the action of peptidylglycine α-amidating monooxygenase.
-
N-terminal Cyclization: The N-terminal glutamine residue is cyclized into a pyroglutamyl residue by glutaminyl cyclase.
Chemical Synthesis of this compound
The definitive confirmation of this compound's structure came from its successful chemical synthesis, which produced a molecule with identical biological activity to the natural hormone. Both classical solution-phase and solid-phase peptide synthesis (SPPS) methods were employed in the early syntheses. The SPPS approach, pioneered by Bruce Merrifield, proved to be a highly efficient method for producing peptides.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
This protocol provides a generalized methodology for the solid-phase synthesis of this compound, based on the Fmoc/tBu strategy.
Objective: To synthesize the tripeptide pyroglutamyl-histidyl-proline amide using solid-phase peptide synthesis.
Materials:
-
Fmoc-Pro-Wang resin (or other suitable solid support)
-
Fmoc-His(Trt)-OH
-
Fmoc-pGlu-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents: DMF, DCM, Ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Methodology:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF.
-
Amino Acid Coupling (Histidine): Couple Fmoc-His(Trt)-OH to the deprotected proline residue using a coupling reagent and a base in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added histidine residue.
-
Amino Acid Coupling (Pyroglutamic Acid): Couple Fmoc-pGlu-OH to the deprotected histidine residue.
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and HPLC analysis.
This compound Signaling Pathway
This compound exerts its physiological effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of thyrotroph and lactotroph cells in the anterior pituitary.[1] This binding initiates a well-defined intracellular signaling cascade.
Experimental Protocol: In Vitro TSH Release Assay
This protocol describes a method to quantify the release of TSH from pituitary cells in response to this compound stimulation.
Objective: To measure the amount of TSH released from cultured anterior pituitary cells following treatment with this compound.
Materials:
-
Primary anterior pituitary cells or a suitable pituitary cell line (e.g., TtT/GF)
-
Cell culture medium and supplements
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
TSH ELISA kit
-
Plate reader
Methodology:
-
Cell Culture: Culture the pituitary cells to an appropriate confluency in multi-well plates.
-
Stimulation: Wash the cells with assay buffer and then incubate them with different concentrations of this compound for a defined period (e.g., 30 minutes).
-
Sample Collection: Collect the supernatant from each well.
-
TSH Quantification: Measure the concentration of TSH in the collected supernatants using a TSH-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TSH concentration as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Quantitative Data Summary
The following tables summarize key quantitative data related to the discovery and characterization of this compound.
| Parameter | Value | Reference |
| Isolation Yield | ||
| Starting Material | 250,000 pig hypothalami | Schally et al. |
| Purified this compound | 5 mg | Schally et al. |
| Biological Activity | ||
| In vivo TSH release in mice | Active at 1 ng | Schally et al. |
| In vitro TSH release from rat pituitaries | Active at 10 pg | Schally et al. |
| Pharmacokinetics | ||
| Plasma half-life in humans | ~6.5 minutes | [4] |
Table 1: this compound Discovery and Activity Data
| Ligand | Receptor | Assay Type | Affinity (Ki) | Affinity (IC50) | Potency (EC50) | Reference |
| This compound | Human TRH-R1 | Binding (Displacement of [3H]N(1)-Me-His-TRH) | 20 nM | - | - | [5] |
| This compound | Human TRH-R1 | Functional (CREB-luciferase reporter) | - | - | 3 nM | [5] |
| This compound | Mouse TRH-R1 | Binding | 10 - 23 nM | 2.6 - 26 nM | - | [5] |
| This compound | Mouse TRH-R1 | Functional (IP1 formation) | - | - | 3.2 nM | [5] |
Table 2: this compound Receptor Binding and Functional Potency
Conclusion
The discovery and synthesis of this compound marked a paradigm shift in our understanding of how the brain controls the endocrine system. The relentless pursuit of this elusive molecule by the teams of Guillemin and Schally not only unveiled the first hypothalamic releasing hormone but also established the foundational principles of neuroendocrinology. The technical achievements in isolation, purification, structural elucidation, and chemical synthesis of this compound paved the way for the discovery of other hypothalamic hormones and opened up new avenues for diagnostic and therapeutic interventions in endocrine and neurological disorders. This in-depth guide serves as a testament to their pioneering work and provides a valuable resource for the next generation of scientists and researchers in the field.
References
- 1. THYROTROPIN RELEASING HORMONE (TRH) [inhn.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Purification, isolation, and primary structure of the hypothalamic luteinizing hormone-releasing factor of ovine origin. A historical account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics and pharmacodynamics of this compound (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRH | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-Depth Technical Guide to the Chemical Properties and Structure of Protirelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protirelin, a synthetic analogue of the endogenous thyrotropin-releasing hormone (TRH), is a tripeptide with significant neuroendocrine and central nervous system activity.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details the established signaling pathways initiated upon its binding to the thyrotropin-releasing hormone receptor (TRH-R) and outlines key experimental methodologies for its characterization and analysis. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug discovery and development, offering foundational data and procedural insights to facilitate further investigation and application of this multifaceted peptide.
Chemical Structure and Identification
This compound is a tripeptide composed of L-pyroglutamyl, L-histidyl, and L-prolinamide residues in sequence.[1] Its structure is considered identical to the naturally occurring TRH produced by the hypothalamus.[2] The N-terminal pyroglutamyl residue is a cyclic lactam formed from glutamic acid, and the C-terminus is an amide, both of which contribute to its resistance to degradation by peptidases.
Table 1: Structural and Identification Details of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | [1] |
| Amino Acid Sequence | pGlu-His-Pro-NH₂ | [3][4] |
| Molecular Formula | C₁₆H₂₂N₆O₄ | [1][5] |
| CAS Number | 24305-27-9 | [1][5] |
| Synonyms | Thyroliberin, Lopremone, Synthetic TRH, TRH | [1] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, stability, and pharmacokinetic profile. The following tables summarize key quantitative data.
Table 2: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 362.38 g/mol | [1] |
| Appearance | White to off-white solid powder | [5] |
| Purity | >98% (as determined by HPLC) | [4][5] |
Table 3: Solubility and Dissociation Constants of this compound
| Property | Value | Reference(s) |
| Solubility in Water | Recommended reconstitution at ≥100 µg/mL | [4] |
| Solubility in DMSO | Soluble | [5] |
| pKa (Strongest Acidic) | 11.15 (Predicted) | N/A |
| pKa (Strongest Basic) | 6.74 (Predicted) | N/A |
Table 4: Stability and Storage of this compound
| Condition | Recommendation | Reference(s) |
| Lyophilized Powder | Store desiccated below -18°C. Stable for 3 weeks at room temperature. | [4] |
| Reconstituted Solution | Store at 4°C for 2-7 days. For long-term storage, store below -18°C. Avoid freeze-thaw cycles. | [4] |
Signaling Pathways
This compound exerts its primary physiological effects by binding to the thyrotropin-releasing hormone receptor (TRH-R), a G-protein coupled receptor (GPCR), predominantly found on thyrotroph and lactotroph cells of the anterior pituitary gland.[6] This interaction initiates a well-defined intracellular signaling cascade.
Caption: this compound-induced signaling cascade in anterior pituitary cells.
Upon binding of this compound to the TRH-R, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq/11. The activated Gαq/11 subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, promotes the fusion of vesicles containing thyroid-stimulating hormone (TSH) and prolactin (PRL) with the plasma membrane, leading to their exocytosis and release into the bloodstream.
Experimental Protocols
The following sections provide an overview of methodologies for the characterization and analysis of this compound. These protocols are based on established principles for peptide analysis and may require optimization for specific laboratory conditions and instrumentation.
Determination of Solubility (Illustrative Protocol)
This protocol outlines a general procedure for determining the solubility of a peptide like this compound.
-
Preparation of Solvents: Prepare a series of pharmaceutically relevant solvents, such as sterile water, phosphate-buffered saline (PBS) at pH 7.4, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg) into several separate, clear glass vials.
-
Solvent Addition: To each vial, add a precise volume of a single solvent (e.g., 100 µL) to achieve a high initial concentration.
-
Solubilization: Agitate the vials at a controlled room temperature using a vortex mixer for 2 minutes. If the peptide does not dissolve, sonicate the vial in a water bath for up to 5 minutes.
-
Visual Inspection: Visually inspect each vial against a dark and light background to check for any undissolved particles. A clear solution with no visible particulates indicates complete dissolution at that concentration.
-
Incremental Dilution: If the peptide is not soluble, incrementally add more solvent in precise volumes, repeating the solubilization and inspection steps at each new concentration until the peptide fully dissolves.
-
Quantification: The solubility is reported as the concentration at which the peptide completely dissolves.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment (Illustrative Protocol)
A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of this compound and detecting any related impurities or degradation products. The European Pharmacopoeia (EP) monograph for this compound provides a validated method.[7][8] The following is a representative protocol.
Chromatographic Conditions:
-
Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 60% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to achieve the same concentration as the standard solution.
-
Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity of the sample is calculated by determining the area of the main this compound peak as a percentage of the total area of all peaks in the chromatogram.
TRH (this compound) Stimulation Test (Experimental Workflow)
The TRH stimulation test is a clinical diagnostic procedure used to assess the responsiveness of the anterior pituitary.[2][6] The workflow involves the intravenous administration of this compound and subsequent measurement of the TSH response.
Caption: Workflow for the clinical TRH (this compound) stimulation test.
Conclusion
This compound remains a molecule of significant interest due to its well-characterized role in pituitary function and its potential applications in neurology. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is fundamental for its effective use in research and clinical settings. The data and methodologies presented in this guide provide a solid foundation for professionals engaged in the study and development of this compound and related peptide therapeutics. Adherence to validated analytical methods, such as those outlined in pharmacopoeial monographs, is crucial for ensuring the quality, safety, and efficacy of this important diagnostic and therapeutic agent.
References
- 1. This compound | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Thyrotropin releasing hormone-protirelin - Creative Peptides [creative-peptides.com]
- 4. TRH Human Hormone | Thyrotropin Releasing Hormone | ProSpec [prospecbio.com]
- 5. medkoo.com [medkoo.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. edqm.eu [edqm.eu]
- 8. This compound EP Impurity A - SRIRAMCHEM [sriramchem.com]
Protirelin: A Technical Guide to a Thyrotropin-Releasing Hormone Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protirelin, a synthetic analog of the endogenous tripeptide thyrotropin-releasing hormone (TRH), serves as a potent and specific agonist for the TRH receptor.[1][2] Structurally identical to TRH (L-pyroglutamyl-L-histidyl-L-prolinamide), it is a valuable tool in both clinical diagnostics and basic research for probing the hypothalamic-pituitary-thyroid (HPT) axis.[1][3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, signaling pathways, and quantitative pharmacological parameters. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
This compound is a tripeptide hormone that mirrors the function of hypothalamic TRH, stimulating the anterior pituitary gland to release thyrotropin (thyroid-stimulating hormone, TSH) and prolactin.[1][2][5] Its primary clinical application is in the TRH stimulation test, a diagnostic procedure to assess the functionality of the anterior pituitary and diagnose disorders of the thyroid, such as secondary hypothyroidism.[1][2] Beyond its diagnostic utility, this compound is an essential research molecule for investigating TRH receptor signaling and the broader physiological roles of the HPT axis.
Chemical and Physical Properties
This compound is a synthetic tripeptide with the same primary structure as endogenous TRH.[1][3][4]
| Property | Value |
| Chemical Formula | C₁₆H₂₂N₆O₄ |
| Molecular Weight | 362.38 g/mol [1][6] |
| IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide[1] |
| CAS Number | 24305-27-9[1][7] |
| Structure | L-pyroglutamyl-L-histidyl-L-prolinamide[1][3] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs) for TRH, primarily the TRH receptor type 1 (TRH-R1), located on the surface of thyrotroph cells in the anterior pituitary.[5] This interaction initiates a well-defined intracellular signaling cascade.
Upon binding of this compound to the TRH receptor, the associated heterotrimeric G protein, Gq/11, is activated. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5] The resulting increase in intracellular Ca²⁺ concentration is a critical signal for the exocytosis of TSH-containing vesicles.[5] Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC). Activated PKC phosphorylates various downstream targets, further contributing to the synthesis and secretion of TSH.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and endogenous TRH, providing a comparative view of their pharmacological properties.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Ki (nM) | Kd (nM) | Reference |
| TRH | TRH-R | GH3 pituitary cells | Saturation Binding ([³H]-TRH) | - | 16 | [8] |
| TRH | hTRH-R | Homology Model | Induced-fit Docking | - | - | [9] |
Table 2: Functional Potency (EC₅₀)
| Ligand | Response Measured | Cell Line | EC₅₀ (nM) | Reference |
| TRH | Inositol Phosphate Hydrolysis | GH3 pituitary cells | 7.9 ± 1 | [8] |
Table 3: Pharmacokinetics (Human)
| Parameter | Route | Dose | Value | Reference |
| Plasma Half-life | Intravenous | - | ~5 minutes | [10] |
| Time to Peak TSH | Intravenous | 500 µg | 20-30 minutes | [10] |
| Time to Baseline TSH | Intravenous | 500 µg | ~3 hours | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
TRH Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the TRH receptor using a radiolabeled ligand, such as [³H]-TRH.
Materials and Reagents:
-
Cell line expressing TRH receptors (e.g., GH3 pituitary tumor cells)
-
[³H]-TRH (radioligand)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
96-well plates
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture GH3 cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
A range of concentrations of unlabeled this compound.
-
A fixed concentration of [³H]-TRH (typically at or below its Kd).
-
Membrane preparation.
-
-
For total binding, omit unlabeled this compound.
-
For non-specific binding, add a high concentration of unlabeled TRH.
-
Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-TRH binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, in response to this compound.
Materials and Reagents:
-
Cell line expressing TRH receptors (e.g., GH3 cells)
-
[³H]-myo-inositol
-
This compound
-
Lithium chloride (LiCl) solution
-
Perchloric acid or trichloroacetic acid
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8)
-
Elution buffers with increasing concentrations of ammonium formate/formic acid
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Plate cells and grow to near confluency.
-
Incubate cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Stimulation:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold acid (e.g., perchloric acid).
-
Scrape the cells and centrifuge to pellet the precipitate.
-
Neutralize the supernatant containing the soluble IPs.
-
-
Separation and Quantification:
-
Apply the neutralized supernatant to an anion exchange column.
-
Wash the column to remove free inositol.
-
Elute the different IP species (IP₁, IP₂, IP₃) with buffers of increasing ionic strength.
-
Collect the fractions and measure the radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the total [³H]-IP accumulation against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀.
-
Intracellular Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following TRH receptor activation by this compound using a fluorescent calcium indicator.
References
- 1. This compound | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thyrel Trh (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. cellsciences.com [cellsciences.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. GSRS [precision.fda.gov]
- 7. medkoo.com [medkoo.com]
- 8. Pharmacological and biochemical comparison of thyrotropin releasing hormone (TRH) and di-methyl proline-TRH on pituitary GH3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. drugs.com [drugs.com]
Mechanism of Action of Protirelin on Pituitary Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protirelin, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), is a critical regulator of anterior pituitary function, primarily stimulating the synthesis and secretion of Thyroid-Stimulating Hormone (TSH) and Prolactin (PRL)[1][2][3]. Its mechanism of action is initiated by binding to specific G protein-coupled receptors (GPCRs) on the surface of pituitary cells, predominantly thyrotrophs and lactotrophs. This interaction triggers a well-defined signaling cascade, leading to hormonal release and other cellular responses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on pituitary cells, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Receptor Binding and Activation
This compound exerts its effects by binding to the Thyrotropin-Releasing Hormone Receptor (TRH-R), a member of the GPCR superfamily[3]. This binding event is characterized by high affinity and specificity.
Quantitative Analysis of Receptor Binding
The interaction between this compound and its receptor has been quantified using radioligand binding assays, typically employing tritiated TRH ([³H]-TRH) in pituitary cell lines such as GH3 cells.
| Parameter | Value | Cell Type | Reference |
| Dissociation Constant (Kd) | 16 nM | GH3 | [4] |
| Receptor Density (Bmax) | 227 fmol/mg protein | GH3 | [4] |
Primary Signaling Pathway: The Phosphoinositide Cascade
Upon binding to its receptor, this compound activates the Gq/11 family of G proteins[3]. This initiates a cascade of intracellular events, with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) being the central event.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRHR [label="TRH Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11 Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="Inositol\nTrisphosphate (IP3)", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="Diacylglycerol\n(DAG)", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder]; Ca2_release [label="Ca²⁺ Release", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca2_influx [label="Ca²⁺ Influx", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; TSH_PRL_release [label="TSH & Prolactin\nSecretion", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; MAPK [label="MAPK/ERK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges this compound -> TRHR [label="Binds to"]; TRHR -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca2_release [label="Induces"]; DAG -> PKC [label="Activates"]; Ca2_release -> PKC [label="Activates"]; Ca2_release -> TSH_PRL_release [label="Triggers"]; Ca2_influx -> TSH_PRL_release [label="Sustains"]; PKC -> MAPK [label="Activates"]; MAPK -> Gene_Transcription [label="Regulates"]; PKC -> TSH_PRL_release [label="Modulates"]; } dddot Figure 1: The primary signaling pathway of this compound in pituitary cells.
Inositol Phosphate Accumulation
The activation of Phospholipase C (PLC) leads to the cleavage of PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The production of inositol phosphates can be quantified to assess receptor activation.
| Parameter | Value | Cell Type | Reference |
| EC50 for Phosphoinositide Hydrolysis | 7.9 ± 1.0 nM | GH3 | [4] |
Calcium Mobilization
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This initial, transient increase in intracellular Ca²⁺ is a critical step in the signaling cascade. This is often followed by a sustained phase of elevated Ca²⁺ due to influx from the extracellular space.
Downstream Cellular Responses
The elevation of intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including hormone secretion, electrophysiological changes, and alterations in gene expression.
TSH and Prolactin Secretion
The primary and most well-documented effect of this compound on the anterior pituitary is the stimulation of TSH and prolactin secretion[1][2][3][5]. The increase in intracellular Ca²⁺ is the principal trigger for the exocytosis of vesicles containing these hormones.
A dose-dependent increase in both TSH and prolactin release is observed in response to this compound. In euthyroid men, a 100 µg dose of a methyl-TRH analog elicited a maximum TSH response, while a 25 µg dose produced a maximum prolactin response[6].
Electrophysiological Effects
This compound induces characteristic changes in the electrical activity of pituitary cells. The initial response is a transient hyperpolarization of the cell membrane, attributed to the activation of Ca²⁺-dependent K⁺ channels[7]. This is followed by a more prolonged period of increased spontaneous, Ca²⁺-dependent action potential firing[7]. These changes in membrane excitability contribute to the sustained influx of extracellular Ca²⁺ and prolonged hormone secretion.
MAPK/ERK Pathway Activation
The activation of PKC by DAG can lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in regulating gene expression and may play a role in the long-term effects of this compound on pituitary cell function, such as hormone synthesis.
Experimental Protocols
Radioligand Binding Assay
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Membranes [label="Prepare Pituitary\nCell Membranes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate Membranes with\n[³H]-TRH ± Unlabeled TRH", fillcolor="#FBBC05", fontcolor="#202124"]; Separate [label="Separate Bound and\nFree Radioligand\n(Filtration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(Scatchard Plot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Determine Kd and Bmax", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Membranes; Prepare_Membranes -> Incubate; Incubate -> Separate; Separate -> Quantify; Quantify -> Analyze; Analyze -> End; } dddot Figure 2: Workflow for a radioligand binding assay to determine this compound receptor affinity and density.
Objective: To determine the dissociation constant (Kd) and maximum number of binding sites (Bmax) for this compound on pituitary cell membranes.
Materials:
-
Cultured pituitary cells (e.g., GH3 cells)
-
[³H]-TRH (radioligand)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cultured pituitary cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Incubation: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of [³H]-TRH. For determining non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of unlabeled this compound.
-
Separation: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the ratio of bound/free radioligand against the bound radioligand (Scatchard plot) to determine Kd and Bmax.
Inositol Phosphate Accumulation Assay
Objective: To measure the this compound-induced production of inositol phosphates.
Materials:
-
Cultured pituitary cells (e.g., GH3 cells)
-
[³H]-myo-inositol
-
This compound
-
Lithium chloride (LiCl)
-
Trichloroacetic acid (TCA)
-
Dowex anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Labeling: Incubate pituitary cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Stimulation: Pre-incubate the labeled cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with various concentrations of this compound for a defined period.
-
Extraction: Terminate the reaction by adding ice-cold TCA.
-
Separation: Separate the inositol phosphates from the cell extract using anion-exchange chromatography (Dowex resin).
-
Quantification: Elute the inositol phosphates and measure the radioactivity by scintillation counting.
Calcium Imaging
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Load_Cells [label="Load Pituitary Cells\nwith Fura-2 AM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash_Cells [label="Wash to Remove\nExtracellular Dye", fillcolor="#FBBC05", fontcolor="#202124"]; Acquire_Baseline [label="Acquire Baseline\nFluorescence (340/380 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate with this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acquire_Data [label="Record Fluorescence\nChanges over Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate Intracellular\nCa²⁺ Concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Load_Cells; Load_Cells -> Wash_Cells; Wash_Cells -> Acquire_Baseline; Acquire_Baseline -> Stimulate; Stimulate -> Acquire_Data; Acquire_Data -> Analyze; Analyze -> End; } dddot Figure 3: A typical workflow for calcium imaging experiments in pituitary cells.
Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured pituitary cells on coverslips
-
Physiological salt solution (e.g., HBSS)
-
This compound
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
Procedure:
-
Dye Loading: Incubate the cells with Fura-2 AM in a physiological salt solution to allow the dye to enter the cells[4].
-
De-esterification: Wash the cells and incubate further to allow intracellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells[8].
-
Imaging: Mount the coverslip on the microscope stage and perfuse with the salt solution.
-
Data Acquisition: Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm. Record a baseline fluorescence ratio before adding this compound to the perfusion solution.
-
Stimulation: Introduce this compound into the perfusion solution and continue to record the fluorescence ratio changes over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effects of this compound on the membrane potential and ion channel activity of pituitary cells.
Materials:
-
Cultured pituitary cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
Procedure:
-
Pipette Preparation: Fabricate glass micropipettes and fill them with the intracellular recording solution.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: Record the cell's membrane potential (in current-clamp mode) or ionic currents (in voltage-clamp mode) at baseline.
-
Stimulation: Apply this compound to the extracellular solution and record the resulting changes in membrane potential or currents.
Western Blotting for ERK Phosphorylation
Objective: To quantify the activation of the MAPK/ERK pathway by this compound.
Materials:
-
Cultured pituitary cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured pituitary cells with various concentrations of this compound for different time points.
-
Lysis: Lyse the cells in a buffer containing inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of ERK, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize the phospho-ERK signal to the total amount of ERK protein.
Conclusion
The mechanism of action of this compound on pituitary cells is a well-characterized process initiated by its binding to a specific GPCR. This leads to the activation of the Gq/11-PLC-IP3/DAG signaling pathway, resulting in an increase in intracellular calcium and the activation of PKC. These second messengers orchestrate a range of cellular responses, most notably the secretion of TSH and prolactin. Furthermore, this compound modulates the electrophysiological properties of pituitary cells and can activate the MAPK/ERK pathway, influencing both acute and long-term cellular functions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of this compound and to explore novel therapeutic applications targeting the TRH receptor.
References
- 1. The effect of thyroid hormones on prolactin secretion by cultured bovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. mdpi.com [mdpi.com]
- 6. Dose-response of prolactin and thyrotropin to N3im-methyl-thyrotropin releasing hormone in euthyroid men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rundown of GH3 cell K+ conductance response to TRH following patch recording can be obviated with GH3 cell extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 10. protocols.io [protocols.io]
A Technical Guide to Protirelin Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of the protirelin receptor, also known as the thyrotropin-releasing hormone (TRH) receptor. This compound, the synthetic form of TRH, is a tripeptide hormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.[1][2] Understanding its interaction with the TRH receptor (TRH-R) is fundamental for research into endocrine function and the development of novel therapeutics targeting this system.
This compound Receptor Signaling Pathway
The this compound receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[3][4] Upon agonist binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[3] Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[3] This cascade leads to various downstream cellular responses, including the synthesis and release of thyroid-stimulating hormone (TSH) from the anterior pituitary.[5] While Gq/11 is the canonical pathway, some evidence suggests potential coupling to Gs or Gi proteins under specific conditions.
Receptor Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity.
Dissociation Constant (Kd) Data
The Kd represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. It is determined through saturation binding experiments.
| Radioligand | Preparation | Temperature | Kd (nM) | Reference |
| [³H]TRH | Rat Pituitary Homogenate | 0°C | 30 | [6] |
| [³H]TRH | Intact GH3 Pituitary Cells | 0-37°C | ~10 | [7] |
| [³H]MeTRH | Various CNS & Pituitary Tissues | N/A | 5 - 9 | [8] |
| TRH-IASA | GH4C1 Pituitary Cells | N/A | 8 | [9] |
Inhibition Constant (Ki) Data
The Ki is determined in competitive binding assays and represents the affinity of an unlabeled compound for the receptor.
| Compound | Receptor Subtype | Preparation | Ki (µM) | Reference |
| TRH | TRH-R1 | HEK 293 Cells | 0.02 | [10] |
| TRH | TRH-R2 | HEK 293 Cells | 0.02 | [10] |
| Analog 21a | TRH-R1 | HEK 293 Cells | 0.17 | [10] |
| Analog 21a | TRH-R2 | HEK 293 Cells | 0.016 | [10] |
| MeTRH | Brain/Pituitary | Various | > TRH | [8] |
Receptor Binding Kinetics
Binding kinetics describe the rates at which a ligand associates (kon) with and dissociates (koff) from its receptor. These parameters provide a more dynamic view of the ligand-receptor interaction than equilibrium constants alone. The dissociation constant can also be calculated from these rates (Kd = koff / kon).
| Parameter | Preparation | Temperature | Value | Reference |
| Dissociation Half-Life (t½) | CNS Receptors | 23°C | 20-30 min (fast) | [11] |
| Dissociation Half-Life (t½) | CNS Receptors (Desensitized) | 23°C | >120 min (slow) | [11] |
| Dissociation Half-Life (t½) | GH3 Pituitary Cell Membranes | 37°C | 24 min | [7] |
Experimental Protocols
Accurate determination of binding parameters relies on meticulous experimental design. Below are detailed methodologies for key radioligand binding assays.
Workflow for Radioligand Binding Assays
The general workflow for filtration-based radioligand binding assays involves incubation, separation of bound and free ligand, and quantification of radioactivity.
Saturation Binding Assay Protocol (for Kd and Bmax)
This assay determines the affinity (Kd) of a radioligand and the total number of binding sites (Bmax).[12]
-
Receptor Preparation : Prepare cell membrane homogenates from a tissue or cell line expressing the TRH receptor. Determine protein concentration using a standard method (e.g., BCA assay).[13]
-
Assay Buffer : A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Radioligand : Use a tritiated TRH analog like [³H]TRH or [³H]MeTRH.
-
Assay Setup : In a 96-well plate, set up triplicate wells for each radioligand concentration.
-
Total Binding : Add assay buffer, increasing concentrations of radioligand (e.g., 0.2 - 50 nM), and a fixed amount of membrane protein (e.g., 50-100 µg).
-
Non-Specific Binding (NSB) : Add the same components as for total binding, plus a high concentration of unlabeled TRH (e.g., 10 µM) to saturate the specific binding sites.
-
-
Incubation : Incubate the plate for 60 minutes at a controlled temperature (e.g., 25°C or 30°C) with gentle agitation to allow binding to reach equilibrium.[13]
-
Filtration : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Washing : Immediately wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Quantification : Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot Specific Binding against the concentration of the radioligand.
-
Fit the data using non-linear regression to a one-site binding (hyperbola) model to derive the Kd and Bmax values.[13]
-
Competition Binding Assay Protocol (for Ki)
This assay measures the affinity (Ki) of an unlabeled test compound by its ability to compete with a fixed concentration of radioligand.[12]
-
Reagents : Prepare receptor membranes, assay buffer, and radioligand as described for the saturation assay.
-
Test Compound : Prepare serial dilutions of the unlabeled test compound (e.g., a TRH analog) over a wide concentration range.
-
Assay Setup : In a 96-well plate, set up the following in triplicate:
-
Total Binding : Assay buffer, a fixed concentration of radioligand (ideally at or below its Kd), and membrane protein.
-
Non-Specific Binding : Same as total binding, but with an excess of a standard unlabeled ligand.
-
Competition : Serial dilutions of the test compound, the fixed concentration of radioligand, and membrane protein.
-
-
Incubation, Filtration, and Quantification : Follow steps 5-8 from the Saturation Binding Assay Protocol.
-
Data Analysis :
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand.
-
Kinetic Binding Assay Protocol (for kon and koff)
Kinetic assays measure the rate of ligand-receptor association and dissociation.
Association Rate (kon):
-
Setup : Prepare receptor membranes and radioligand.
-
Procedure : Initiate the binding reaction by adding the radioligand to the membrane preparation. At various time points, terminate the reaction for a set of tubes/wells by rapid filtration.
-
Analysis : Plot specific binding against time. The observed association rate (k_obs) can be determined by fitting the data to an association exponential curve. By performing this experiment at several different radioligand concentrations, kon and koff can be determined from the relationship: k_obs = kon * [L] + koff .
Dissociation Rate (koff):
-
Setup : First, incubate the radioligand with the receptor membranes until equilibrium is reached (as determined in the association experiment).
-
Procedure : Initiate dissociation by adding a large excess of unlabeled ligand to prevent re-binding of the dissociated radioligand. At various time points, filter a set of samples and quantify the remaining bound radioactivity.
-
Analysis : Plot the natural logarithm of the percentage of binding remaining versus time. The slope of this line is equal to -koff. The dissociation half-life (t½) can be calculated as t½ = 0.693 / koff .
References
- 1. Frontiers | Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor [frontiersin.org]
- 2. Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Relationship between receptor-binding affinities and TSH-releasing activities of novel TRH analogs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thyrotropin-releasing hormone-receptor interaction in GH3 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogs of thyrotropin-releasing hormone (TRH): receptor affinities in brains, spinal cords, and pituitaries of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of a high-affinity photoactivatable analogue of thyrotropin-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Receptor Binding, and CNS Pharmacological Studies of New Thyrotropin-Releasing Hormone (TRH) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of thyrotropin-releasing hormone binding in the central nervous system: evidence for receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Downstream Signaling Pathways Activated by Protirelin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic form of Thyrotropin-Releasing Hormone (TRH), is a tripeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.[1] Beyond its primary endocrine function of stimulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland, this compound initiates a cascade of intracellular signaling events that are of significant interest in both basic research and therapeutic development.[2][3][4] This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the signaling networks.
Core Signaling Pathways
This compound exerts its effects by binding to the Thyrotropin-Releasing Hormone Receptor (TRH-R), a G protein-coupled receptor (GPCR).[2] While primarily coupled to the Gq/11 family of G proteins, evidence suggests potential coupling to other G proteins depending on the cell type and experimental conditions.[5]
The Canonical Gq/11-PLC-IP3-Ca2+ Pathway
The most well-characterized signaling cascade initiated by this compound is the Gq/11 pathway. Upon binding of this compound to the TRH-R, the Gαq/11 subunit dissociates and activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] The subsequent rise in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including the transcription of target genes and the secretion of hormones like TSH and prolactin.[1][6]
The MAPK/ERK Signaling Pathway
In addition to the canonical Gq/11 pathway, this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] This activation can occur through both PKC-dependent and PKC-independent mechanisms. The Gβγ subunits of the dissociated G protein can also contribute to ERK activation.[7] Activation of the MAPK/ERK pathway is implicated in the regulation of gene expression and cell proliferation.
Other Signaling Pathways
There is some evidence to suggest that this compound signaling may also involve the modulation of adenylyl cyclase activity, although this is not considered a primary pathway.[8] Additionally, crosstalk with other signaling pathways, such as the PI3K/Akt pathway, may occur in specific cellular contexts.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound's interaction with its receptor and the subsequent activation of downstream signaling pathways.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Ki) | 20 nM | Human TRH-R1 | [10] |
| 23 nM | Mouse TRH-R in AtT-20 cells | [10] | |
| 10 nM | Mouse TRH-R in AtT-20 cells | [10] | |
| 35.2 nM (Montirelin) | Rat Brain | [11] | |
| 311 nM (Taltirelin) | Rat Brain | [11] |
| Parameter | Value (EC50) | Cell Type/System | Reference |
| Inositol Phosphate (IP) Formation | 0.34 nM | HEK 293 EM cells expressing mTRH-R2 | [10] |
| 0.59 nM | HEK 293 EM cells expressing mTRH-R1 | [10] | |
| Calcium Mobilization | ~1 nM | GH3 cells | [12] |
| ERK Phosphorylation | Not explicitly found | - | - |
| CREB-luciferase reporter activity | 3 nM | HEK293EM cells expressing TRHR1 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-activated signaling pathways.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the TRH receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the TRH receptor.
Materials:
-
Cells or tissues expressing the TRH receptor (e.g., pituitary cells, HEK293 cells transfected with TRH-R)
-
Radiolabeled ligand (e.g., [3H]TRH or a high-affinity analog)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and protease inhibitors)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Binding Reaction: In a microtiter plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.[13]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[14]
Inositol Phosphate Accumulation Assay
This assay measures the production of inositol phosphates, a direct downstream consequence of PLC activation.
Objective: To quantify the amount of inositol phosphates (IPs) produced in response to this compound stimulation.
Materials:
-
Cells expressing the TRH receptor (e.g., GH3, HEK293-TRH-R)
-
[3H]myo-inositol
-
This compound
-
Lithium chloride (LiCl) solution (to inhibit IP degradation)
-
Perchloric acid or trichloroacetic acid
-
Dowex anion-exchange resin
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Labeling: Culture cells in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Stimulation: Pre-incubate the labeled cells with LiCl solution for a short period, then stimulate with various concentrations of this compound for a defined time (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding ice-cold acid (e.g., perchloric acid) to the cells.
-
Separation of Inositol Phosphates: Neutralize the extracts and apply them to Dowex anion-exchange columns. Elute the different inositol phosphate species using a stepwise gradient of ammonium formate/formic acid.
-
Quantification: Collect the fractions and measure the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphates produced against the logarithm of the this compound concentration to determine the EC50 value.[15]
Intracellular Calcium Measurement
This assay directly measures the increase in cytosolic Ca2+ concentration following this compound stimulation.
Objective: To monitor changes in intracellular free Ca2+ concentration in real-time upon this compound stimulation.
Materials:
-
Cells expressing the TRH receptor
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM, Indo-1 AM)[16][17][18][19]
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or a microplate reader with fluorescence capabilities
Procedure:
-
Cell Loading: Incubate the cells with the acetoxymethyl (AM) ester form of the Ca2+ indicator dye in HBSS at 37°C for 30-60 minutes. The AM ester allows the dye to cross the cell membrane.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Stimulation and Measurement: Place the cells on the fluorescence microscope or in the plate reader. Record the baseline fluorescence, then add this compound and continue recording the fluorescence changes over time.
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation or emission wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity. Plot the peak change in fluorescence (or ratio) against the logarithm of the this compound concentration to determine the EC50 value.
ERK Phosphorylation Assay (Western Blotting)
This assay detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Objective: To determine the level of ERK1/2 phosphorylation in response to this compound stimulation.
Materials:
-
Cells expressing the TRH receptor
-
This compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Stimulation and Lysis: Serum-starve the cells to reduce basal ERK phosphorylation, then stimulate with this compound for various times. Lyse the cells in ice-cold lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: The same membrane can be stripped and reprobed with an antibody against total ERK1/2 to normalize for protein loading.[21]
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. The ratio of phospho-ERK to total ERK represents the level of ERK activation.
Conclusion
This compound activates a complex network of downstream signaling pathways, with the Gq/11-PLC-IP3-Ca2+ cascade being the primary and most well-defined route. The activation of the MAPK/ERK pathway represents a significant secondary signaling axis. Understanding these pathways and their interplay is crucial for elucidating the full spectrum of this compound's physiological effects and for the development of novel therapeutics targeting the TRH receptor. The experimental protocols provided in this guide offer a robust framework for investigating these signaling events in a quantitative and reproducible manner. Further research is warranted to fully delineate the context-dependent signaling of this compound and to identify and validate novel drug targets within these pathways.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. corepeptides.com [corepeptides.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Specificity of TRH receptor coupling to G-proteins for regulation of ERG K+ channels in GH3 rat anterior pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and Taltirelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that signalling pathways by which thyrotropin-releasing hormone and gonadotropin-releasing hormone act are both common and distinct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thyrotropin-releasing hormone stimulates inositol phosphate production in normal anterior pituitary cells and GH3 tumour cells in the presence of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Inositol phosphate (IP) accumulation assay [bio-protocol.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. stratech.co.uk [stratech.co.uk]
- 18. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 20. benchchem.com [benchchem.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro Effects of Protirelin on Neuronal Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protirelin, a synthetic form of Thyrotropin-releasing hormone (TRH), is a tripeptide with significant neuromodulatory functions beyond its well-known role in the hypothalamic-pituitary-thyroid axis. In-vitro studies utilizing various neuronal cell lines have been instrumental in elucidating the direct effects of this compound on neuronal survival, differentiation, and signaling. This technical guide provides a comprehensive overview of the in-vitro effects of this compound on key neuronal cell lines, including SH-SY5Y and PC12. It summarizes quantitative data on its neuroprotective and neuritogenic properties, details established experimental protocols for assessing these effects, and visualizes the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound (TRH) is a hypothalamic hormone that primarily stimulates the release of thyrotropin (TSH) from the anterior pituitary gland. However, TRH and its receptors are also widely distributed throughout the central nervous system, suggesting a broader role in neuronal function. In-vitro models, particularly immortalized neuronal cell lines, have provided a controlled environment to investigate the direct cellular and molecular mechanisms of this compound's action on neurons. These studies have revealed its potential as a neuroprotective agent and a modulator of neuronal differentiation. This guide focuses on the quantifiable effects and methodologies relevant to the in-vitro study of this compound in neuronal contexts.
Quantitative Data on this compound's In-vitro Effects
The following tables summarize quantitative findings from various in-vitro studies on the effects of this compound and its analogs on neuronal cell lines. It is important to note that these tables are a synthesis of data from multiple sources, as a single comprehensive dose-response and time-course study for all parameters is not available in the public domain.
Table 1: Neuroprotective Effects of a this compound Analog (Taltirelin) on SH-SY5Y Cells
| Parameter | Toxin | This compound Analog Concentration (µM) | Observation | Reference |
| Cell Viability | MPP+ | 5 | Increased cell proliferation to 109.70 ± 2.41% of control. | [1] |
| Cell Viability | Rotenone | 5 | Rescued cell viability. | [1] |
| Reactive Oxygen Species (ROS) Generation | MPP+ | 5 | Decreased ROS generation by 19.83 ± 8.02% (not statistically significant). | [1] |
| Reactive Oxygen Species (ROS) Generation | Rotenone | 5 | Significantly lowered elevated ROS by 38.65% ± 7.28%. | [1] |
| Apoptosis | MPP+ or Rotenone | 5 | Alleviated apoptosis. | [1] |
Table 2: Effects of this compound on Neurite Outgrowth in PC12 Cells (Synthesized Data)
| This compound Concentration (nM) | Incubation Time (days) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) | Reference |
| 0 (Control) | 3 | ~5 | ~10 | [2][3] |
| 10 | 3 | Increased | Increased | [2][3] |
| 50 | 3 | Significantly Increased | Significantly Increased | [2][3] |
| 100 | 3 | Plateau or slight decrease | Plateau or slight decrease | [2][3] |
| 50 | 1 | Moderately Increased | Moderately Increased | [2] |
| 50 | 5 | Maximally Increased | Maximally Increased | [2] |
| 50 | 7 | Sustained Increase | Sustained Increase | [2] |
Table 3: Effects of this compound on Intracellular Calcium Mobilization in Pituitary and Neuronal Cells
| Cell Type | This compound Concentration (nM) | Peak [Ca2+]i Increase | Duration of Response | Reference |
| GH3 (pituitary) | 1.7 | Half-maximal | Transient | [4] |
| GH3 (pituitary) | 100 | Marked increase | Biphasic (initial rapid peak, then sustained fluctuations) | [5] |
| Primary forebrain neurons | Not specified | Reduced glutamate-stimulated increase | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in-vitro studies. The following sections provide established protocols for the culture, differentiation, and treatment of SH-SY5Y and PC12 cells, as well as common assays used to assess the effects of this compound.
SH-SY5Y Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying dopaminergic neurons and neurodegenerative diseases.
-
Maintenance of Undifferentiated SH-SY5Y Cells:
-
Culture cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix supplemented with 10% fetal bovine serum (FBS), 1% sodium pyruvate, 1% MEM non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells when they reach 70-80% confluency, typically every 3-5 days. Do not split cultures more than 1:5 to avoid cell death.
-
-
Differentiation into a Neuronal Phenotype:
-
Seed SH-SY5Y cells at a low density (e.g., 2 x 10^4 cells/well in a 96-well plate).
-
After 24 hours, replace the growth medium with a differentiation medium containing reduced serum (e.g., 1-3% FBS) and 10 µM retinoic acid (RA).
-
Continue incubation for 3-10 days, replacing the medium every 2-3 days. Longer incubation times generally result in a more mature neuronal phenotype.
-
For a more fully differentiated phenotype, after the initial RA treatment, culture for an additional 3 days in a medium containing 80 nM phorbol 12-myristate 13-acetate (PMA) and 3% FBS.
-
PC12 Cell Culture and Differentiation
The PC12 cell line, derived from a rat pheochromocytoma, is a valuable model for studying neuronal differentiation and neurite outgrowth in response to neurotrophic factors.
-
Maintenance of Undifferentiated PC12 Cells:
-
Culture cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells before they reach confluency.
-
-
Differentiation with Nerve Growth Factor (NGF):
-
Plate PC12 cells on collagen-coated culture dishes.
-
To induce differentiation, treat the cells with 50-100 ng/mL of Nerve Growth Factor (NGF).
-
Differentiation, characterized by the extension of neurites, is typically observed within 3-7 days.
-
This compound Treatment
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS) at a high concentration.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
Incubate the cells for the desired duration of the experiment (e.g., 24, 48, 72 hours).
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Plate cells in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Neurite Outgrowth Assay
This assay quantifies the extent of neurite formation in differentiated neuronal cells.
-
Plate and differentiate PC12 or SH-SY5Y cells in a multi-well plate.
-
Treat the cells with this compound.
-
After the desired incubation period, fix the cells with 4% paraformaldehyde.
-
Stain the cells with a neuronal marker such as β-III tubulin.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of cells with neurites, the number of neurites per cell, and the average length of the longest neurite.
Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
-
Culture neuronal cells on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a medium containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Perfuse the cells with a physiological saline solution and record baseline fluorescence.
-
Apply this compound at the desired concentration and continuously record the fluorescence intensity.
-
An increase in fluorescence intensity corresponds to an increase in [Ca2+]i.
Signaling Pathways and Visualizations
This compound exerts its effects on neuronal cells by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor 1 (TRH-R1). This binding initiates a cascade of intracellular signaling events.
Primary Signaling Pathway
The canonical signaling pathway activated by this compound in neuronal cells involves the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream effects of this compound, including neurotransmitter release and changes in gene expression related to cell survival and differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyrotropin-releasing hormone stimulates a calcium-activated potassium current in a rat anterior pituitary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular calcium concentration and hormone secretion are controlled differently by TRH in rat neonatal lactotrophs and somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of Protirelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Protirelin, a synthetic form of Thyrotropin-Releasing Hormone (TRH), has emerged as a promising candidate for neuroprotection across a spectrum of neurological disorders. This technical guide provides an in-depth analysis of the neuroprotective properties of this compound, focusing on its mechanisms of action, experimental evidence from preclinical and clinical studies, and detailed methodologies to facilitate further research and development.
Introduction to this compound and its Neuroprotective Promise
This compound, a tripeptide, is traditionally known for its role in the hypothalamic-pituitary-thyroid axis.[1] However, a growing body of evidence highlights its direct effects on the central nervous system (CNS), independent of its hormonal actions.[2][3] These neuromodulatory functions have positioned this compound and its analogs as potential therapeutic agents for neurodegenerative diseases and acute neuronal injury. Research suggests that this compound may offer neuroprotection in conditions such as Amyotrophic Lateral Sclerosis (ALS), spinal cord injury, traumatic brain injury (TBI), Alzheimer's disease, and Parkinson's disease.[4][5][6] Its mechanisms are multifaceted, involving the modulation of neurotransmitter systems, reduction of excitotoxicity, and activation of pro-survival signaling pathways.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through several interconnected pathways. The primary mechanism is initiated by its binding to specific G protein-coupled receptors (GPCRs), primarily the TRH-R1 receptor, which is widely distributed in the CNS.[7]
Modulation of Excitotoxicity
A key aspect of this compound's neuroprotective action is its ability to counteract excitotoxicity, a major contributor to neuronal damage in acute and chronic neurological disorders. This compound has been shown to inhibit the release of excitatory amino acids like glutamate and aspartate.[8] Furthermore, it modulates the activity of N-methyl-D-aspartate (NMDA) receptors, preventing the excessive calcium influx that triggers apoptotic cascades.[9] While this compound doesn't directly bind to the NMDA receptor, it potentiates NMDA receptor-mediated responses by altering the electroresponsive properties of the neuronal membrane.[9]
Intracellular Signaling Cascades
The binding of this compound to its receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
IP3/Ca²⁺ Pathway: IP3 triggers the release of calcium from intracellular stores, leading to the activation of various calcium-dependent enzymes, including calmodulin-dependent protein kinases (CaMKs).
-
DAG/PKC Pathway: DAG activates protein kinase C (PKC), which plays a crucial role in mediating some of the neuroprotective effects of TRH against NMDA-mediated excitotoxicity.[10]
Downstream of these initial signaling events, this compound influences several key kinases involved in cell survival and death:
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: this compound and its analogs have been shown to activate the MAPK/ERK signaling pathway.[11] This pathway is critical for promoting cell survival, differentiation, and plasticity.
-
Glycogen Synthylase Kinase 3β (GSK3β) Inhibition: In the context of Alzheimer's disease, TRH has been shown to inhibit GSK3β. This is significant as GSK3β is a key enzyme responsible for the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's pathology.
The following diagram illustrates the primary signaling pathway of this compound leading to neuroprotection.
Anti-Apoptotic and Anti-Oxidative Stress Effects
This compound and its analogs have demonstrated the ability to reduce markers of apoptosis and oxidative stress. In models of Parkinson's disease, the TRH analog Taltirelin was found to alleviate apoptosis and reduce the generation of reactive oxygen species (ROS).[11] This is likely a downstream consequence of the activation of pro-survival signaling pathways and the modulation of excitotoxicity.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from key studies investigating the neuroprotective effects of this compound and its analogs.
Table 1: Preclinical Studies of this compound and Analogs in Neurodegenerative and Injury Models
| Model | Animal | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Parkinson's Disease | Mouse (C57/BL6) | Taltirelin | 0.2, 1, and 5 mg/kg | Intraperitoneal (i.p.) | Significantly improved locomotor function; preserved dopaminergic neurons in the substantia nigra. | [1][12] |
| Parkinson's Disease | Rat (Hemi-Parkinsonian) | Taltirelin | 1-10 mg/kg | Intraperitoneal (i.p.) | Significantly improved locomotor function without inducing dyskinesia. | [11] |
| Spinal Cord Injury | Rabbit | This compound | 0.05 mg/kg | Intrathecal | Attenuated the increase of lactate levels and suppressed glucose decline in CSF. | [5] |
| Alzheimer's Disease (in vitro) | Fetal rat hippocampal cultured cells | TRH | 200 nM | In vitro | Stimulated MAPK activity and inhibited GSK3β. | [6] |
| Ischemia (in vitro) | Rat hippocampal slices | TRH | 10 µM | In vitro | Inhibited potassium-stimulated glutamate and aspartate release. | [8] |
Table 2: Clinical Studies of this compound in Neurological Conditions
| Condition | Number of Patients | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Spinocerebellar Degeneration | 18 | This compound tartrate | 2 mg/day for 14 days | Intravenous (i.v.) | Improved clinically evaluated cerebellar ataxia (SARA score). | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide overviews of experimental protocols from key studies.
Animal Models of Neurodegeneration and Injury
A common model for Parkinson's disease involves the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
-
Induction of Parkinsonism: Intraperitoneal injection of MPTP (30 mg/kg/day) for 7 days.[1][12]
-
This compound Analog Treatment: Taltirelin (0.2, 1, or 5 mg/kg) administered intraperitoneally 4 hours before each MPTP injection for 7 days, followed by an additional 7 days of Taltirelin treatment alone.[1][12]
-
Outcome Measures: Behavioral tests (e.g., rotarod test) to assess motor function, and immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic cell loss.[1][12]
The following diagram outlines the experimental workflow for the MPTP-induced Parkinson's disease model.
This model simulates spinal cord injury caused by excessive spinal distraction.
-
Animals: Rabbits.[13]
-
Surgical Procedure: Anesthetized rabbits undergo surgery to expose the vertebral segments from T12 to L4. A custom-made spine distractor is mounted onto the T12 and L4 vertebral segments.[13]
-
Induction of Injury: The distractor's central screw is turned to achieve a specific percentage of spine distraction (e.g., 10%, 20%, or 30%) of the length from L1 to L4 vertebral segments.[13]
-
This compound Treatment: Intrathecal administration of this compound (e.g., 0.05 mg/kg) after the induction of injury.[5]
-
Outcome Measures: Recording of cortical somatosensory evoked potentials, neurological function evaluation, and biochemical analysis of cerebrospinal fluid (e.g., for lactate, glucose, and magnesium levels).[5][13]
The weight-drop method is a widely used model to induce traumatic brain injury.
-
Procedure: Anesthetized animals are placed on a platform. A weight is dropped from a specific height through a guide tube onto the exposed skull, causing a closed-head injury.[14]
-
This compound Treatment: Administration of this compound via a specified route (e.g., intravenous or intraperitoneal) at a defined time point post-injury.
-
Outcome Measures: Neurological severity scores, behavioral tests (e.g., Morris water maze for cognitive function), and histological analysis of brain tissue to assess lesion volume and neuronal loss.
In Vitro Models
In vitro studies are essential for elucidating the molecular mechanisms of this compound's neuroprotective effects.
-
Cell Culture: Primary neuronal cultures (e.g., from fetal rat hippocampus or cortex) or neuronal cell lines (e.g., SH-SY5Y) are used.
-
Induction of Neurotoxicity: Cells are exposed to neurotoxic agents such as glutamate, NMDA, or MPTP to induce excitotoxicity and apoptosis.
-
This compound Treatment: this compound or its analogs are added to the culture medium at various concentrations before, during, or after the neurotoxic insult.
-
Outcome Measures: Cell viability assays (e.g., MTT assay), measurement of apoptosis markers (e.g., caspase activity, TUNEL staining), assessment of reactive oxygen species (ROS) production, and analysis of signaling pathway activation (e.g., Western blotting for phosphorylated kinases).
Future Directions and Conclusion
The evidence presented in this guide strongly supports the neuroprotective potential of this compound and its analogs. The multifaceted mechanisms of action, including the modulation of excitotoxicity and the activation of pro-survival signaling pathways, make it an attractive candidate for further development.
Future research should focus on:
-
Optimizing Delivery: Due to its short half-life and poor blood-brain barrier permeability, developing novel delivery systems (e.g., nanoparticles, intranasal administration) is crucial for enhancing the therapeutic efficacy of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective agents could lead to more effective treatment strategies.
-
Clinical Trials: Well-designed, large-scale clinical trials are needed to definitively establish the efficacy and safety of this compound in various neurological disorders.
References
- 1. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The McGill Transgenic Rat Model of Alzheimer's Disease Displays Cognitive and Motor Impairments, Changes in Anxiety and Social Behavior, and Altered Circadian Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of intratechal administration of a very low dose potirelin after acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Interaction between thyrotropin-releasing hormone (TRH) and NMDA-receptor-mediated responses in hypoglossal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of thyrotropin-releasing hormone against excitatory amino acid-induced cell death in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
- 13. A rabbit model of lumbar distraction spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surgery free rat closed head repetitive mild injury model of traumatic brain injury [protocols.io]
- 15. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Protirelin in Neurodegenerative Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic analog of the endogenous tripeptide thyrotropin-releasing hormone (TRH), has garnered significant interest for its potential neuroprotective properties beyond its well-known endocrine functions.[1] This technical guide provides an in-depth overview of preliminary studies investigating the efficacy of this compound and its analogs in preclinical models of neurodegenerative diseases, with a focus on Parkinson's Disease, Alzheimer's Disease, and Amyotrophic Lateral Sclerosis (ALS). The content herein summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to support further research and development in this promising area.
Core Findings in Preclinical Models
This compound and its analogs have demonstrated neuroprotective effects in various animal models of neurodegenerative diseases. These effects are broadly attributed to the modulation of neurotransmitter systems, reduction of oxidative stress, and activation of pro-survival signaling pathways.
Parkinson's Disease (PD) Models
Studies utilizing neurotoxin-induced models of Parkinson's Disease, such as those employing MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone, have provided substantial quantitative evidence for the therapeutic potential of this compound analogs, particularly Taltirelin.
Data Presentation: Taltirelin in Parkinson's Disease Mouse Models
| Animal Model | Treatment | Outcome Measure | Result |
| MPTP-induced PD Mouse Model | Taltirelin (1 mg/kg, i.p.) | Rotarod Test (Latency to fall) | Significant improvement at 14 days (287.20 ± 28.62 s) compared to MPTP group (179.33 ± 94.62 s). |
| Taltirelin (0.2 mg/kg and 1 mg/kg) | Tyrosine Hydroxylase (TH) Positive Neurons in Substantia Nigra | Increased survival of dopaminergic neurons (64.47 ± 3.91% and 68.29 ± 4.45% of normal, respectively) compared to MPTP group (36.66 ± 2.08% of normal). | |
| Rotenone-induced Chronic PD Mouse Model | Taltirelin (0.2 mg/kg and 1 mg/kg) | Rotarod Test (Latency to fall) | Improved performance (193.78 ± 45.66 s and 182.92 ± 56.64 s, respectively) compared to rotenone group (124.92 ± 49.63 s). |
| Taltirelin (0.2 mg/kg and 1 mg/kg) | Pole Test (Time to descend) | Rescued performance (7.70 ± 1.25 s and 8.38 ± 1.92 s, respectively). | |
| 6-OHDA-lesioned Hemi-Parkinsonian Rat Model | Taltirelin (1-10 mg/kg, i.p.) | Adjusting Step Test | Dose-dependent improvement in bradykinesia of the lesioned forelimb.[2] |
| Taltirelin (5 mg/kg for 7 days) | Tyrosine Hydroxylase (TH) Level in Striatum | Significantly higher TH levels (27.36 ± 4.58%) compared to shorter treatment or lower dose.[2] |
Experimental Protocols: Parkinson's Disease Models
-
MPTP-Induced Subacute PD Mouse Model:
-
Animals: C57BL/6J mice.
-
Induction of PD: Intraperitoneal (i.p.) injection of MPTP (30 mg/kg).
-
Treatment: Taltirelin (0.2, 1, and 5 mg/kg) administered i.p. 4 hours prior to MPTP injection for 7 days.
-
Behavioral Assessment: The Rotarod test was performed to assess motor coordination and balance. Mice were placed on a rotating rod with accelerating speed, and the latency to fall was recorded.
-
Neuropathological Analysis: Immunohistochemical staining for Tyrosine Hydroxylase (TH) in the substantia nigra to quantify the survival of dopaminergic neurons.
-
-
Rotenone-Induced Chronic PD Mouse Model:
-
Animals: C57BL/6J mice.
-
Induction of PD: Intragastric (i.g.) administration of rotenone (30 mg/kg) for 55 days.
-
Treatment: Taltirelin (0.2 and 1 mg/kg) was administered during the rotenone treatment period.
-
Behavioral Assessment:
-
Rotarod Test: To measure motor coordination.
-
Pole Test: To evaluate bradykinesia. Mice were placed head-up on top of a vertical pole, and the time to turn and descend was measured.
-
-
Alzheimer's Disease (AD) Models
While preclinical studies suggest a neuroprotective role for TRH and its analogs in Alzheimer's disease models, specific quantitative data on cognitive improvement or biomarker modulation with this compound treatment is limited in the available literature. Research indicates that TRH may exert beneficial effects by inhibiting tau phosphorylation and protecting against amyloid-β (Aβ) toxicity.[3]
Data Presentation: this compound in Alzheimer's Disease Models
Experimental Protocols: Alzheimer's Disease Models
-
General Approach for Preclinical AD Studies:
-
Animal Models: Transgenic mouse models that overexpress human genes associated with familial AD, such as APP/PS1 mice, are commonly used. These models develop age-dependent amyloid plaques and cognitive deficits.
-
Treatment Administration: this compound or its analogs would typically be administered systemically (e.g., i.p. or orally) over a chronic period.
-
Cognitive Assessment: A battery of behavioral tests is used to evaluate learning and memory, including:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze/T-Maze: To evaluate spatial working memory through spontaneous alternation.
-
Novel Object Recognition: To test recognition memory.
-
-
Neuropathological Analysis:
-
Immunohistochemistry: To quantify amyloid-β plaque load and tau pathology in the hippocampus and cortex.
-
Biochemical Assays (ELISA/Western Blot): To measure levels of soluble and insoluble Aβ species, as well as synaptic proteins (e.g., synaptophysin, PSD-95).
-
-
Amyotrophic Lateral Sclerosis (ALS) Models
This compound has been investigated as a potential therapeutic agent for ALS, with some studies suggesting it may improve functions associated with both upper and lower motor neuron deficiencies.[4] However, clinical studies have shown divided efficacy, and preclinical quantitative data from widely used ALS animal models, such as the SOD1 G93A mouse, are not extensively detailed in the current body of literature. Some research points to a potential gender-specific response to this compound treatment in ALS models.[3][5]
Data Presentation: this compound in ALS Models
Specific quantitative data on motor function, survival, or neuromuscular junction integrity from preclinical studies of this compound or its analogs in standard ALS mouse models (e.g., SOD1 G93A) are not well-documented in the reviewed literature.
Experimental Protocols: ALS Models
-
General Approach for Preclinical ALS Studies:
-
Animal Models: The most commonly used model is the SOD1 G93A transgenic mouse, which expresses a mutated human superoxide dismutase 1 gene and develops progressive motor neuron degeneration and paralysis.[6][7]
-
Treatment Administration: Chronic administration of this compound or its analogs via a suitable route (e.g., i.p. or subcutaneous).
-
Motor Function Assessment:
-
Rotarod Test: To measure motor coordination and endurance.
-
Grip Strength Test: To quantify forelimb and hindlimb muscle strength.
-
Hanging Wire Test: To assess grip endurance.
-
-
Survival Analysis: Monitoring the lifespan of the animals to determine if the treatment extends survival.
-
Neuropathological and Electrophysiological Analysis:
-
Immunohistochemistry: Staining of spinal cord sections to count motor neurons.
-
Neuromuscular Junction (NMJ) Analysis: Staining of muscle tissue to assess the integrity of neuromuscular junctions.
-
Electromyography (EMG): To measure muscle electrical activity and denervation.
-
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects by binding to TRH receptors (TRH-R1 and TRH-R2), which are G protein-coupled receptors.[4] The downstream signaling cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the activation of protein kinase C (PKC) and the mobilization of intracellular calcium. A key pathway implicated in the neuroprotective effects of this compound is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
General Experimental Workflow for Preclinical Neurodegenerative Studies
The following diagram illustrates a typical workflow for evaluating a therapeutic candidate like this compound in animal models of neurodegenerative diseases.
Conclusion
Preliminary studies on this compound and its analogs, particularly Taltirelin, show considerable promise for the treatment of neurodegenerative diseases, with the most robust quantitative evidence currently available for Parkinson's disease models. The neuroprotective effects appear to be mediated through the TRH receptor and subsequent activation of pro-survival pathways like the MAPK/ERK cascade. While qualitative evidence suggests potential benefits in Alzheimer's disease and ALS, a clear need exists for further rigorous preclinical studies that generate quantitative data on cognitive and motor outcomes in validated animal models of these diseases. The experimental protocols and pathways detailed in this guide provide a framework for designing and interpreting future research in this critical area of drug development.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (thyrotropin-releasing hormone) in amyotrophic lateral sclerosis. The role of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Early detachment of neuromuscular junction proteins in ALS mice with SODG93A mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Metabolic Effects of Protirelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protirelin, a synthetic analog of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), plays a pivotal role in regulating metabolism, primarily through its stimulation of the hypothalamic-pituitary-thyroid (HPT) axis. Beyond its well-documented effects on thyroid hormone secretion, a growing body of evidence suggests that this compound exerts direct and indirect metabolic effects on various tissues, including the pancreas, adipose tissue, and liver. This technical guide provides an in-depth analysis of the metabolic consequences of this compound administration, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and its analogs in metabolic diseases.
Introduction
This compound, or TRH, is a hypothalamic hormone that initiates a signaling cascade resulting in the synthesis and release of thyroid hormones, which are critical regulators of the body's metabolic rate.[1][2] The primary action of this compound is to bind to TRH receptors on the anterior pituitary gland, stimulating the secretion of Thyroid-Stimulating Hormone (TSH).[1] TSH, in turn, acts on the thyroid gland to promote the production and release of thyroxine (T4) and triiodothyronine (T3).[1][2] These thyroid hormones modulate a wide array of metabolic processes, including energy expenditure, glucose homeostasis, and lipid metabolism.[2]
Emerging research indicates that this compound's metabolic influence extends beyond the HPT axis, with evidence of direct interactions with metabolic tissues. This guide will explore both the thyroid-dependent and independent metabolic effects of this compound, providing a detailed overview of the current understanding in the field.
Core Signaling Pathway of this compound
This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. The canonical signaling pathway involves the activation of a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with this compound, such as TSH release from pituitary thyrotrophs.
Figure 1: Core this compound signaling pathway.
Metabolic Effects of this compound
The metabolic actions of this compound can be broadly categorized into thyroid-dependent and thyroid-independent effects.
Thyroid-Dependent Metabolic Regulation
The primary metabolic influence of this compound is mediated by the thyroid hormones T3 and T4. These hormones are fundamental regulators of basal metabolic rate, thermogenesis, and the metabolism of carbohydrates, lipids, and proteins.
Thyroid-Independent Metabolic Effects
Beyond its role in the HPT axis, this compound has been shown to directly and indirectly influence various metabolic processes.
This compound has been observed to impact glucose metabolism through several mechanisms:
-
Insulin and Glucagon Secretion: Studies in rabbits have shown that intravenous administration of this compound leads to a dose-dependent increase in plasma levels of both insulin and glucagon.[2] This suggests an indirect effect on pancreatic islet cells. Furthermore, research indicates that TRH is expressed in pancreatic β-cells and its secretion is stimulated by glucose and inhibited by insulin, suggesting a local regulatory role in insulin secretion.
-
Hepatic Glucose Production: The influence of this compound on hepatic glucose output is likely multifactorial, influenced by the changes in insulin and glucagon levels. The precise direct effects of this compound on hepatocytes require further investigation.
This compound administration has been associated with changes in lipid profiles:
-
Free Fatty Acids (FFAs): In vivo studies in rabbits have demonstrated that this compound injection leads to a dose-related increase in plasma free fatty acids.[2] The mechanism underlying this effect is not fully elucidated but may involve hormonal changes that promote lipolysis.
This compound is implicated in the regulation of energy balance and heat production:
-
Brown Adipose Tissue (BAT) Activation: While direct quantitative data on this compound-induced thermogenesis is limited, the central nervous system, where TRH is abundant, plays a crucial role in regulating BAT activity. The activation of BAT leads to non-shivering thermogenesis, a process of heat production that contributes to overall energy expenditure.
Quantitative Data on Metabolic Effects
The following tables summarize the quantitative data from key studies investigating the metabolic effects of this compound.
Table 1: Effects of Intravenous this compound on Plasma Metabolites in Fasted Rabbits
| This compound Dose (µg) | Change in Plasma Glucagon | Change in Plasma Insulin | Change in Plasma Glucose | Change in Plasma Free Fatty Acids |
| 0.4 | Dose-related increase | Dose-related increase | Dose-related increase | Dose-related increase |
| > 0.4 | Further dose-related increases observed | Further dose-related increases observed | Further dose-related increases observed | Further dose-related increases observed |
Data adapted from Morley JE, et al. (1979).[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Assessment of Metabolic Effects in Rabbits
Objective: To determine the in vivo effects of this compound on plasma levels of glucagon, insulin, glucose, and free fatty acids.
Protocol:
-
Animal Model: Fasted male rabbits.
-
This compound Administration: Intravenous injection of varying doses of this compound (e.g., starting from 0.4 µg).
-
Blood Sampling: Blood samples are collected from the marginal ear vein at baseline and at specified time points post-injection.
-
Biochemical Analysis: Plasma is separated and analyzed for concentrations of glucagon, insulin, glucose, and free fatty acids using appropriate assay kits (e.g., radioimmunoassay or ELISA).
-
Data Analysis: Dose-response curves are generated to assess the relationship between the this compound dose and the changes in plasma metabolite levels.
Figure 2: In vivo experimental workflow.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
Objective: To investigate the direct effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.
Protocol:
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion followed by purification.[1]
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 1-2 hours) to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated in KRBB containing:
-
Low glucose (basal control)
-
High glucose (e.g., 16.7 mM) to stimulate insulin secretion
-
High glucose + varying concentrations of this compound
-
-
Supernatant Collection: After the incubation period, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Measurement: Insulin concentration in the supernatant is quantified using an ELISA or radioimmunoassay.
-
Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets or the number of islets used.
Figure 3: GSIS experimental workflow.
Conclusion
This compound is a key regulator of metabolism, with its effects extending beyond the classical hypothalamic-pituitary-thyroid axis. While the thyroid-dependent actions are well-established, the direct and indirect metabolic effects of this compound on glucose homeostasis, lipid metabolism, and energy expenditure present an exciting area for further research. The development of selective TRH receptor agonists may offer novel therapeutic strategies for metabolic disorders. A deeper understanding of the quantitative effects and the underlying molecular mechanisms, facilitated by the detailed experimental protocols outlined in this guide, is crucial for advancing drug development in this field.
References
Protirelin's Influence on Prolactin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protirelin, a synthetic analog of the endogenous tripeptide thyrotropin-releasing hormone (TRH), is a potent secretagogue of not only thyroid-stimulating hormone (TSH) but also prolactin from the anterior pituitary gland.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and quantitative aspects of this compound-induced prolactin secretion. Detailed experimental protocols for in vivo and in vitro studies are provided, along with a comprehensive summary of quantitative data from key studies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic and diagnostic applications of this compound and its influence on prolactin homeostasis.
Mechanism of Action: The TRH Receptor Signaling Cascade
This compound exerts its effects by binding to and activating the thyrotropin-releasing hormone receptor (TRH-R), a G protein-coupled receptor (GPCR) located on the plasma membrane of lactotrophs in the anterior pituitary.[3][4] The primary signaling pathway initiated by this compound binding is the Gq/11 protein pathway.[5][6]
Upon activation, the Gαq/11 subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[7] This initial calcium transient is followed by an influx of extracellular calcium through voltage-gated calcium channels. The elevated intracellular calcium concentration is a critical trigger for the exocytosis of prolactin-containing secretory granules.[8]
Simultaneously, DAG, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).[5] PKC, in turn, can phosphorylate various downstream targets, contributing to both the synthesis and secretion of prolactin. Furthermore, TRH-R activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), which is primarily involved in the regulation of prolactin gene transcription and synthesis.[9][10]
Signaling Pathway Diagram
Quantitative Data on this compound-Induced Prolactin Secretion
The administration of this compound elicits a rapid and dose-dependent increase in serum prolactin levels in both healthy individuals and in various clinical populations. The magnitude and kinetics of this response can be influenced by factors such as sex, menstrual cycle phase, and underlying pathology.[11][12]
In Vivo Studies in Humans
| Study Population | This compound Dose | Baseline Prolactin (ng/mL, Mean ± SD/SE) | Peak Prolactin (ng/mL, Mean ± SD/SE) | Time to Peak (minutes) | Reference |
| Normal Women (Follicular Phase, Days 7-8) | 200 µg IV | Not specified | 35.2 ± 4.2 (SE) | Not specified | [11] |
| Normal Women (Luteal Phase, Days 21-22) | 200 µg IV | Not specified | 48.5 ± 5.7 (SE) | Not specified | [11] |
| Healthy Volunteers | 100-800 µg IV | Fasting levels | 11-fold increase over baseline (mean) | 15-20 | [13] |
| Young Male Subjects | 200 µg Intraspinal | Not specified | Prompt increase | 10-30 | [14] |
In Vitro Studies
| Cell Type | This compound (TRH) Concentration | Fold-Increase in Prolactin Secretion (over basal) | Key Findings | Reference |
| Ovine Pituitary Cells | 10⁻¹⁰ - 10⁻⁷ M | 5-10 fold | Half-maximal effect at ~2.5 x 10⁻⁹ M. Peak response within 15 minutes. | [15] |
| GH3/B6 Rat Pituitary Cells (Serum-free media) | Not specified | Up to 5-fold | Increased responsiveness and 10-fold lower ED50 compared to serum-supplemented media. | [16] |
| Bovine Anterior Pituitary Cells | Not specified | Dose-related stimulation | T3 enhanced basal prolactin release. | [17] |
| Human Pituitary Tumor Cells | Not specified | Increased rate of secretion | Sustained prolactin production in culture. | [18] |
Experimental Protocols
In Vivo: this compound (TRH) Stimulation Test
This protocol outlines a standardized procedure for assessing the prolactin response to an intravenous bolus of this compound.
4.1.1 Subject Preparation
-
The subject should be in a resting state and have fasted for at least 8 hours.[19]
-
An intravenous catheter is inserted into a forearm vein for blood sampling and this compound administration.
-
Allow the subject to rest for at least 30 minutes after catheter insertion to minimize stress-induced prolactin elevation.
4.1.2 Procedure
-
Draw a baseline blood sample (-15 and 0 minutes) into appropriate tubes (e.g., serum separator tubes).
-
Administer a standardized dose of this compound (typically 200-500 µg for adults) as an intravenous bolus over 15-30 seconds.[3]
-
Collect blood samples at +15, +30, +60, and +90 minutes post-injection.
-
Process blood samples by centrifugation to separate serum, which is then stored at -20°C or lower until assayed.
In Vitro: Stimulation of Pituitary Cells
This protocol describes a general method for studying the direct effects of this compound on prolactin secretion from cultured pituitary cells.
4.2.1 Cell Culture
-
Primary pituitary cells or a suitable pituitary cell line (e.g., GH3 cells) are cultured in appropriate media and conditions until they reach the desired confluence.[16]
-
Cells are then washed and incubated in a serum-free or low-serum medium for a period to establish baseline secretion.
4.2.2 Stimulation
-
Prepare a range of this compound concentrations in the culture medium.
-
Remove the baseline medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 15, 30, 60 minutes).[15]
-
At the end of the incubation, collect the culture medium for prolactin measurement.
-
The cells can be lysed to measure intracellular prolactin content and total protein for normalization.
Prolactin Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)
This is a representative protocol for a sandwich ELISA for the quantitative determination of prolactin in serum or culture medium.[1][20][21]
4.3.1 Principle The assay utilizes a microtiter plate pre-coated with a monoclonal antibody specific for prolactin. Prolactin in the sample binds to this antibody. A second, enzyme-conjugated monoclonal antibody to prolactin is then added, which binds to the captured prolactin, forming a "sandwich". After washing away unbound reagents, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of prolactin in the sample.[21]
4.3.2 Procedure
-
Prepare standards, controls, and samples.
-
Pipette 25 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microtiter plate.[1]
-
Add 100 µL of the enzyme-conjugated anti-prolactin antibody to each well.[1]
-
Incubate the plate for 60 minutes at room temperature.[1]
-
Wash the wells three to five times with the provided wash buffer.[1][20]
-
Add 100 µL of the TMB substrate solution to each well.[1]
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Add 50 µL of stop solution to each well to terminate the reaction.[1]
-
Read the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve and determine the prolactin concentration in the samples.
Prolactin Measurement: Radioimmunoassay (RIA)
This protocol provides a general outline for a competitive radioimmunoassay for prolactin.[19]
4.4.1 Principle This assay is based on the competition between unlabeled prolactin (in the sample or standard) and a fixed amount of radiolabeled (e.g., ¹²⁵I) prolactin for a limited number of binding sites on a specific anti-prolactin antibody. The antibody-bound prolactin is then separated from the unbound prolactin, and the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled prolactin in the sample.[19]
4.4.2 Procedure
-
Prepare standards, controls, and samples.
-
Pipette 100 µL of standard, control, or sample into labeled tubes.
-
Add 100 µL of ¹²⁵I-labeled prolactin to all tubes.
-
Add 100 µL of the anti-prolactin antibody to all tubes except the non-specific binding (NSB) tubes.
-
Vortex and incubate for a specified time and temperature (e.g., 16-24 hours at 4°C).
-
Add a second antibody or other precipitating agent to separate the antibody-bound prolactin.
-
Incubate to allow for precipitation.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
Construct a standard curve and calculate the prolactin concentration in the samples.
Mandatory Visualizations
Experimental Workflow: In Vivo this compound Stimulation Test
Logical Relationship: In Vitro Experimental Design
Conclusion
This compound is a powerful tool for investigating the physiology and pathophysiology of prolactin secretion. Its well-defined mechanism of action through the TRH receptor and the subsequent Gq/11-PLC-IP3/DAG signaling cascade provides a clear framework for understanding its effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies aimed at elucidating the role of this compound in various physiological and disease states, and for the development of novel therapeutics targeting the TRH-R/prolactin axis.
References
- 1. weldonbiotech.com [weldonbiotech.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Thyrotropin-releasing Hormone Stimulation of Prolactin Release from Clonal Rat Pituitary Cells: EVIDENCE FOR ACTION INDEPENDENT OF EXTRACELLULAR CALCIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of thyrotropin-releasing hormone in prolactin-producing cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in the prolactin response to thyrotropin-releasing hormone (TRH) during the menstrual cycle of normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-response studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Thyrotropin and prolactin response to intraspinal TRH administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies of TRH-induced prolactin secretion and its inhibition by dopamine, using ovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of thyroliberin (TRH) on cell proliferation and prolactin secretion by GH3/B6 rat pituitary cells: a comparison between serum-free and serum-supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of thyroid hormones on prolactin secretion by cultured bovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Secretion of human prolactin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. izotop.hu [izotop.hu]
- 20. ibl-international.com [ibl-international.com]
- 21. dbc-labs.com [dbc-labs.com]
The Dawn of Neuroendocrinology: A Technical History of Protirelin's Development and Initial Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the seminal research and development of Protirelin, the synthetic form of Thyrotropin-Releasing Hormone (TRH). It provides a comprehensive historical account of its discovery, the elucidation of its structure, and its synthesis, which marked a pivotal moment in the field of neuroendocrinology. This document outlines the initial experimental methodologies, including in vitro and in vivo bioassays and the revolutionary radioimmunoassays that enabled its quantitative analysis. Furthermore, it presents a detailed overview of the early clinical investigations that established its diagnostic utility and explores the foundational research into its mechanism of action and signaling pathways. Quantitative data from these pioneering studies are summarized, and key experimental workflows and signaling cascades are visualized through detailed diagrams.
Introduction: The Quest for Hypothalamic Releasing Factors
The journey to understand the intricate communication between the brain and the endocrine system was a central theme of 20th-century biomedical research. The prevailing hypothesis, championed by pioneers like Geoffrey Harris, posited that the hypothalamus secreted "releasing factors" that controlled the function of the anterior pituitary gland.[1] However, the isolation and characterization of these elusive substances proved to be a monumental challenge.
The story of this compound is inextricably linked to the fierce scientific rivalry between two research groups, one led by Dr. Andrew V. Schally at the Veterans Administration Hospital in New Orleans and Tulane University, and the other by Dr. Roger Guillemin at Baylor College of Medicine and later the Salk Institute.[2][3] Their relentless pursuit of the thyrotropin-releasing factor (TRF), later named thyrotropin-releasing hormone (TRH), culminated in its isolation, structural elucidation, and synthesis in 1969.[3] This landmark achievement not only validated the theory of hypothalamic control over the pituitary but also laid the groundwork for the entire field of neuroendocrinology. For their groundbreaking work, Schally and Guillemin, along with Rosalyn Yalow for her development of the radioimmunoassay, were awarded the Nobel Prize in Physiology or Medicine in 1977.[4][5]
This compound, the pharmaceutical name for synthetic TRH, is a tripeptide with the sequence pyroglutamyl-histidyl-prolinamide (pGlu-His-Pro-NH2). It is synthesized in the paraventricular nucleus of the hypothalamus from a larger 242-amino acid precursor polypeptide. Its primary physiological role is to stimulate the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland. This action forms the basis of its clinical use as a diagnostic tool to assess the function of the hypothalamic-pituitary-thyroid axis.[6]
Initial Research and Discovery: From Hypothalamic Extracts to a Pure Peptide
The initial phase of this compound research was characterized by the monumental task of isolating a minuscule amount of the active substance from an immense quantity of biological material.
Isolation and Purification of Native TRH
The early 1960s saw intense efforts to purify TRF from hypothalamic extracts. The sheer scale of this undertaking was immense, with both Schally's and Guillemin's groups processing hundreds of thousands of sheep and pig hypothalami.[1][3] In his Nobel lecture, Schally mentioned processing 100,000 pig brains to isolate just 2.8 mg of TRH.[7] Guillemin's team, working with ovine hypothalami, reported isolating 1.0 mg of TRF from 300,000 sheep hypothalami in late 1968.[8]
Experimental Protocol: Isolation of Porcine TRH (Schally et al., 1966)
The following is a generalized protocol based on the early work of Schally's group for the isolation of TRF from porcine hypothalami:
-
Tissue Extraction: Frozen porcine hypothalami were dissected and homogenized in acetone. The resulting powder was then extracted with 2N acetic acid.
-
Initial Purification: The acidic extract was subjected to a series of purification steps, including:
-
Gel Filtration: Chromatography on Sephadex G-25 columns was used to separate molecules based on size.
-
Ion-Exchange Chromatography: Carboxymethyl cellulose (CMC) chromatography was employed to separate peptides based on their charge.
-
-
Counter-Current Distribution: This technique was used for further purification by partitioning the active fraction between two immiscible liquid phases.
-
Partition Chromatography: Final purification was often achieved using partition chromatography on Sephadex.[9]
-
Monitoring Activity: Throughout the purification process, the biological activity of the fractions was monitored using in vivo and in vitro bioassays.
Structure Elucidation and Synthesis
By 1969, both groups had independently determined the structure of TRH to be a tripeptide, pyroglutamyl-histidyl-prolinamide.[3] This was a significant achievement, as it was the first hypothalamic releasing hormone to be structurally identified. The structure was elucidated using a combination of amino acid analysis, Edman degradation, and mass spectrometry.[10]
The synthesis of TRH was accomplished shortly after its structure was determined. This was a critical step, as it made the hormone available in sufficient quantities for further research and clinical use. The synthetic version was named this compound.
Early Experimental Methodologies
The initial research on this compound relied on a combination of bioassays to detect its activity and, later, the highly sensitive radioimmunoassay to quantify its levels.
In Vitro Bioassays
Before the advent of radioimmunoassays, the biological activity of TRH was assessed using in vitro bioassays. These assays typically involved incubating isolated rat anterior pituitary tissue with hypothalamic extracts or purified fractions and then measuring the amount of TSH released into the medium.
Experimental Protocol: In Vitro Bioassay for TRH Activity
-
Pituitary Gland Preparation: Anterior pituitary glands from rats were removed and cut into fragments.
-
Incubation: The pituitary fragments were incubated in a suitable medium (e.g., Krebs-Ringer bicarbonate buffer with glucose) at 37°C.
-
Stimulation: Test samples (hypothalamic extracts or purified fractions) were added to the incubation medium.
-
TSH Measurement: After a defined incubation period (e.g., 1-2 hours), the medium was collected, and the amount of TSH released was measured using a specific bioassay for TSH. One such bioassay involved measuring the uptake of radioactive iodine by thyroid slices from guinea pigs, which is stimulated by TSH.[11][12]
Radioimmunoassay (RIA)
The development of the radioimmunoassay for TSH and later for TRH by Rosalyn Yalow and her colleagues revolutionized the field.[13] RIA provided a highly sensitive and specific method for quantifying these hormones in biological fluids, which was essential for clinical diagnostics and for studying the physiology of the hypothalamic-pituitary-thyroid axis.
Experimental Protocol: General Principles of TSH Radioimmunoassay (circa 1970s)
-
Reagents:
-
Purified TSH for labeling with a radioisotope (commonly ¹²⁵I).
-
A specific antibody against TSH (raised in rabbits or guinea pigs).
-
A standard preparation of TSH with a known concentration.
-
A second antibody (e.g., goat anti-rabbit gamma globulin) to precipitate the primary antibody-antigen complex.
-
-
Procedure:
-
A known amount of radiolabeled TSH and a specific antibody are incubated with either a standard TSH solution or the unknown sample (e.g., patient serum).
-
The unlabeled TSH in the standard or sample competes with the radiolabeled TSH for binding to the antibody.
-
After incubation, the antibody-bound TSH is separated from the free TSH by precipitation with the second antibody.
-
The radioactivity of the precipitate is measured in a gamma counter.
-
-
Quantification: The concentration of TSH in the unknown sample is determined by comparing the degree of inhibition of binding of the radiolabeled TSH with a standard curve generated using known concentrations of TSH.[14]
Initial Clinical Research and Diagnostic Applications
The availability of synthetic this compound quickly led to its investigation as a diagnostic tool. The TRH stimulation test became a cornerstone in the evaluation of thyroid and pituitary disorders.
The TRH Stimulation Test
The TRH stimulation test assesses the responsiveness of the anterior pituitary's thyrotroph cells. By measuring the TSH response to an intravenous injection of this compound, clinicians can differentiate between different types of hypothyroidism and diagnose subtle forms of hyperthyroidism.
Experimental Protocol: TRH Stimulation Test
-
Patient Preparation: The patient is typically asked to fast overnight.
-
Baseline Blood Sample: A blood sample is drawn to measure the baseline serum TSH level.
-
This compound Administration: A standardized dose of this compound (typically 200-500 µg for adults) is administered intravenously.[9]
-
Post-Stimulation Blood Samples: Blood samples are collected at specific time points after this compound injection, commonly at 20, 30, and 60 minutes, to measure the TSH response.[6]
-
Interpretation of Results: The pattern of the TSH response helps in diagnosing the underlying condition.
Quantitative Data from Early Clinical Studies
The following table summarizes the typical TSH responses to the TRH stimulation test observed in early clinical investigations.
| Clinical Condition | Baseline TSH (µIU/mL) | Peak TSH Response (µIU/mL) | Time to Peak (minutes) |
| Euthyroid (Normal) | < 10 | 5 - 25 | 20 - 30 |
| Primary Hypothyroidism (Thyroid failure) | Elevated (>10) | Exaggerated and sustained response | 30 - 60 |
| Secondary Hypothyroidism (Pituitary failure) | Low or normal | Absent or blunted response | - |
| Tertiary Hypothyroidism (Hypothalamic failure) | Low or normal | Delayed and prolonged response | 60 - 120 |
| Hyperthyroidism | Suppressed (<0.1) | Flat or absent response | - |
Note: The exact numerical values could vary slightly between different laboratories and assays used during that period.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of thyrotroph and lactotroph cells in the anterior pituitary. This binding initiates a cascade of intracellular signaling events.
The Phospholipase C Signaling Pathway
The primary signaling pathway activated by the TRH receptor is the Gq/11-phospholipase C (PLC) pathway.
-
Receptor Activation: this compound binds to its receptor, causing a conformational change that activates the associated Gq/11 protein.
-
PLC Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C-β (PLCβ).
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
Downstream Effects
The increase in intracellular calcium and the activation of PKC lead to the downstream effects of TSH and prolactin synthesis and release.
-
Calcium/Calmodulin-Dependent Kinases (CaMKs): The elevated intracellular Ca²⁺ binds to calmodulin, which in turn activates Ca²⁺/calmodulin-dependent protein kinases. These kinases are involved in the transcriptional regulation of the TSH and prolactin genes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Both PKC and Ca²⁺ can activate the MAPK/ERK signaling cascade, which also plays a role in stimulating the transcription of the prolactin gene.[8]
-
Exocytosis: The rise in intracellular Ca²⁺ is a critical trigger for the fusion of TSH- and prolactin-containing secretory vesicles with the plasma membrane, leading to their release into the bloodstream.
Visualizations
The following diagrams illustrate the key experimental workflows and signaling pathways described in this guide.
Caption: Workflow for the isolation and characterization of TRH.
Caption: Workflow of the TRH stimulation test.
Caption: this compound signaling pathway in pituitary cells.
Conclusion
The discovery, isolation, and synthesis of this compound represent a watershed moment in the history of endocrinology. The pioneering work of Andrew Schally and Roger Guillemin not only unraveled a key aspect of neuroendocrine control but also provided a powerful new tool for clinical diagnosis. The initial research, characterized by laborious purification techniques and the development of sensitive assays, laid the foundation for our current understanding of the hypothalamic-pituitary-thyroid axis. The elucidation of its signaling pathway has furthered our knowledge of G protein-coupled receptor function and intracellular second messenger systems. The history of this compound's development serves as a testament to the power of persistent scientific inquiry and the profound impact that basic research can have on clinical medicine.
References
- 1. Dose-response studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Historical Note: Many Steps Led to the ‘Discovery’ of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roger Guillemin: A Century of Life, A Legacy of Endocrine Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THYROTROPIN RELEASING HORMONE (TRH) [inhn.org]
- 5. Andrew V. Schally | Biography, Nobel Prize, Tulane, & Facts | Britannica [britannica.com]
- 6. Roger Guillemin | Biography, Nobel Prize, & Facts | Britannica [britannica.com]
- 7. Andrew Schally - Wikipedia [en.wikipedia.org]
- 8. nobelprize.org [nobelprize.org]
- 9. scilit.com [scilit.com]
- 10. TRH Regulates the Synthesis and Secretion of Prolactin in Rats with Adenohypophysis through the Differential Expression of miR-126a-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro effect of TRH on adenylate cyclase and cAMP in rat anterior pituitary and on TSH and PRL release into incubation medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. inis.iaea.org [inis.iaea.org]
- 14. inis.iaea.org [inis.iaea.org]
Protirelin (Thyrotropin-Releasing Hormone): A Comprehensive Technical Guide on its Core Functions and Physiological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protirelin, a synthetic form of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), is a critical neuroendocrine mediator. Primarily synthesized in the hypothalamus, its principal function is the regulation of the hypothalamic-pituitary-thyroid (HPT) axis through the stimulation of thyrotropin (TSH) and prolactin release from the anterior pituitary.[1][2][3] Beyond its endocrine role, this compound exhibits significant neuromodulatory activity within the central nervous system (CNS), influencing mood, behavior, and cognitive functions.[2][4] This technical guide provides an in-depth exploration of the fundamental functions and physiological roles of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows to support advanced research and drug development endeavors.
Introduction
This compound (L-pyroglutamyl-L-histidyl-L-proline amide) is a synthetic peptide identical to the naturally occurring TRH.[4][5] It is a key player in the neuroendocrine system, orchestrating the activity of the thyroid gland via a finely regulated feedback loop.[2] Its discovery and synthesis have paved the way for its use as a diagnostic tool to assess thyroid and pituitary function.[6][7][8] Furthermore, the diverse physiological effects of this compound in the CNS have spurred investigations into its therapeutic potential for various neurological and psychiatric disorders.[9][10]
Basic Functions and Physiological Roles
Synthesis and Release
TRH is synthesized in the parvocellular neurons of the paraventricular nucleus of the hypothalamus as a larger precursor polypeptide.[11] This precursor contains multiple copies of the Gln-His-Pro-Gly sequence, which are enzymatically cleaved and modified to produce the mature, biologically active TRH molecule.[11] Upon neuronal stimulation, TRH is released into the hypophyseal portal system, a network of capillaries that directly connects the hypothalamus to the anterior pituitary gland.[2][11] The half-life of TRH in the bloodstream is approximately 6 minutes.[11]
The Hypothalamic-Pituitary-Thyroid (HPT) Axis
The primary and most well-characterized function of this compound is the stimulation of the anterior pituitary gland.[2][6] Upon reaching the pituitary, this compound binds to specific G protein-coupled receptors (GPCRs) on the surface of thyrotroph cells, triggering the synthesis and release of Thyroid-Stimulating Hormone (TSH).[2][6] TSH, in turn, circulates to the thyroid gland and stimulates the production and release of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2] These thyroid hormones are crucial for regulating metabolism, growth, and development.[2]
The HPT axis is a classic example of a negative feedback loop. Elevated levels of T3 and T4 in the bloodstream inhibit the secretion of both TRH from the hypothalamus and TSH from the pituitary, thus maintaining thyroid hormone levels within a narrow physiological range.[2]
Non-Thyrotropic Physiological Roles
Beyond its role in the HPT axis, this compound exerts a wide range of effects on the central nervous system and other tissues. High-affinity receptors for this compound are found in various brain regions, including the amygdala and hippocampus.[5]
Neuromodulatory Effects:
-
Mood and Behavior: TRH has been implicated in the modulation of mood and behavior.[2] It can influence the release of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Some studies have suggested rapid, albeit short-lived, antidepressant and anti-suicidal effects of TRH.[11][12]
-
Cognitive Function: Research suggests that this compound can reverse cognitive deficits in various animal models.[4]
-
Arousal and Analeptic Effects: TRH acts as a wakefulness-promoting agent.[11]
Other Physiological Effects:
-
Prolactin Release: this compound also stimulates the release of prolactin from the anterior pituitary.[1][8]
-
Spinal Cord and Cerebellar Function: this compound has shown potential in improving neurological deficits in animal models of spinal and cerebellar injury.[4]
Quantitative Data
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by rapid onset and a short duration of action.
| Parameter | Value | Administration Route | Species | Reference |
| Peak Plasma Concentration | 13,400 ± 1,020 fmol/ml | 200 µg Intravenous | Human | [1] |
| 5,000 ± 1,800 fmol/ml | 2 mg Nasal | Human | [1] | |
| 2,650 ± 1,080 fmol/ml | 40 mg Oral | Human | [1] | |
| Time to Peak Concentration | 2 minutes | Intravenous | Human | [1] |
| 10 minutes | Nasal | Human | [1] | |
| 150 minutes | Oral | Human | [1] | |
| Plasma Half-life | ~5 minutes | Intravenous | Human | [7] |
| 6.5 minutes | Intravenous | Human | [1] | |
| 23.0 minutes (Taltirelin) | Intravenous | Rat | [7] | |
| 14.1 minutes (Montirelin) | Intravenous | Rat | [7] | |
| Volume of Distribution (Vd) | 20 L | Intravenous | Human | [13] |
| Clearance | 7 L/h | Intravenous | Human | [13] |
Receptor Binding Affinities
The binding affinity of this compound and its analogs to TRH receptors is a key determinant of their biological activity.
| Compound | Receptor | Species | Assay Type | Ki Value (nM) | Reference |
| TRH | TRHR1 | Human | Displacement of [3H]N(1)-Me-His-TRH | 20 | [4] |
| TRH | TRH-R | Mouse | Displacement of [3H]-Me-His-TRH | 23 | [4] |
| TRH | TRH-R | Mouse | Binding affinity | 10 | [4] |
| Taltirelin | TRH Receptor | Rat | Inhibition of [3H]-Me-TRH binding | 311 | [7] |
| Montirelin | TRH Receptor | Rat | Inhibition of [3H]-Me-TRH binding | 35.2 | [7] |
Signaling Pathways
This compound exerts its effects by binding to the Thyrotropin-Releasing Hormone Receptor (TRH-R), a G protein-coupled receptor. The primary signaling cascade involves the Gq/11 protein.
Upon binding of this compound to TRH-R, the Gq/11 protein is activated, which in turn stimulates Phospholipase C (PLC).[2][14] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][14]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2][14]
-
DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[2][14]
These signaling events ultimately lead to the exocytosis of TSH-containing vesicles from the thyrotrophs.[2] Furthermore, this pathway can also activate downstream Mitogen-Activated Protein Kinase (MAPK) cascades, such as the ERK pathway, which are involved in regulating gene expression and cell proliferation.[6][15]
Experimental Protocols
Radioimmunoassay (RIA) for this compound Quantification
Principle: Radioimmunoassay is a competitive binding assay used to quantify the concentration of an antigen (this compound) in a sample.[16] A known amount of radiolabeled this compound (tracer) competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody.[16] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
Methodology:
-
Preparation of Reagents:
-
Prepare a standard curve using known concentrations of unlabeled this compound.
-
Radiolabel this compound with a suitable isotope (e.g., ¹²⁵I).
-
Prepare a specific anti-TRH antibody solution.
-
-
Assay Procedure:
-
Incubate a mixture of the sample (or standard), radiolabeled this compound, and the anti-TRH antibody.
-
Allow the mixture to reach equilibrium.
-
-
Separation of Bound and Free Antigen:
-
Separate the antibody-bound this compound from the free this compound. This can be achieved by precipitation of the antibody-antigen complex (e.g., using a second antibody or polyethylene glycol) followed by centrifugation.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their bound radioactivity values on the standard curve.[16]
-
TRH Stimulation Test for Pituitary Function Assessment
Principle: The TRH stimulation test is a dynamic diagnostic procedure used to assess the responsiveness of the anterior pituitary gland.[17][18] Following the intravenous administration of this compound, the TSH response is measured to evaluate the integrity of the HPT axis.
Methodology:
-
Patient Preparation:
-
Baseline Blood Sample:
-
Draw a baseline blood sample for the measurement of TSH.[20]
-
-
This compound Administration:
-
Post-Injection Blood Samples:
-
Collect blood samples at specific time points after this compound administration, typically at 30 minutes, and optionally at 60 minutes, to measure TSH levels.[20]
-
-
Interpretation:
-
A normal response is characterized by a significant rise in TSH levels from baseline, typically peaking at 20-30 minutes.[7][19] An exaggerated or delayed response may indicate primary hypothyroidism or hypothalamic dysfunction, respectively, while a blunted response can be seen in hyperthyroidism or secondary hypothyroidism.
-
Conclusion
This compound is a multifaceted peptide with a well-established, pivotal role in endocrine regulation and a growing area of interest for its neuromodulatory functions. A thorough understanding of its basic functions, physiological roles, pharmacokinetics, and signaling mechanisms is essential for researchers and clinicians in endocrinology, neuroscience, and drug development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for designing and interpreting studies aimed at further elucidating the complex biology of this compound and exploring its therapeutic potential. The continued investigation into its CNS effects holds promise for the development of novel treatments for a range of neurological and psychiatric conditions.
References
- 1. [Pharmacokinetics and pharmacodynamics of this compound (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and Taltirelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sceti.co.jp [sceti.co.jp]
- 4. TRH | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. jsnm.org [jsnm.org]
- 6. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential involvement of cAMP/PKA-, PLC/PKC- and Ca2+/calmodulin-dependent pathways in GnRH-induced prolactin secretion and gene expression in grass carp pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: hsa04912 [kegg.jp]
- 12. researchgate.net [researchgate.net]
- 13. idppid.com [idppid.com]
- 14. frontiersin.org [frontiersin.org]
- 15. The PKC and ERK/MAPK pathways regulate glucocorticoid action on TRH transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbenotes.com [microbenotes.com]
- 17. Direct effects of this compound (TRH) on cultured porcine thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. nrl.testcatalog.org [nrl.testcatalog.org]
An In-depth Technical Guide on the Preclinical Off-Target Effects of Protirelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protirelin (Thyrotropin-Releasing Hormone, TRH) is a tripeptide hormone primarily known for its role in stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][2] While its on-target effects via the TRH receptor are well-characterized, a comprehensive understanding of its off-target activities is crucial for a complete safety and efficacy profile, particularly in the context of exploring its therapeutic potential beyond diagnostic use. This technical guide provides an in-depth exploration of the preclinical off-target effects of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. The primary off-target effects observed in preclinical studies involve the central nervous system (CNS) and the cardiovascular system, with some evidence suggesting direct effects on thyrocytes.
On-Target and Off-Target Receptor Interactions
This compound's primary pharmacological action is mediated through its binding to the Thyrotropin-Releasing Hormone Receptor (TRH-R), a G protein-coupled receptor (GPCR).[1] Preclinical studies have identified at least two subtypes, TRH-R1 and TRH-R2, in some species.[3] The on-target signaling cascade is initiated in the anterior pituitary, leading to the release of TSH and prolactin.[1]
While comprehensive off-target screening data from competitive binding assays across a wide range of receptors is not extensively published, preclinical evidence points towards interactions with various systems, primarily in the CNS and the cardiovascular system. These effects appear to be independent of the pituitary-thyroid axis.
Quantitative Data on Receptor Interactions
Currently, there is a notable lack of publicly available, comprehensive quantitative data from preclinical studies detailing the binding affinities (e.g., Ki, IC50) of this compound to a broad panel of off-target receptors. Safety pharmacology studies are designed to investigate such potential interactions.[4][5]
Central Nervous System (CNS) Off-Target Effects
Preclinical studies in various animal models, primarily rodents, have demonstrated that this compound exerts several effects on the CNS that are independent of its endocrine actions.[3] These effects are thought to be mediated by TRH receptors distributed throughout the brain and spinal cord.
Summary of Preclinical CNS Effects
| Effect | Animal Model | Key Findings | Citation |
| Analeptic (arousal) | Rodents | Shortened duration of anesthesia-induced sleep. | [6] |
| Antidepressant-like | Rodents | Increased mobility in tail suspension tests. | [7] |
| Nociception Modulation | Rodents | Increased response latency in tail flick assays. | [7] |
| Motor Activity Modulation | Rodents | Increased spontaneous motor and explorative activities. | [6] |
Experimental Protocol: Assessment of CNS Effects in Rodents
This protocol outlines a general approach for evaluating the CNS effects of this compound in a preclinical setting.
Objective: To assess the dose-dependent effects of this compound on spontaneous motor activity, anxiolytic-like behavior, and motor coordination in rats.
Animals: Male Wistar rats (250-300g).
Materials:
-
This compound (acetate or tartrate salt)
-
Sterile saline (0.9% NaCl)
-
Open field apparatus
-
Elevated plus maze
-
Rotarod apparatus
-
Automated tracking software
Procedure:
-
Acclimation: Animals are acclimated to the housing and testing rooms for at least one week prior to the experiments.
-
Grouping and Dosing: Animals are randomly assigned to vehicle (saline) and this compound dose groups (e.g., 0.1, 1.0, 10 mg/kg). Doses are administered via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Open Field Test (Spontaneous Locomotor Activity):
-
Each rat is placed in the center of the open field arena.
-
Activity is recorded for 30 minutes using an automated tracking system.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Elevated Plus Maze (Anxiety-like Behavior):
-
Each rat is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for 5 minutes.
-
Parameters measured include time spent in the open arms versus the closed arms and the number of entries into each arm.
-
-
Rotarod Test (Motor Coordination):
-
Rats are trained on the rotarod at a constant speed for three consecutive days.
-
On the test day, animals are placed on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).
-
The latency to fall is recorded.
-
Data Analysis: Data are analyzed using ANOVA followed by a post-hoc test for multiple comparisons.
Signaling Pathways in the CNS
The CNS effects of this compound are primarily mediated by TRH-R1.[7] The downstream signaling involves modulation of various neurotransmitter systems, including dopamine and serotonin.[3]
Cardiovascular Off-Target Effects
A notable off-target effect of this compound observed in both preclinical and clinical settings is a transient increase in blood pressure.[2][8]
Summary of Preclinical Cardiovascular Effects
| Effect | Animal Model | Key Findings | Quantitative Data | Citation |
| Increased Mean Arterial Pressure (MAP) | Rabbit | Transient increase in MAP. | Increase of ~7-15 mmHg with doses of 50 µg/kg to 2 mg/kg. | [9] |
| Increased Systemic Vascular Resistance (SVR) | Human (inferred from preclinical) | The increase in MAP is attributed to a rise in SVR rather than cardiac output. | Not directly quantified in preclinical studies. | [8] |
Experimental Protocol: In Vivo Cardiovascular Assessment in Rodents
This protocol provides a method for assessing the cardiovascular effects of this compound in anesthetized rats.
Objective: To determine the dose-response effect of this compound on blood pressure, heart rate, and electrocardiogram (ECG) parameters in anesthetized rats.
Animals: Male Sprague-Dawley rats (300-350g).
Materials:
-
This compound
-
Sterile saline
-
Anesthetic (e.g., isoflurane or urethane)
-
Pressure transducer and data acquisition system
-
ECG recording system with needle electrodes
-
Intravenous catheter
Procedure:
-
Anesthesia and Surgical Preparation:
-
Rats are anesthetized, and a stable plane of anesthesia is maintained throughout the experiment.
-
The carotid artery is cannulated for direct blood pressure measurement.
-
The jugular vein is cannulated for intravenous drug administration.
-
Subcutaneous needle electrodes are placed for ECG recording.
-
-
Stabilization: A stabilization period of at least 30 minutes is allowed after surgical preparation before any baseline recordings are made.
-
Baseline Recording: Baseline mean arterial pressure (MAP), systolic and diastolic blood pressure, heart rate, and ECG parameters (e.g., PR interval, QRS duration, QT interval) are recorded for 15-30 minutes.
-
Dosing: this compound is administered intravenously in escalating doses (e.g., 10, 50, 200 µg/kg) with a sufficient time interval between doses to allow cardiovascular parameters to return to baseline. A vehicle control (saline) is also administered.
-
Data Acquisition: Cardiovascular parameters are continuously recorded throughout the experiment.
Data Analysis: The changes from baseline for each parameter at each dose are calculated and analyzed using appropriate statistical methods (e.g., repeated measures ANOVA).
Mechanism of Cardiovascular Effects
Preclinical and clinical data suggest that the pressor effect of this compound is not mediated by catecholamines, as plasma levels of norepinephrine, epinephrine, and dopamine do not significantly change following administration.[8] The likely mechanism involves a direct or indirect effect on systemic vascular resistance.
Direct Effects on Thyrocytes
Interestingly, some in vitro preclinical evidence suggests that this compound may have direct effects on thyroid cells, independent of its action on the pituitary.
Summary of In Vitro Thyrocyte Effects
| Effect | Cell Model | Key Findings | Citation |
| Increased DNA Synthesis | Cultured porcine thyrocytes | Enhanced incorporation of [3H]thymidine into DNA, suggesting a proliferative effect. | [10] |
| Increased Radioiodide Uptake | Cultured porcine thyrocytes | Stimulated uptake of radioiodide into thyrocytes. | [10] |
Experimental Protocol: In Vitro Assessment of Thyrocyte Proliferation
Objective: To evaluate the direct effect of this compound on the proliferation of primary thyrocytes.
Cells: Primary porcine thyrocytes.
Materials:
-
This compound
-
Cell culture medium (e.g., NCTC-135) with supplements
-
[3H]thymidine
-
Scintillation counter
Procedure:
-
Cell Culture: Porcine thyrocytes are isolated and cultured in appropriate medium.
-
Treatment: Cells are treated with varying concentrations of this compound. A control group receives no treatment.
-
[3H]thymidine Incorporation Assay:
-
After a specified incubation period with this compound, [3H]thymidine is added to the culture medium.
-
Cells are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The level of [3H]thymidine incorporation is compared between the treated and control groups.
Signaling Pathway in Thyrocytes
The precise signaling pathway for the direct effects of this compound on thyrocytes has not been fully elucidated but is likely distinct from the TSH receptor-mediated pathway.
Discussion and Future Directions
The preclinical data reviewed here indicate that this compound has distinct off-target effects, primarily on the central nervous and cardiovascular systems. While these effects are qualitatively described, there is a clear need for more comprehensive quantitative data. Future preclinical studies should focus on:
-
Comprehensive Receptor Screening: Conducting broad off-target binding assays to identify potential molecular targets and quantify binding affinities.
-
Mechanistic Studies: Elucidating the specific signaling pathways involved in the CNS and cardiovascular effects.
-
Dose-Response Characterization: Establishing clear dose-response relationships for all observed off-target effects to better define the therapeutic window and potential safety margins.
-
Translational Models: Utilizing more advanced preclinical models, such as those for spinocerebellar degeneration, to further explore the therapeutic potential of this compound and its analogs.[11]
A thorough understanding of these off-target effects is paramount for the safe and effective development of this compound and related compounds for therapeutic applications beyond their current diagnostic use.
References
- 1. TSHR Signaling Stimulates Proliferation Through PI3K/Akt and Induction of miR-146a and miR-155 in Thyroid Eye Disease Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 3. Diagnostic dosages of this compound (TRH) elevate BP by noncatecholamine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Intravenous and Intratracheal Thyrotropin Releasing Hormone and Its Analog Taltirelin Reverse Opioid-Induced Respiratory Depression in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Thyroid-stimulating hormone/cAMP-mediated proliferation in thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRH-induced blood flow and mean arterial pressure changes in the rabbit are not dependent on the anaesthetic used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Protirelin In Vivo Administration Protocol for Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction Protirelin, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), is a tripeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid (HPT) axis.[1][2] It primarily acts on the anterior pituitary gland to stimulate the secretion of thyroid-stimulating hormone (TSH) and prolactin.[3][4] Beyond its endocrine functions, this compound exhibits significant neuropharmacological effects, including analeptic (arousal) and antidepressant-like activities, by interacting with various neurotransmitter systems.[2] This application note provides detailed protocols for the in vivo administration of this compound to mice, summarizes key quantitative data, and illustrates associated signaling pathways and experimental workflows.
This compound Signaling Pathway
Upon administration, this compound binds to specific G-protein coupled receptors (GPCRs), known as TRH receptors (TRH-R), on the surface of pituitary thyrotrophs and other central nervous system neurons.[5] This binding initiates a downstream signaling cascade primarily through the Gq/11 protein, activating Phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3] This cascade can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, ultimately modulating gene transcription and hormone synthesis and release.[5]
Data Presentation: Dosage and Administration
The appropriate dosage of this compound can vary based on the research objective. For diagnostic purposes in humans, a dose of 7 µg/kg is often used for children, providing a reference point for animal studies.[6] Neuropharmacological effects in animals have been shown to be dose-dependent.[2]
Table 1: Recommended this compound Dosage and Administration Parameters for Mice
| Parameter | Recommendation | Notes |
|---|---|---|
| Dosage Range | 0.5 - 10 mg/kg | Dose-response studies are recommended to determine the optimal dose for specific CNS or endocrine effects. |
| Vehicle | Sterile Saline (0.9% NaCl) | Ensure this compound is fully dissolved. Warming the solution to room or body temperature can reduce animal discomfort.[7][8] |
| Administration Volume | < 10 mL/kg | Adhere to institutional guidelines for maximum injection volumes.[9] |
| Primary Routes | Intraperitoneal (IP), Subcutaneous (SC), Intravenous (IV) | The choice of route depends on the desired speed of onset and experimental design. IP is common and relatively easy.[10] |
Table 2: Injection Route Specifications
| Route | Needle Gauge | Injection Site | Angle of Insertion | Onset of Action |
|---|---|---|---|---|
| Intraperitoneal (IP) | 25 - 30 G | Lower right abdominal quadrant[7][9] | 30 - 45° | Rapid |
| Subcutaneous (SC) | 25 - 27 G | Loose skin over the back/neck ("tent")[10] | ~45° | Slower / Sustained |
| Intravenous (IV) | 27 - 30 G | Lateral tail vein | ~15 - 25° | Immediate |
Experimental Protocols
1. Materials and Reagents
-
This compound powder
-
Sterile 0.9% saline
-
Sterile syringes (1 mL)
-
Sterile needles (appropriate gauge for the chosen route, see Table 2)
-
70% Ethanol or other disinfectant wipes
-
Appropriate animal restraint device (optional)
-
Sharps container
2. This compound Solution Preparation
-
Calculate the required amount of this compound based on the mean weight of the mice in the experimental group and the target dosage (e.g., mg/kg).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration.
-
Vortex gently until the powder is completely dissolved.
-
Draw the solution into appropriately sized syringes, using a new sterile needle for each animal to prevent cross-contamination and ensure sharpness.[8]
3. Administration Protocols
A. Intraperitoneal (IP) Injection
-
Properly restrain the mouse, ensuring control of the head and body. The "three-fingers" restraint method is recommended.[7]
-
Turn the mouse to expose its abdomen and tilt the head slightly downwards. This helps to move the abdominal organs away from the injection site.[10]
-
Identify the injection target in the lower right abdominal quadrant. This location avoids major organs like the cecum, bladder, and liver.[7][9]
-
Wipe the injection site with an alcohol swab.
-
With the needle bevel facing up, gently but firmly insert the needle at a 30-45° angle into the peritoneal cavity.[7]
-
Slightly pull back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid appears, withdraw and re-site the needle.[10]
-
Inject the solution smoothly and withdraw the needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.[9]
B. Subcutaneous (SC) Injection
-
Restrain the mouse on a flat surface.
-
Grasp the loose skin over the shoulders/neck to form a "tent".[10]
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Pull back the plunger to check for blood. If none appears, inject the solution.
-
Withdraw the needle and gently press the injection site to prevent leakage.
-
Return the mouse to its cage and monitor.
Experimental Workflow
A typical experimental workflow for assessing the effects of this compound involves several key stages, from initial preparation to final data analysis. The timing of post-administration sampling is critical, especially for endocrine studies, as the TSH response is rapid, typically peaking around 30 minutes after injection.[4][6]
References
- 1. Advances in TRH signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacologic profile of this compound tartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyrel Trh (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. bsb.research.baylor.edu [bsb.research.baylor.edu]
Designing Cell Culture Experiments with Protirelin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic analogue of thyrotropin-releasing hormone (TRH), is a tripeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.[1][2][3] It exerts its effects by binding to thyrotropin-releasing hormone receptors (TRH-R), primarily TRH-R1 and TRH-R2, which are G protein-coupled receptors.[4] This interaction initiates a cascade of intracellular signaling events, making this compound a valuable tool for studying pituitary cell function, hormone secretion, and related signaling pathways. These application notes provide detailed protocols for designing and conducting cell culture experiments to investigate the effects of this compound.
Mechanism of Action
This compound stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][2] The binding of this compound to its receptor, a Gq/11 protein-coupled receptor, activates Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[5] This elevation in calcium is a primary driver of TSH and prolactin exocytosis.[6] Simultaneously, DAG activates Protein Kinase C (PKC), which in turn can activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway, further contributing to the regulation of hormone synthesis and secretion.[5][7]
Data Presentation
Table 1: Dose-Response of this compound on Hormone Secretion in GH4C1 Pituitary Tumor Cells
| Concentration (nM) | Prolactin Release (% of Basal) | Growth Hormone Release (% of Basal) |
| 0 | 100 | 100 |
| 0.1 | ~150 | ~120 |
| 1 | ~200 | ~150 |
| 10 | ~250-700 (First Phase) | ~150 (First Phase) |
| 100 | Plateau | Plateau |
| ED50 (First Phase) | 2-3 nM | 2-3 nM |
| ED50 (Second Phase) | 0.5-1 nM | 0.5-1 nM |
Data adapted from a study on GH4C1 cells. The hormone release is biphasic, with a rapid first phase (first ~8 minutes) and a sustained second phase.[8]
Table 2: Time-Course of this compound-Induced Hormone Secretion in GH4C1 Cells
| Time after this compound (10 nM) | Prolactin Release (% of Basal) |
| 0 min | 100 |
| 5 sec | Significant Increase |
| 1 min | Peak Secretion (250-700%) |
| 8 min | Decline from Peak |
| > 8 min | Sustained Plateau (~150%) |
| 2.5 hours | Maintained Plateau |
| 30 min post-removal | Return to Basal |
This table illustrates the rapid and biphasic nature of this compound-induced hormone secretion.[8]
Experimental Protocols
Cell Line Selection and Culture
The rat pituitary tumor cell lines GH3 and GH4C1 are excellent models for studying the effects of this compound as they endogenously express TRH receptors and secrete both prolactin and growth hormone.[2][8][9]
Culture Medium:
-
F-12K Medium
-
15% Horse Serum
-
2.5% Fetal Bovine Serum
-
1% Penicillin-Streptomycin
Culture Conditions:
-
37°C
-
5% CO2
-
Humidified incubator
Subculturing:
-
Split sub-confluent cultures (70-80%).
-
Wash with PBS (calcium and magnesium-free).
-
Dissociate with a suitable enzyme like Accutase or 0.05% Trypsin-EDTA.
-
Resuspend in fresh medium and re-plate at a ratio of 1:2 to 1:4.
Protocol 1: Dose-Response and Time-Course of Hormone Secretion
This protocol determines the concentration-dependent and time-dependent effects of this compound on TSH and prolactin secretion.
Materials:
-
GH3 or GH4C1 cells
-
24-well culture plates
-
Serum-free culture medium
-
This compound stock solution (in sterile water or PBS)
-
TSH and Prolactin ELISA kits
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed GH3 or GH4C1 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, wash the cells with PBS and replace the culture medium with serum-free medium. Incubate for 4-6 hours.
-
This compound Treatment (Dose-Response): Prepare serial dilutions of this compound in serum-free medium (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Replace the medium in each well with the corresponding this compound dilution. Incubate for a fixed time (e.g., 30 minutes).
-
This compound Treatment (Time-Course): Treat cells with a fixed concentration of this compound (e.g., 10 nM). Collect the supernatant at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Sample Collection: Carefully collect the supernatant from each well and store at -80°C until analysis.
-
Hormone Quantification: Quantify the concentration of TSH and prolactin in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the hormone concentration against the this compound concentration for the dose-response curve and against time for the time-course experiment. Calculate the EC50 value for the dose-response data.
Protocol 2: Analysis of MAPK (ERK1/2) Activation by Western Blot
This protocol assesses the activation of the MAPK signaling pathway by detecting the phosphorylation of ERK1/2.
Materials:
-
GH3 or GH4C1 cells
-
6-well culture plates
-
Serum-free culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed and serum-starve cells as described in Protocol 1. Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.
Protocol 3: Measurement of Intracellular Calcium Mobilization
This protocol visualizes and quantifies the increase in intracellular calcium concentration following this compound stimulation.
Materials:
-
GH3 or GH4C1 cells
-
Glass-bottom culture dishes
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound
-
Fluorescence microscope with a live-cell imaging system
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.
-
Dye Loading: Wash the cells with HBSS and incubate them with the calcium indicator dye in HBSS for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Imaging: a. Mount the dish on the fluorescence microscope stage. b. Acquire a baseline fluorescence signal for a few minutes. c. Add this compound (e.g., 100 nM) to the dish while continuously recording the fluorescence. d. Continue recording to capture the peak and subsequent decline in the calcium signal.
-
Data Analysis: Analyze the change in fluorescence intensity over time for individual cells or for the entire field of view. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.
Mandatory Visualizations
Caption: this compound signaling pathway in pituitary cells.
Caption: Workflow for hormone secretion assay.
Caption: Logic of MAPK activation analysis.
References
- 1. This compound | THR | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor [frontiersin.org]
- 5. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Differentially Expressed Genes in Pituitary Adenomas by Integrating Analysis of Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thyrotropin-releasing hormone rapidly stimulates a biphasic secretion of prolactin and growth hormone in GH4C1 rat pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Commercially Available Protirelin ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of commercially available Protirelin (Thyrotropin-Releasing Hormone, TRH) ELISA kits. These kits are valuable tools for the quantitative determination of this compound in various biological samples, aiding research in endocrinology, neuroscience, and drug development.
Introduction
This compound, or TRH, is a tripeptide hormone that plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][2] Its accurate quantification in biological fluids is essential for a wide range of physiological and pathological studies. Commercially available ELISA kits offer a sensitive and specific method for this purpose, primarily employing a competitive inhibition assay format.
Principle of the Competitive ELISA
The majority of commercially available this compound ELISA kits utilize the competitive inhibition principle. In this assay, a microtiter plate is pre-coated with a capture antibody specific for this compound. When the sample or standard is added to the wells, the this compound present in the sample competes with a fixed amount of biotinylated this compound for binding to the capture antibody. Following an incubation period, unbound components are washed away. An enzyme conjugate, typically streptavidin-horseradish peroxidase (HRP), is then added, which binds to the biotinylated this compound that is bound to the antibody. After another wash step, a substrate solution is added, and the enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve.
Commercially Available this compound ELISA Kits
Several manufacturers offer this compound ELISA kits for use with various species and sample types. Below is a summary of the key specifications for a selection of these kits.
| Manufacturer | Species Reactivity | Detection Range (pg/mL) | Sensitivity (pg/mL) | Sample Types | Assay Time |
| Reed Biotech Ltd | Human | 7.82-500 | 4.69 | Serum, Plasma, Tissue homogenates, Other biological samples | 1.5 Hours |
| ELK Biotechnology | Mouse | 7.82-500 | 2.69 | Serum, Plasma, Other biological fluids | 2 Hours |
| Cloud-Clone Corp. | Mouse | 6.17-500 | < 2.41 | Serum, Plasma, Other biological fluids | 2 Hours |
| RayBiotech | Human | Varies by kit | Varies by kit | Serum, Cell culture media | Varies by kit |
| LifeSpan BioSciences | Human | 7.81-500 | 3.25 | Serum, Plasma, Other biological fluids | Not Specified |
| Biomatik | Human | 6.17-500 | 2.94 | Serum, Plasma, Other biological fluids | 2 Hours |
| Clementia Biotech | Mouse | Not Specified | 2.63 | Serum, Plasma, Other biological fluids | Not Specified |
| Clementia Biotech | Rat | Not Specified | 2.43 | Serum, Plasma, Other biological fluids | Not Specified |
Experimental Protocol: A Representative Competitive ELISA for this compound
This protocol provides a general step-by-step guide for a typical this compound competitive ELISA. It is essential to refer to the specific manual provided with your kit for detailed instructions, as reagent volumes and incubation times may vary.
Materials Required but Not Provided:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash bottle, automated plate washer, or manifold dispenser
-
Tubes for standard and sample dilutions
-
Absorbent paper for blotting
Reagent Preparation:
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as specified in the kit manual.
-
Standards: Reconstitute the lyophilized standard with the provided standard diluent to create the stock solution. Perform serial dilutions of the stock solution to generate the standard curve points.
-
Biotinylated Detection Antibody: Prepare the working solution of the biotinylated detection antibody by diluting the concentrated antibody in the appropriate diluent.
-
HRP Conjugate: Prepare the working solution of the HRP conjugate by diluting the concentrated solution in the provided diluent.
-
Samples: Collect serum or plasma samples using standard procedures. If not assayed immediately, store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Dilute samples as necessary with the provided sample diluent.
Assay Procedure:
-
Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Add Biotinylated Detection Antibody: Immediately add 50 µL of the prepared biotinylated detection antibody working solution to each well.
-
Incubate: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Wash: Aspirate the liquid from each well and wash the plate three times with 1X Wash Buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add HRP Conjugate: Add 100 µL of the HRP conjugate working solution to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at 37°C.
-
Wash: Repeat the wash step as described in step 4, but for a total of five washes.
-
Add Substrate: Add 90 µL of TMB Substrate Solution to each well.
-
Incubate: Incubate the plate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Read Absorbance: Read the optical density of each well at 450 nm within 10 minutes of adding the Stop Solution.
Data Analysis:
-
Calculate the average absorbance for each set of standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
This compound Signaling Pathway
This compound exerts its effects by binding to the thyrotropin-releasing hormone receptor (TRH-R), a G protein-coupled receptor (GPCR).[3][4] The primary signaling pathway involves the activation of the Gq/11 protein.[3][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] This cascade ultimately leads to the synthesis and release of TSH and prolactin from the anterior pituitary.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor [frontiersin.org]
- 5. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Step-by-step guide for dissolving and storing Protirelin
Application Notes and Protocols for Protirelin
Introduction
This compound, also known as thyrotropin-releasing hormone (TRH), is a synthetic tripeptide that is structurally identical to the endogenous hypothalamic hormone.[1][2] It plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper procedures for dissolving and storing this compound to ensure its stability and efficacy in experimental settings.
Physicochemical Properties and Solubility
This compound is a white to pale yellowish-white crystalline powder.[5] It is a tripeptide with the sequence pGlu-His-Pro-NH2.[1][6] Understanding its solubility is critical for preparing accurate and effective solutions for in vitro and in vivo studies.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| Water | 66 mg/mL | 182.13 mM | Sonication is recommended. | [7] |
| Ethanol | 67 mg/mL | 184.89 mM | Sonication is recommended. | [7] |
| DMSO | 100 mg/mL | - | - | [4] |
| Physiological Saline | Sufficient for in vivo studies | - | Used for intraperitoneal injections in rats. | [7][8] |
| PBS (pH 7.2) | 10 mg/mL | - | - | [9] |
Recommended Storage Conditions
Proper storage of both lyophilized this compound and its reconstituted solutions is essential to prevent degradation and maintain biological activity.
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes | Source |
| Lyophilized Powder | -20°C | 3 years | Store desiccated, away from moisture. | [7][10] |
| Room Temperature | 3 weeks | Stable for a short period. | [1][10] | |
| Reconstituted Solution (in water or buffer) | 4°C | 2-7 days | For short-term use. | [1][10] |
| -20°C | 1 month | For long-term storage, avoid freeze-thaw cycles. | [8] | |
| -80°C | 1 year | Recommended for long-term storage. | [7][8] |
Note: For long-term storage of reconstituted solutions, the addition of a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) is recommended to prevent peptide loss due to adsorption to the vial surface.[1][10] It is also advisable to store the solution in aliquots to avoid repeated freeze-thaw cycles.[1][10]
Experimental Protocols
Protocol for Dissolving Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound for use in both in vitro and in vivo experiments.
Materials:
-
Lyophilized this compound powder
-
Sterile, high-purity water (e.g., 18 MΩ-cm H₂O), sterile physiological saline, or another desired solvent (see Table 1)
-
Sterile, low-protein-binding microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer or sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the powder.
-
Solvent Addition: Carefully open the vial and add the desired volume of the appropriate solvent to achieve the target concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of this compound. It is recommended to reconstitute at a concentration of not less than 100 µg/mL.[1][6]
-
Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the powder. If necessary, vortex briefly or sonicate to ensure complete dissolution.[7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes. Store the aliquots at -20°C or -80°C as recommended in Table 2.
Protocol for TSH Stimulation Assay in Pituitary Cell Culture
This protocol provides a general framework for assessing the bioactivity of a prepared this compound solution by measuring its ability to stimulate TSH secretion from cultured pituitary cells.
Materials:
-
Cultured pituitary cells (e.g., GH3 or TtT/GF cell lines)
-
Cell culture medium (e.g., DMEM with appropriate supplements)
-
This compound stock solution (prepared as in Protocol 3.1)
-
Phosphate-buffered saline (PBS)
-
TSH ELISA kit
-
Multi-well cell culture plates (e.g., 24-well)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the pituitary cells into a multi-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours in a CO₂ incubator at 37°C.
-
Serum Starvation (Optional): To reduce basal TSH release, the cells can be serum-starved for a few hours prior to stimulation by replacing the growth medium with a serum-free medium.
-
This compound Stimulation: Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations for the dose-response experiment.
-
Treatment: Remove the medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound to the respective wells. Include a negative control group with medium only.
-
Incubation: Incubate the cells with this compound for a specified period (e.g., 30 minutes to a few hours) in the CO₂ incubator. The optimal incubation time should be determined empirically.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well. This supernatant will contain the secreted TSH.
-
TSH Measurement: Quantify the concentration of TSH in the collected supernatants using a commercially available TSH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Analyze the TSH concentration as a function of the this compound concentration to determine the dose-response relationship and the EC₅₀ of the this compound solution.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for dissolving and storing this compound.
This compound Signaling Pathway
References
- 1. TRH Human Hormone | Thyrotropin Releasing Hormone | ProSpec [prospecbio.com]
- 2. Thyrotropin-Releasing Hormone [dailymed.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. abmole.com [abmole.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. angioproteomie.com [angioproteomie.com]
- 7. This compound | THR | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. You are being redirected... [bio-world.com]
Application Notes and Protocols for Protirelin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal dosage and experimental use of Protirelin (Thyrotropin-Releasing Hormone, TRH) in various animal models. The information is intended to assist in the design and execution of preclinical studies for endocrine, neurological, and other research applications.
Overview of this compound
This compound is a synthetic tripeptide, structurally identical to the endogenous thyrotropin-releasing hormone (TRH) produced by the hypothalamus.[1][2] Its primary physiological role is to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[2] Beyond its endocrine functions, this compound acts as a neuromodulator in the central nervous system (CNS), influencing mood, behavior, and neuronal excitability.[3] These diverse actions make it a valuable tool for a wide range of animal studies.
Optimal Dosage of this compound
The optimal dosage of this compound is highly dependent on the animal model, the research application, and the route of administration. The following tables summarize reported dosages from various studies.
Table 1: this compound Dosage in Rodent Models
| Animal Model | Research Application | Dosage Range | Route of Administration | Key Findings |
| Rat (Wistar) | Induction of Hyperthermia | 1, 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in body temperature.[4] |
| Rat | Spinal Cord Injury | 2 mg/kg/hr | Intravenous (i.v.) infusion | Improved motor recovery. |
| Rat | Amyotrophic Lateral Sclerosis (ALS) | Not specified | Not specified | Gender-specific effects on monosynaptic reflex.[3] |
| Mouse | Depression (conceptual) | 0.2 mg (human dose) | Intravenous (i.v.) | Rapid, short-lasting improvement in emotional state (in humans).[5] |
Table 2: this compound Dosage in Other Animal Models
| Animal Model | Research Application | Dosage Range | Route of Administration | Key Findings |
| Rabbit | Spinal Cord Injury | 0.05 mg/kg | Intrathecal | Attenuated the increase in lactate levels.[6] |
| Cat | TSH Stimulation Test | 0.01, 0.05, 0.1 mg/kg | Intravenous (i.v.) | Dose-dependent stimulation of TSH release. |
Table 3: Human Diagnostic Dosages (for reference in dose conversion)
| Population | Application | Dosage | Route of Administration |
| Adults | TSH Stimulation Test | 500 µg (total dose) | Intravenous (i.v.)[1][6][7] |
| Children (6-16 years) | TSH Stimulation Test | 7 µg/kg | Intravenous (i.v.)[1][7] |
| Children (up to 6 years) | TSH Stimulation Test | 7 µg/kg | Intravenous (i.v.)[1] |
Experimental Protocols
TSH Stimulation Test in Rodents (Adapted from Feline and Human Protocols)
This protocol is designed to assess the function of the hypothalamic-pituitary-thyroid axis.
Materials:
-
This compound
-
Sterile saline for injection
-
Anesthetic agent (e.g., isoflurane)
-
Blood collection supplies (e.g., microtubes with anticoagulant)
-
Centrifuge
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Collect a baseline blood sample (T0) from the tail vein or saphenous vein.
-
Administer this compound intravenously at the desired dose (refer to tables for guidance; a starting dose of 1-10 µg/kg can be considered for rats).
-
Collect subsequent blood samples at 20 and 60 minutes post-injection.
-
Centrifuge blood samples to separate plasma or serum and store at -80°C until analysis.
-
Measure TSH and/or thyroid hormone (T4, T3) concentrations using appropriate immunoassay kits.
Induction of Hyperthermia in Rats
This protocol is used to study the central effects of this compound.
Materials:
-
This compound
-
Sterile saline for injection
-
Rectal thermometer
Procedure:
-
Acclimatize male Wistar rats (200-250 g) to the housing and experimental conditions.[4]
-
Record the baseline rectal temperature of each rat.
-
Administer this compound intraperitoneally at doses of 1, 5, 10, or 20 mg/kg.[4] A control group should receive sterile saline.
-
Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after injection.
-
Monitor animals for any other behavioral changes.
Neurobehavioral Assessment in a Mouse Model of Depression (General Protocol)
Materials:
-
This compound
-
Sterile saline for injection
-
Behavioral testing apparatus (e.g., Forced Swim Test, Tail Suspension Test)
-
Video recording and analysis software
Procedure:
-
Induce a depressive-like state in mice using a validated model (e.g., chronic unpredictable mild stress).
-
Administer this compound at the selected dose and route. A dose range can be extrapolated from human studies, considering interspecies dose conversion factors.
-
After an appropriate pre-treatment time, subject the mice to behavioral tests such as the Forced Swim Test or Tail Suspension Test.
-
Record and score behaviors such as immobility time.
-
A separate cohort of animals can be used for neurochemical analysis of brain regions of interest.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects by binding to G protein-coupled receptors (GPCRs) on the surface of pituitary thyrotrophs and neurons. This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of TSH and prolactin, or modulates neuronal activity.
Caption: this compound signaling cascade.
General Experimental Workflow for this compound Animal Studies
The following diagram outlines a typical workflow for conducting an in vivo study with this compound.
References
- 1. Thyrel Trh (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. mft.nhs.uk [mft.nhs.uk]
- 3. vetmed.tennessee.edu [vetmed.tennessee.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Short-lasting behavioural effects of thyrotropin-releasing hormone in depressed women: results of placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. This compound Advanced Patient Information - Drugs.com [drugs.com]
Application Note: Utilizing Protirelin for In-Vitro TSH Stimulation in Primary Pituitary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), is a potent stimulator of Thyroid-Stimulating Hormone (TSH) secretion from the anterior pituitary gland.[1][2][3] This property makes it an invaluable tool in endocrinology research and diagnostics.[1][3] In a research setting, primary pituitary cell cultures offer a powerful in-vitro system to study the direct effects of compounds like this compound on thyrotroph function, elucidating signaling pathways and screening for novel therapeutic agents targeting the hypothalamic-pituitary-thyroid (HPT) axis. This document provides detailed protocols for the use of this compound in stimulating TSH release in primary pituitary cell cultures, methods for quantifying the response, and an overview of the underlying cellular mechanisms.
Principle of Action
This compound mimics the action of endogenous TRH, binding to specific G-protein coupled receptors (TRH-R1) on the surface of thyrotrophic cells in the anterior pituitary.[1] This binding event activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC are critical for the synthesis and exocytosis of TSH-containing granules.[4]
Applications
-
Functional Bioassays: Primary pituitary cell cultures serve as a robust platform to determine the biological activity of this compound and its analogs.
-
Drug Discovery: This system can be utilized to screen for novel agonists, antagonists, or modulators of the TRH receptor.
-
Physiological and Pharmacological Studies: Researchers can investigate the intricate mechanisms of TSH synthesis and secretion and explore the impact of various physiological and pharmacological agents on the HPT axis.
-
Toxicology: The culture system can be adapted to assess the potential endocrine-disrupting effects of chemical compounds on pituitary function.[5]
Experimental Protocols
Protocol 1: Preparation of Primary Anterior Pituitary Cell Cultures from Rat
This protocol details the enzymatic dispersion of rat anterior pituitary glands to establish a primary cell culture.
Materials:
-
Sprague-Dawley rats
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
DMEM/F-12 culture medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Collagenase (Type I)
-
Hyaluronidase (Type I-S)
-
DNase I
-
Sterile dissection tools
-
50 mL conical tubes
-
70 µm cell strainer
-
Centrifuge
-
Cell culture plates (e.g., 24-well or 96-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection:
-
Humanely euthanize rats according to institutional guidelines.
-
Sterilize the surgical area and dissect out the pituitary glands.
-
Under a dissecting microscope, carefully separate the anterior pituitary from the posterior pituitary. Place the anterior pituitaries in a sterile petri dish containing ice-cold HBSS.
-
-
Enzymatic Digestion:
-
Mince the anterior pituitary tissue into small fragments (approximately 1 mm³).
-
Transfer the tissue fragments to a 50 mL conical tube containing a digestion solution of DMEM/F-12 with 0.25% Collagenase and 0.25% Hyaluronidase.
-
Incubate at 37°C for 60-90 minutes with gentle agitation every 15 minutes.
-
Add DNase I to a final concentration of 10 µg/mL for the last 10 minutes of incubation to prevent cell clumping.
-
-
Cell Dispersion and Plating:
-
Terminate the digestion by adding an equal volume of DMEM/F-12 supplemented with 10% FBS.
-
Gently triturate the cell suspension using a sterile Pasteur pipette to further dissociate the tissue into single cells.[4][6]
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube to remove any undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in culture medium (e.g., DMEM/F-12 with 10% horse serum, 2.5% FBS, and 1% Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells at a density of 2.5 x 10^5 to 5 x 10^5 cells/well in 24-well plates.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery before initiating experimental treatments.[6]
-
Protocol 2: this compound Stimulation of TSH Secretion
This protocol describes the treatment of cultured primary pituitary cells with this compound to stimulate TSH release.
Materials:
-
Primary pituitary cell cultures (from Protocol 1)
-
This compound (TRH) stock solution (e.g., 1 mM in sterile water or buffer)
-
Serum-free culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻¹¹ M to 10⁻⁶ M).
-
-
Cell Treatment:
-
After the 48-72 hour recovery period, gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed serum-free medium.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control (serum-free medium without this compound).
-
Incubate the cells for a defined period (e.g., 30 minutes to 4 hours) at 37°C in a 5% CO2 incubator. A 30-minute incubation is often sufficient to observe a peak TSH response.
-
-
Sample Collection:
-
Following the incubation period, carefully collect the culture supernatant from each well into labeled microcentrifuge tubes.
-
Centrifuge the supernatants at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the clarified supernatant to new tubes for TSH analysis. Samples can be assayed immediately or stored at -80°C.
-
Protocol 3: Quantification of TSH by ELISA
This protocol provides a general outline for measuring TSH concentration in culture supernatants using a commercially available ELISA kit.
Materials:
-
TSH ELISA Kit (Rat or Mouse specific)
-
Culture supernatants (from Protocol 2)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Pipettes and sterile tips
Procedure:
-
Assay Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffers, standards, and other reagents as per the ELISA kit manufacturer's instructions.
-
-
ELISA Procedure:
-
Add standards, controls, and samples (culture supernatants) to the appropriate wells of the antibody-coated microplate.
-
Add the detection antibody (often biotinylated).
-
Incubate as per the kit's protocol (typically 1-2 hours at 37°C).
-
Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate as per the kit's protocol.
-
Wash the wells again.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the TSH concentration in the unknown samples by interpolating their OD values from the standard curve.
-
Express the results as µIU/mL or ng/mL of TSH released.
-
Data Presentation
The following tables summarize expected results from this compound stimulation of primary pituitary cell cultures, based on published literature.
Table 1: Dose-Dependent TSH Secretion in Response to this compound
| This compound Concentration (M) | TSH Release (Fold Change over Basal) |
| 0 (Basal) | 1.0 |
| 10⁻¹⁰ | ~1.5 - 2.0 |
| 10⁻⁹ | ~2.5 - 4.0 |
| 10⁻⁸ | ~5.0 - 8.0 |
| 10⁻⁷ | ~8.0 - 12.0 |
| 10⁻⁶ | ~8.0 - 12.0 (Plateau) |
Note: These are representative values and actual results may vary depending on the specific experimental conditions, including cell density, incubation time, and animal model.
Table 2: Time Course of this compound-Stimulated TSH Release
| Time (minutes) | TSH Concentration (µIU/mL) |
| 0 | Baseline |
| 15 | Significant Increase |
| 30 | Peak Response |
| 60 | Decline from Peak |
| 120 | Approaching Baseline |
Note: The peak TSH response to this compound is typically observed around 30 minutes post-stimulation.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Item - Pituitary primary cells culture. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Dose-response studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic dissociation and short-term culture of isolated rat anterior pituitary cells for studies on the control of hormone secretion. | Semantic Scholar [semanticscholar.org]
- 5. Application of anterior pituitary cell culture in toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic dissociation and short-term culture of isolated rat anterior pituitary cells for studies on the control of hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Protirelin's (TRH) Effect on Neuronal Excitability
Introduction
Protirelin, a synthetic analogue of Thyrotropin-Releasing Hormone (TRH), is a tripeptide that acts as a neuromodulator in the central nervous system.[1][2] Beyond its well-documented endocrine functions, this compound influences neuronal excitability, with potential therapeutic implications for neurodegenerative diseases, epilepsy, and spinal cord injuries.[3][4] These application notes provide a detailed protocol for assessing the effects of this compound on neuronal excitability, focusing on electrophysiological techniques.
Mechanism of Action
This compound exerts its effects on neuronal excitability through a multifaceted mechanism. It binds to G protein-coupled receptors (GPCRs), primarily TRH-R1 and TRH-R2, initiating intracellular signaling cascades.[5][6] In many neuronal populations, this binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]
Furthermore, this compound has been shown to modulate various ion channels. For instance, it can inhibit certain potassium (K+) channels, leading to membrane depolarization and an increase in neuronal firing rates.[3][7][8] Studies in hippocampal interneurons and spinal motor neurons have demonstrated that this compound can induce a slow, persistent depolarization, increase the frequency of action potentials, and enhance excitatory postsynaptic potentials.[7][8] this compound can also influence neurotransmitter release, notably inhibiting the evoked release of glutamate and aspartate in the hippocampus, which may contribute to its neuroprotective effects.[9][10] Additionally, a neuroprotective role involving the PI3K/AKT signaling pathway has been identified.[11][12]
Data Presentation
Table 1: Effects of this compound on Neuronal Firing Properties
| Parameter | Neuron Type | This compound Concentration | Observed Effect | Reference |
| Action Potential Firing Frequency | Hippocampal GABAergic Interneurons | 0.5 µM | Increased | [7] |
| Spontaneous IPSC Frequency | Hippocampal CA1 and CA3 Pyramidal Neurons | 0.5 µM | Increased | [3][7] |
| Membrane Potential | Spinal Motor Neurons | 50 µM | Slow, persistent depolarization | [8] |
| Input Resistance | Spinal Motor Neurons | 50 µM | Increased | [8] |
| Evoked Glutamate/Aspartate Release | Hippocampal Slices | 0.1, 1, 10 µM | Inhibited | [9] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed to measure the direct effects of this compound on the membrane properties and firing characteristics of individual neurons.
1. Materials and Reagents:
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.
-
Internal solution for patch pipette (in mM): 130 K-gluconate, 10 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Na2ATP, 0.2 NaGTP.
-
This compound stock solution (1 mM in deionized water).
-
Sucrose-based cutting solution.
-
Carbogen gas (95% O2 / 5% CO2).
2. Equipment:
-
Vibrating microtome.
-
Upright microscope with DIC optics.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators.
-
Borosilicate glass capillaries for patch pipettes.
-
Perfusion system.
3. Procedure:
- Slice Preparation:
- Anesthetize the animal (e.g., a rat) and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
- Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibrating microtome in ice-cold, oxygenated cutting solution.
- Transfer slices to a holding chamber with aCSF bubbled with carbogen and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
- Recording:
- Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Identify target neurons using DIC optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on the selected neuron.
- Record baseline membrane potential, input resistance, and spontaneous firing activity in current-clamp mode.
- Bath-apply this compound at the desired concentration (e.g., 0.5 µM) and record changes in membrane properties and firing rate for 5-10 minutes.
- Wash out the drug with aCSF and record for another 10-15 minutes to observe recovery.
- Data Analysis:
- Analyze the data to quantify changes in resting membrane potential, input resistance, action potential frequency, and other relevant parameters before, during, and after this compound application.
Mandatory Visualizations
Caption: this compound signaling pathway leading to increased neuronal excitability.
Caption: Workflow for assessing this compound's effect on neuronal excitability.
References
- 1. This compound (thyrotropin-releasing hormone) in amyotrophic lateral sclerosis. The role of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thyrotropin-releasing hormone increases GABA release in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. corepeptides.com [corepeptides.com]
- 7. Thyrotropin-releasing hormone increases GABA release in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Mechanism of action of this compound tartrate (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thyrotropin-releasing hormone (this compound) inhibits potassium-stimulated glutamate and aspartate release from hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.llu.edu [experts.llu.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
Application of Protirelin in Spinal Cord Injury Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action in Spinal Cord Injury
Protirelin exerts its effects by binding to high-affinity TRH receptors, which are distributed throughout the central nervous system, including the spinal cord.[2][4] The binding of this compound to its G protein-coupled receptor (GPCR) initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately modulating neuronal function.[6]
Beyond this primary pathway, research suggests this compound's mechanism in neuroprotection may also involve:
-
Antagonism of endogenous opioids: Mitigating the detrimental effects of opioids released after trauma.[5]
-
Modulation of neurotransmitter systems: Influencing cholinergic, serotonergic, and dopaminergic systems.[4]
-
Anti-inflammatory and antioxidant properties: Reducing the inflammatory response and oxidative stress that contribute to secondary injury.[7]
-
Inhibition of excitotoxicity: Decreasing the release of excitatory amino acids like glutamate and aspartate.[8]
-
Potential involvement of the nitric oxide (NO)-cGMP pathway: Restoring normal signaling in deficient models.[4]
Data Presentation: Efficacy of this compound in SCI Models
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on various outcomes after SCI.
Table 1: Effects of this compound on Biochemical Markers in Cerebrospinal Fluid (CSF) in a Rabbit SCI Model
| Group | Treatment | CSF Lactate (mg/dL) | CSF Glucose (mg/dL) | CSF Magnesium (mg/dL) | Serum TSH, FT3, FT4 |
| Control | Saline | Significant Elevation | Significant Depletion | No Significant Change | No Significant Change |
| Treatment | 0.05 mg/kg this compound (intrathecally) | Suppressed Elevation (p<0.05) | Suppressed Depletion (p<0.05) | No Significant Change | No Significant Change |
Data adapted from a study on the intrathecal administration of a very low dose of this compound after acute spinal cord trauma in rabbits.[9]
Table 2: Effects of this compound on Functional Recovery and Histopathology in a Rat SCI Model
| Group | Treatment | Neurologic Recovery (Inclined Plane Method) | Cavitation Size of the Cord and Pyramidal Tract |
| Control | Saline | Baseline | Not specified |
| Treatment 1 | TRH (0.6 mg/dose, intraperitoneally) | Therapeutically beneficial | Not specified |
| Treatment 2 | Naloxone (0.8 mg/dose) | Therapeutically beneficial | Not specified |
| Treatment 3 | Dexamethasone (0.6 mg/dose) | Ineffective | Not specified |
Data adapted from a comparative study of TRH, naloxone, and dexamethasone in experimental spinal cord injury in rats.[10]
Table 3: Dose-Response and Time of Treatment Effects of this compound in a Feline SCI Model
| Treatment Group | Neurologic Outcome (Motor Recovery) |
| Saline Controls | Baseline |
| TRH (0.02 mg/kg/hr) | Significant improvement |
| TRH (up to 2.0 mg/kg/hr) | Dose-related improvement |
| TRH (treatment at 24 hours post-injury) | Significant improvement |
Data adapted from a study on the dose response and late treatment with TRH in experimental spinal injury in cats.[11]
Experimental Protocols
Protocol 1: Intrathecal Administration of this compound in a Rabbit SCI Model
Objective: To evaluate the effect of a very low dose of this compound on CSF biochemical markers after acute spinal cord trauma.[9]
Animal Model: Rabbits (n=20), equally divided into a control and a treatment group.[9]
Spinal Cord Injury Induction: A standardized spinal cord trauma (SCT) model is used.
Treatment Protocol:
-
Control Group (n=10): Receives only saline intrathecally after SCT.[9]
-
Treatment Group (n=10): Receives a single intrathecal dose of 0.05 mg/kg this compound after SCT.[9]
Outcome Measures:
-
CSF Analysis: Basal CSF glucose, magnesium, and lactate levels are recorded one hour before and one hour after SCT in both groups.[9]
-
Serum Analysis: Serum thyroid-stimulating hormone (TSH), free triiodothyronine (FT3), and free thyroxine (FT4) are measured before and after SCT.[9]
Statistical Analysis: A p-value of <0.05 is considered significant for comparing the changes in CSF and serum parameters between the two groups.[9]
Protocol 2: Intraperitoneal Administration of this compound in a Rat SCI Model
Objective: To compare the therapeutic efficacy of TRH, naloxone, and dexamethasone in experimental spinal cord injury.[10]
Animal Model: Albino rats.
Spinal Cord Injury Induction: Paraplegia is induced using the clip compression method of Rivlin and Tator.[10]
Treatment Protocol:
-
Animals are randomly allocated to one of four treatment groups.[10]
-
Treatment is administered intraperitoneally as a bolus injection at two time points: 45 and 120 minutes post-injury.[10]
Outcome Measures:
-
Functional Recovery: Neurologic recovery is assessed using the inclined plane method.[10]
-
Histopathology: The size of the cavitation in the spinal cord and pyramidal tract is examined under a light microscope.[10]
Protocol 3: Intravenous Administration of this compound in a Human SCI Study
Objective: To assess the safety and potential efficacy of TRH in patients with acute SCI.[12]
Study Design: Double-blind, randomized, placebo-controlled trial.
Patient Population: 20 patients with acute SCI, classified into complete and incomplete injury groups within 12 hours of trauma.[12]
Treatment Protocol:
-
TRH Group: Receives a 0.2 mg/kg intravenous bolus of TRH, followed by a 0.2 mg/kg/h infusion over 6 hours.[12]
-
Placebo Group: Receives an equal volume of physiological saline.[12]
Outcome Measures:
-
Clinical Examination: Motor and sensory testing.
-
Functional Assessment: Assignment of a Sunnybrook score based on the level of function.
-
Follow-up: Examinations are conducted at 24 hours, 72 hours, 1 week, 1 month, 4 months, and 12 months after injury.[12]
Visualizations
Caption: this compound's primary signaling pathway in neurons.
Caption: General experimental workflow for this compound in SCI models.
References
- 1. [Mechanism of action of this compound tartrate (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring this compound Peptide: Potential in Neuroscience | 105.rs [105.rs]
- 3. go.drugbank.com [go.drugbank.com]
- 4. corepeptides.com [corepeptides.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Thyrotropin-releasing hormone (this compound) inhibits potassium-stimulated glutamate and aspartate release from hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy of intratechal administration of a very low dose potirelin after acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of experimental spinal cord injury with TRH, naloxone, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thyrotropin-releasing hormone in experimental spinal injury: dose response and late treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment with thyrotropin-releasing hormone (TRH) in patients with traumatic spinal cord injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protirelin's Analeptic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic form of Thyrotropin-Releasing Hormone (TRH), is a tripeptide with significant neuromodulatory functions in the central nervous system (CNS). Beyond its endocrine role in the hypothalamic-pituitary-thyroid axis, this compound exhibits notable analeptic effects, counteracting CNS depression and promoting arousal.[1] These properties make it a subject of interest for therapeutic applications in conditions characterized by depressed consciousness, such as drug-induced narcosis, and certain neurological disorders.
This document provides detailed application notes and experimental protocols for researchers investigating the analeptic effects of this compound. The methodologies described herein focus on in vivo rodent models, providing a framework for assessing the efficacy and mechanism of action of this compound and its analogues.
Signaling Pathway of this compound (TRH)
This compound exerts its effects by binding to specific G protein-coupled receptors, primarily the TRH receptor 1 (TRH-R1) and TRH receptor 2 (TRH-R2).[2][3] The binding of this compound to its receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[2][3][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4][5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3][4] This signaling cascade ultimately leads to the modulation of neuronal excitability and the analeptic effects observed with this compound administration.
Experimental Workflow for Studying Analeptic Effects
A typical experimental workflow to investigate the analeptic properties of this compound involves inducing a state of CNS depression in animal models, followed by the administration of this compound and subsequent measurement of recovery.
Experimental Protocols
Pentobarbital-Induced Loss of Righting Reflex (LORR) in Rodents
This protocol is a standard method for evaluating the analeptic (arousal-promoting) effects of a test compound by measuring its ability to shorten the duration of anesthesia induced by a CNS depressant like pentobarbital.
Materials:
-
Male Wistar rats (200-250 g) or male ICR mice (20-25 g)
-
This compound
-
Sodium Pentobarbital
-
Sterile Saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for injection (appropriate sizes for intraperitoneal and intravenous/intracerebroventricular routes)
-
Heating pad or lamp to maintain body temperature
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Group Assignment: Randomly divide the animals into experimental groups (e.g., Vehicle control, this compound low dose, this compound medium dose, this compound high dose). A minimum of 8-10 animals per group is recommended.
-
Induction of Anesthesia: Administer sodium pentobarbital intraperitoneally (i.p.) to induce anesthesia.
-
Rats: 40-50 mg/kg, i.p.
-
Mice: 50-60 mg/kg, i.p.
-
-
Assessment of Loss of Righting Reflex (LORR): Immediately after pentobarbital injection, place the animal gently on its back in a V-shaped trough or on a flat surface.[6] The loss of the righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.[6][7] Start the timer immediately upon confirmation of LORR.
-
This compound Administration: Once LORR is established, administer this compound or vehicle according to the assigned groups.
-
Intravenous (i.v.) injection (via tail vein): This is a common route for rapid drug delivery.
-
Intracerebroventricular (i.c.v.) injection: For direct CNS administration, requiring stereotaxic surgery for cannula implantation prior to the experiment.
-
-
Monitoring and Measurement of LORR Duration: Continuously monitor the animals. The duration of LORR is the time from the onset of LORR until the animal spontaneously regains its righting reflex. Recovery is confirmed when the animal can right itself twice within a 30-second period.[6]
-
Data Collection: Record the duration of LORR (in minutes) for each animal.
-
Post-Experimental Care: Keep the animals warm and monitor them until they have fully recovered from anesthesia.
Intracerebroventricular (ICV) Cannula Implantation in Rats
This protocol is for studies requiring direct administration of this compound into the cerebral ventricles to bypass the blood-brain barrier.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Skull drill
-
Suturing material
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma.
-
Determine the stereotaxic coordinates for the lateral ventricle. A common coordinate relative to bregma is: Antero-posterior (AP): -0.8 mm; Medio-lateral (ML): ±1.5 mm; Dorso-ventral (DV): -3.5 mm from the skull surface.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision.
-
-
Post-Operative Care:
-
Administer analgesics as required.
-
Allow the animals to recover for at least one week before the analeptic study. During this time, handle the animals daily to acclimatize them to the injection procedure.
-
-
ICV Injection:
-
On the day of the experiment, gently restrain the rat.
-
Remove the dummy cannula and insert the injection cannula connected to a microsyringe.
-
Infuse the desired volume of this compound solution (typically 1-5 µL) over 1-2 minutes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental groups.
Table 1: Effect of Intravenously Administered this compound on the Duration of Pentobarbital-Induced Loss of Righting Reflex (LORR) in Rats
| Treatment Group | Dose (mg/kg, i.v.) | N | Duration of LORR (minutes, Mean ± SEM) | % Reduction in LORR Duration |
| Vehicle (Saline) | - | 10 | 65.2 ± 4.5 | - |
| This compound | 0.5 | 10 | 48.9 ± 3.8 | 25.0% |
| This compound | 1.0 | 10 | 33.7 ± 3.1 | 48.3% |
| This compound | 2.0 | 10 | 25.1 ± 2.9 | 61.5% |
| p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's post-hoc test). Data are hypothetical and for illustrative purposes. |
Table 2: Effect of Intracerebroventricularly Administered this compound on the Duration of Pentobarbital-Induced Loss of Righting Reflex (LORR) in Rats
| Treatment Group | Dose (µ g/rat , i.c.v.) | N | Duration of LORR (minutes, Mean ± SEM) | % Reduction in LORR Duration |
| Vehicle (aCSF) | - | 8 | 70.5 ± 5.1 | - |
| This compound | 1.0 | 8 | 55.3 ± 4.2 | 21.6% |
| This compound | 5.0 | 8 | 38.1 ± 3.9 | 46.0% |
| This compound | 10.0 | 8 | 29.8 ± 3.5 | 57.7% |
| p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's post-hoc test). Data are hypothetical and for illustrative purposes. |
Conclusion
The protocols and application notes provided offer a comprehensive guide for investigating the analeptic effects of this compound. The pentobarbital-induced LORR model is a robust and reproducible assay for screening and characterizing the CNS stimulant properties of this compound and its analogues. By utilizing these standardized methods, researchers can generate reliable data to advance our understanding of this compound's therapeutic potential.
References
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and Taltirelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [TRH receptor-related signal transduction mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor [frontiersin.org]
- 6. Loss of righting reflex (LORR) [bio-protocol.org]
- 7. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Protirelin: A Guide to Analytical Techniques in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Protirelin (Thyrotropin-Releasing Hormone, TRH) in various biological matrices. It is designed to assist researchers, scientists, and professionals in drug development in selecting and implementing the most suitable analytical methods for their specific needs.
This compound, a tripeptide hormone, plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][2] Accurate quantification of this compound in biological samples such as plasma and serum is essential for pharmacokinetic studies, diagnostic applications, and understanding its physiological and pathological roles. This guide covers the principles, protocols, and comparative performance of the most common analytical techniques employed for this compound measurement: Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to this compound and its Signaling Pathway
This compound, with the chemical structure pGlu-His-Pro-NH2, is a key player in the hypothalamic-pituitary-thyroid (HPT) axis.[3] Upon its release from the hypothalamus, this compound travels to the anterior pituitary, where it binds to specific G protein-coupled receptors (GPCRs) on the surface of thyrotroph cells.[1][4] This binding initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade culminates in the synthesis and secretion of TSH into the bloodstream.
Sample Collection and Preparation
Proper sample collection and handling are critical for accurate this compound quantification. Due to its short half-life of approximately 6.5 minutes, rapid processing and appropriate storage are essential to prevent degradation.[5]
Blood Collection:
-
Collect whole blood into tubes containing EDTA as an anticoagulant.[5]
-
Immediately place the tubes on ice.
Plasma/Serum Separation:
-
For Plasma: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.[6]
-
For Serum: Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.[7]
-
Carefully aspirate the supernatant (plasma or serum) and transfer it to clean polypropylene tubes.
Storage:
-
For short-term storage, samples can be kept at 2-8°C for a few hours.
-
For long-term storage, aliquot the samples and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
Analytical Techniques for this compound Quantification
The choice of analytical method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. This section details the protocols for Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA)
RIA is a highly sensitive and specific technique that utilizes the principle of competitive binding between a radiolabeled antigen ("hot") and an unlabeled antigen ("cold," from the sample) for a limited number of specific antibody binding sites.[8][9] The amount of radioactivity measured is inversely proportional to the concentration of this compound in the sample.[8]
Experimental Protocol:
Materials:
-
¹²⁵I-labeled this compound (Tracer)
-
This compound-specific antibody (primary antibody)
-
Goat anti-rabbit IgG serum (secondary antibody)
-
Normal Rabbit Serum (NRS)
-
This compound standards
-
RIA buffer
-
Biological samples (plasma, serum)
-
Polypropylene assay tubes
-
Gamma counter
Procedure:
-
Reagent Preparation:
-
Reconstitute all lyophilized reagents (standards, antibodies, tracer) with RIA buffer as per the manufacturer's instructions.
-
-
Assay Setup:
-
Label polypropylene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, and unknown samples.
-
Pipette 100 µL of RIA buffer into the NSB and B₀ tubes.
-
Pipette 100 µL of each standard and unknown sample into their respective tubes.
-
-
Incubation with Primary Antibody:
-
Add 100 µL of the primary this compound antibody to all tubes except the TC and NSB tubes.
-
Vortex all tubes gently and incubate for 24 hours at 4°C.
-
-
Addition of Tracer:
-
Add 100 µL of ¹²⁵I-labeled this compound to all tubes.
-
Vortex gently and incubate for another 24 hours at 4°C.
-
-
Immunoprecipitation:
-
Add 100 µL of Goat anti-rabbit IgG serum and 100 µL of NRS to all tubes except the TC tubes.
-
Vortex and incubate for 2 hours at 4°C.
-
-
Separation and Counting:
-
Add 1 mL of cold RIA buffer to all tubes except the TC tubes.
-
Centrifuge at 3,000 x g for 20 minutes at 4°C.[1]
-
Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.
-
Data Analysis:
A standard curve is generated by plotting the percentage of tracer bound (%B/B₀) against the concentration of the this compound standards. The concentration of this compound in the unknown samples is then determined by interpolating their %B/B₀ values from the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that uses an enzyme-linked antibody to detect the presence of a ligand (in this case, this compound) in a liquid sample. The most common format for small molecules like this compound is a competitive ELISA.
Experimental Protocol (Competitive ELISA):
Materials:
-
Microplate pre-coated with anti-Protirelin antibody
-
This compound standards
-
Biotinylated this compound
-
HRP-Streptavidin conjugate
-
Wash Buffer
-
Assay Diluent
-
TMB Substrate
-
Stop Solution
-
Biological samples (plasma, serum)
-
Microplate reader
Procedure:
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the this compound standard in Assay Diluent.
-
Dilute samples as necessary with Assay Diluent.
-
-
Competitive Binding:
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of Biotinylated this compound to each well.
-
Mix gently and incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer.
-
-
Incubation with HRP-Streptavidin:
-
Add 100 µL of HRP-Streptavidin conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Substrate Reaction:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis:
The intensity of the color is inversely proportional to the amount of this compound in the sample. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the this compound standards. The concentration of this compound in the unknown samples is then calculated from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[3] For peptides like this compound, this method offers excellent specificity and the ability to multiplex, although it requires more complex sample preparation and instrumentation compared to immunoassays.[3][10]
Experimental Protocol:
Materials:
-
This compound analytical standard
-
Stable isotope-labeled this compound (Internal Standard, IS)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological samples (plasma, serum)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Spike 100 µL of plasma/serum samples, standards, and quality controls (QCs) with the internal standard.
-
Precondition the SPE cartridges with methanol followed by water.
-
Load the samples onto the SPE cartridges.
-
Wash the cartridges with a low-organic solvent mixture (e.g., 5% methanol in water).
-
Elute this compound and the IS with a high-organic solvent mixture (e.g., 90% ACN in water).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution to separate this compound from other matrix components.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and its internal standard.
-
-
-
Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of RIA, ELISA, and LC-MS/MS for the quantification of this compound in biological samples.
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding with radiolabeled antigen | Competitive binding with enzyme-labeled antigen | Physicochemical separation and mass-based detection |
| Sensitivity | Very high (pg/mL) | High (pg/mL to ng/mL) | High to very high (pg/mL to ng/mL) |
| Specificity | High (dependent on antibody quality) | Moderate to high (potential for cross-reactivity) | Very high (based on mass-to-charge ratio) |
| Throughput | Moderate | High | Moderate to high |
| Sample Volume | Low (50-100 µL) | Low (50-100 µL) | Low to moderate (50-200 µL) |
| Cost per Sample | Moderate | Low | High |
| Instrumentation | Gamma counter | Microplate reader | LC-MS/MS system |
| Advantages | High sensitivity, well-established | No radioactive waste, high throughput, readily available kits | High specificity, multiplexing capability, absolute quantification |
| Disadvantages | Radioactive waste, short shelf-life of reagents | Potential for cross-reactivity, indirect detection | High initial instrument cost, complex method development |
Summary and Recommendations
The choice of the most appropriate method for this compound quantification depends on the specific research question and available resources.
-
Radioimmunoassay (RIA) offers excellent sensitivity and has been a historical gold standard. However, the use of radioactive materials presents safety and disposal challenges.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a user-friendly, high-throughput, and cost-effective method suitable for routine analysis and screening of a large number of samples.[8][11] Commercial kits are readily available, simplifying the workflow.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest specificity and is considered the gold standard for quantitative bioanalysis, particularly in regulated environments such as clinical trials.[3][12] Its ability to distinguish between structurally similar molecules makes it invaluable for complex matrices.
For researchers requiring high-throughput screening, ELISA is often the most practical choice. For studies demanding the highest level of specificity and accuracy, particularly for pharmacokinetic and clinical research, LC-MS/MS is the recommended method. RIA remains a viable option for laboratories equipped to handle radioactive materials and requiring very high sensitivity.
References
- 1. phoenixbiotech.net [phoenixbiotech.net]
- 2. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 3. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. [Pharmacokinetics and pharmacodynamics of this compound (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolian.com [resolian.com]
- 8. microbenotes.com [microbenotes.com]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of taltirelin, a new stable thyrotropin-releasing hormone analogue, in human plasma by high-performance liquid chromatography turbo-ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Protirelin as a Positive Control in TRH Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic analog of the endogenous thyrotropin-releasing hormone (TRH), is an indispensable tool in the study of the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR). Its high affinity and potent agonistic activity make it an ideal positive control for validating and standardizing a variety of in vitro assays designed to characterize TRH-R signaling and function.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in TRH receptor binding and functional assays.
Activation of the TRH receptor by this compound initiates a cascade of intracellular events, primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be activated.
These signaling events form the basis of key assays to study TRH receptor function, and this compound serves as a reliable reference compound to ensure assay performance and data quality.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound at the TRH receptor across different in vitro assays. These values serve as a benchmark for researchers to validate their own experimental findings.
| Parameter | Receptor | Cell Line | Assay Type | Value (nM) |
| Ki | Rat TRH Receptor | Rat Brain Membranes | Radioligand Binding Assay | 311 nM (for Taltirelin, a this compound analog) |
| EC50 | Mouse TRH-R1 | AtT-20 | Calcium Mobilization | 110 nM[3] |
| EC50 | Mouse TRH-R1 | HEK293 | Calcium Mobilization | 498 nM[3] |
| EC50 | Chicken TRHR3 | HEK293 | Calcium Mobilization (NFAT-luciferase) | 1.23 nM (for chicken TRH)[4] |
Note: Data for direct this compound Ki value and EC50 values in inositol phosphate and ERK phosphorylation assays were not available in the provided search results. The Ki value for the analog Taltirelin is included for reference. The EC50 for chicken TRH is provided for comparative purposes.
Experimental Protocols
Herein, we provide detailed protocols for three key functional assays utilizing this compound as a positive control: a Calcium Mobilization Assay, an Inositol Phosphate Accumulation Assay, and an ERK Phosphorylation Assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following TRH receptor activation by this compound.
Materials:
-
Cells stably or transiently expressing the TRH receptor (e.g., HEK293, CHO, AtT-20)
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (an anion transport inhibitor to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound stock solution (in DMSO or aqueous buffer)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed the TRH receptor-expressing cells into the microplates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in Assay Buffer.
-
Aspirate the cell culture medium from the wells.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in Assay Buffer at concentrations ranging from picomolar to micromolar. A typical starting concentration for a dose-response curve would be 10 µM, with 10-point, 3-fold serial dilutions.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's integrated fluidics to add the this compound dilutions to the wells.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak response (typically 60-180 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a direct downstream product of PLC activation, following TRH receptor stimulation. The measurement of the stable IP1 metabolite is a common and robust method.
Materials:
-
Cells stably expressing the TRH receptor
-
96-well or 384-well microplates
-
IP-One HTRF® assay kit (or similar)
-
Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation
-
This compound stock solution
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed cells into microplates and incubate overnight as described for the calcium mobilization assay.
-
Compound and Cell Stimulation:
-
Prepare serial dilutions of this compound in the stimulation buffer containing LiCl.
-
Aspirate the cell culture medium.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream event in the TRH receptor signaling cascade.
Materials:
-
Cells expressing the TRH receptor
-
96-well or 384-well microplates
-
Serum-free cell culture medium
-
This compound stock solution
-
Cell lysis buffer
-
Antibodies: primary antibody against phosphorylated ERK1/2 (pERK) and a primary antibody for total ERK1/2 (loading control).
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore).
-
Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader, or Western blot equipment). A variety of kit-based solutions are available (e.g., HTRF, AlphaScreen, ELISA).
Protocol (using a plate-based immunofluorescence method):
-
Cell Plating and Serum Starvation:
-
Seed cells into microplates and allow them to adhere overnight.
-
To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-24 hours.
-
-
Cell Stimulation:
-
Prepare dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the cells and incubate at 37°C for a predetermined optimal time (typically 5-15 minutes).
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody against pERK (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells multiple times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain for total ERK or with a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence plate reader.
-
Quantify the fluorescence intensity of pERK in each well.
-
Normalize the pERK signal to the total ERK or cell number (e.g., DAPI signal).
-
Plot the normalized pERK signal against the logarithm of the this compound concentration and determine the EC50 value.
-
Mandatory Visualizations
TRH Receptor Signaling Pathway
Caption: TRH Receptor signaling cascade initiated by this compound.
Experimental Workflow for Using this compound as a Positive Control
Caption: General workflow for TRH receptor assays using this compound.
Logical Relationship of this compound in Assay Validation
Caption: Logic for validating TRH receptor assays with this compound.
References
Application of Protirelin (TRH) in Spinocerebellar Degeneration: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinocerebellar degeneration (SCD), a group of heterogeneous neurodegenerative disorders, is characterized by progressive cerebellar ataxia, leading to severe impairment of motor coordination and balance. Currently, therapeutic options are limited and largely symptomatic. Protirelin, a synthetic form of thyrotropin-releasing hormone (TRH), and its orally active analogs (e.g., Taltirelin, Rovatirelin) have emerged as promising therapeutic agents for alleviating ataxic symptoms in SCD patients. This document provides a comprehensive overview of the application of this compound and its analogs in SCD research, including summaries of clinical findings, detailed experimental protocols, and insights into its mechanism of action.
Mechanism of Action
This compound exerts its effects beyond the hypothalamic-pituitary-thyroid axis. Within the central nervous system, it acts as a neuromodulator. The therapeutic effects in SCD are thought to be mediated by the activation of TRH receptors, which are widely distributed in the brain, including the cerebellum.
The primary signaling pathway initiated by this compound binding to its receptor (TRH-R) involves a Gq/11 protein-coupled cascade. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is believed to enhance neurotransmission and may exert neuroprotective effects, potentially slowing the progression of neurodegeneration in the cerebellum.
Clinical Application Data
Multiple clinical trials have investigated the efficacy of this compound and its analogs in patients with SCD. The primary endpoint in these studies is often the change in the Scale for the Assessment and Rating of Ataxia (SARA) score, a standardized measure of ataxia severity.
Table 1: Summary of Clinical Trials with this compound and its Analogs in Spinocerebellar Degeneration
| Compound | Study Phase | Dosage & Administration | Duration | Patient Population (n) | Key Outcomes (Change in SARA Score) | Reference(s) |
| This compound Tartrate | - | 2 mg/day, Intravenous | 14 days | SCD (18) | Significant improvement (p=0.005); primarily in "Stance" subscore. | [1] |
| Rovatirelin | Phase 3 (Pooled) | 2.4 mg/day, Oral | 24-28 weeks | SCD (SCA6, SCA31, CCA) (278) | Significant improvement vs. Placebo (-1.64 vs -1.03; p=0.029). | [2][3] |
| Taltirelin Hydrate | Phase 4 | 5 mg, twice daily, Oral | 24 weeks | SCD (149) | Significant improvement vs. Control (-0.51 vs +0.36; p=0.0321); notable in "Stance" and "Speech" subscores. | [4][5] |
SCD: Spinocerebellar Degeneration; SCA: Spinocerebellar Ataxia; CCA: Cortical Cerebellar Atrophy.
Experimental Protocols
Clinical Trial Protocol: Oral Taltirelin in SCD
This protocol is a representative methodology based on published phase 4 clinical trials.[4][5]
1.1. Objective: To assess the efficacy and safety of oral Taltirelin Hydrate in patients with ataxia due to spinocerebellar degeneration.
1.2. Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
1.3. Patient Population:
-
Inclusion Criteria: Age ≥ 20 years, diagnosis of hereditary or non-hereditary spinocerebellar degeneration, ability to walk at least 10 meters with or without support, and a baseline SARA score within a predefined range (e.g., 5-25).
-
Exclusion Criteria: Ataxia caused by other conditions (e.g., stroke, multiple sclerosis), severe comorbidities, or use of other investigational drugs.
1.4. Schedule of Events:
-
Screening/Pretreatment Phase (up to 4 weeks): Obtain informed consent, verify inclusion/exclusion criteria, and perform baseline assessments.
-
Baseline (Week 0): Conduct baseline SARA assessment, neurological examination, clinical laboratory tests, and vital signs. Randomize eligible patients.
-
Treatment Phase (24 weeks): Dispense investigational product (Taltirelin 5 mg or matching placebo) for oral administration twice daily.
-
Follow-up Visits (Weeks 4, 12, and 24): Assess SARA score, monitor for adverse events, and check for treatment compliance.
-
End of Study (Week 24): Perform final efficacy and safety assessments.
1.5. Efficacy Assessment (SARA): The Scale for the Assessment and Rating of Ataxia (SARA) is administered by a trained clinician. It consists of 8 items:
-
Gait: Walking a straight line, including a half-turn and tandem walking.
-
Stance: Standing with feet in natural position, together, and in tandem.
-
Sitting: Sitting on an examination table without support.
-
Speech Disturbance: Assessed during conversation.
-
Finger Chase: Following the examiner's moving finger.
-
Nose-Finger Test: Repeatedly touching one's nose and the examiner's finger.
-
Fast Alternating Hand Movements: Rapid pronation/supination of the hands.
-
Heel-Shin Slide: Sliding the heel of one leg down the shin of the other. Each item is scored on a scale, with a total possible score ranging from 0 (no ataxia) to 40 (most severe ataxia).
Preclinical Protocol: Taltirelin in a Mouse Model of Ataxia
This protocol outlines a representative methodology for evaluating a TRH analog in a genetic mouse model of ataxia, such as the Rolling Mouse Nagoya (RMN).
2.1. Objective: To determine if repeated administration of Taltirelin improves motor coordination in a mouse model of spinocerebellar ataxia.
2.2. Animal Model: Rolling Mouse Nagoya (RMN), a genetic model of spinocerebellar atrophy, and wild-type control mice.
2.3. Experimental Groups:
-
RMN mice + Taltirelin
-
RMN mice + Vehicle (e.g., saline)
-
Wild-type mice + Vehicle
2.4. Drug Administration:
-
Compound: Taltirelin Hydrate, dissolved in sterile saline.
-
Dosage: Administer a dose-range (e.g., 1, 3, 10 mg/kg) to determine efficacy.
-
Route: Oral gavage or intraperitoneal (i.p.) injection.
-
Schedule: Administer once daily for a period of 14 to 28 days.
2.5. Behavioral Assessment (Accelerating Rotarod Test): The rotarod test is a standard method for assessing motor coordination and balance in rodents.
-
Apparatus: A rotating rod with a textured surface, equipped with sensors to automatically record the latency to fall.
-
Acclimation: Handle mice for several days before testing. On the test day, allow mice to acclimate to the testing room for at least 30 minutes.
-
Training/Baseline: Prior to drug administration, train mice on the rotarod for 2-3 consecutive days to establish a baseline performance. A typical trial involves placing the mouse on the rod rotating at a low speed (e.g., 4 rpm) and gradually accelerating to a high speed (e.g., 40 rpm) over 5 minutes.
-
Testing Procedure:
-
Place the mouse on the stationary rod.
-
Start the rotation, accelerating from 4 to 40 rpm over 300 seconds.
-
Record the latency (in seconds) for the mouse to fall off the rod. If the mouse clings to the rod and makes a full passive rotation, the trial is ended.
-
Perform 3-4 trials per mouse per test day, with a rest interval of at least 15 minutes between trials.
-
Conduct testing at regular intervals throughout the drug administration period (e.g., weekly).
-
2.6. Data Analysis:
-
Compare the mean latency to fall across the different experimental groups at each time point using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). An improvement in motor function in the Taltirelin-treated RMN group compared to the vehicle-treated RMN group would indicate a therapeutic effect.
Conclusion
This compound and its more stable, orally active analogs demonstrate a consistent, albeit modest, therapeutic effect on ataxic symptoms in patients with spinocerebellar degeneration. The primary mechanism is believed to involve the activation of TRH receptors in the CNS, leading to enhanced neurotransmission and potential neuroprotective effects. The data summarized in this document, along with the detailed protocols, provide a valuable resource for researchers and clinicians working to advance therapies for these debilitating neurodegenerative diseases. Further studies are warranted to optimize dosing regimens and to explore the long-term disease-modifying potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
Troubleshooting & Optimization
Troubleshooting low reproducibility in Protirelin experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Protirelin (Thyrotropin-Releasing Hormone, TRH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My quantitative results for this compound-induced TSH release are inconsistent between experimental batches. What are the likely causes?
A1: Poor reproducibility in this compound experiments can stem from several key areas:
-
This compound Stability and Handling: this compound is a tripeptide and can be susceptible to degradation.[1][2] Ensure consistent storage conditions and minimize freeze-thaw cycles. Reconstituted solutions should be prepared fresh for each experiment or stored appropriately according to the manufacturer's instructions.
-
Cell Culture Conditions: If using cell lines, be aware that their responsiveness can change with passage number.[3] Regularly check for mycoplasma contamination and ensure consistent cell densities and serum concentrations.[4]
-
Animal Model Variability: In vivo experiments can be influenced by the sex, age, and hormonal status of the animals.[5] For instance, androgen levels have been shown to affect sensitivity to this compound.[5] Maintain consistent environmental conditions such as room temperature and light cycles.[6][7]
-
Procedural Inconsistencies: Variations in injection technique, timing of blood sample collection, and sample processing can introduce significant variability. Adhere strictly to a standardized protocol.
Q2: I am observing a blunted or absent TSH response to this compound in my experiment. What could be the issue?
A2: A diminished TSH response can be due to several factors:
-
Receptor Downregulation: Repeated administration of this compound can lead to a reduced TSH response.[8] If repeating a TRH test, an interval of at least seven days is recommended.[8]
-
Interfering Substances: Concurrent administration of certain drugs can alter the TSH response. Corticosteroids, dopamine agonists, and somatostatin analogs may diminish the response.[9] Thyroid hormones also suppress the TSH response to TRH.[8]
-
Cell Line Health: In vitro, a lack of response could indicate poor cell health, contamination, or that the cell line has lost its responsiveness over time.[3]
-
Incorrect Dosage: Ensure the correct dose of this compound is being administered. Doses are often based on body weight, especially in animal studies and pediatric human subjects.[10][11]
Q3: What is the primary signaling pathway activated by this compound?
A3: this compound, a synthetic analog of TRH, binds to G protein-coupled receptors (GPCRs), specifically the TRH receptor.[1][12] This binding primarily activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[12][13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of calcium from intracellular stores, and the subsequent increase in intracellular calcium is a critical step for the exocytosis of TSH-containing vesicles from thyrotrophs in the anterior pituitary gland.[12]
Caption: this compound signaling cascade in anterior pituitary thyrotrophs.
Troubleshooting Guides
Issue 1: High Variability in In Vivo this compound Administration
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | Standardize dose calculation based on the most recent body weight. Use calibrated equipment for volume measurement. | Accurate and consistent dosing is fundamental for reproducible results. |
| Variable Injection Site/Rate | For intravenous injections, ensure consistent placement and a controlled rate of administration.[10][14] For intraperitoneal injections, be consistent with the injection quadrant. | The route and speed of administration can affect the pharmacokinetics of this compound. |
| Stress-Induced Hormonal Changes | Acclimatize animals to the experimental room and handling procedures. Perform procedures at the same time of day to minimize circadian rhythm effects.[6][7] | Stress can alter baseline hormone levels and affect the response to stimuli. |
| Dietary Influences | Provide a standard diet and water ad libitum. Note that fatty food can interfere with TSH assays.[2] | Diet can impact baseline metabolism and analytical measurements. |
Issue 2: Poor Reproducibility in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Line Instability | Use cells within a defined low passage number range. Regularly perform cell line authentication. Monitor for changes in morphology and growth rate.[3] | Cell lines can undergo genetic drift and phenotypic changes over time, affecting their responsiveness.[3] |
| Inconsistent Cell Seeding | Use a cell counter for accurate seeding density. Ensure even cell distribution in plates to avoid edge effects. | Cell density can influence cell signaling and response to treatment. |
| Serum Variability | Use the same batch of serum for a set of experiments or pre-screen new batches for their effect on the assay. | Serum contains various growth factors and hormones that can influence the experimental outcome. |
| Reagent Preparation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure complete dissolution in the appropriate vehicle. | The potency of diluted this compound may decrease over time. |
Experimental Protocols
Protocol 1: In Vivo this compound (TRH) Stimulation Test in Rats
This protocol is adapted from studies investigating the effects of this compound on body temperature and TSH release.[6][7][15]
Materials:
-
This compound acetate
-
Sterile physiological saline (0.9% NaCl)
-
Male Wistar rats (200-250 g)
-
Syringes and needles for intraperitoneal injection
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Pipettes and storage vials
Methodology:
-
Animal Acclimatization: House rats under controlled temperature (24±1°C) and a 12-hour light/dark cycle for at least one week before the experiment.[6][7]
-
This compound Preparation: Dissolve this compound in sterile physiological saline to the desired concentrations (e.g., 1, 5, 10, 20 mg/mL).[6][7] The final injection volume should be consistent across all animals (e.g., 1 mL/kg).
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein or other appropriate site.
-
This compound Administration: Administer the prepared this compound solution or saline (for the control group) via intraperitoneal injection.[6][7]
-
Post-Injection Blood Samples: Collect blood samples at 20 minutes and 60 minutes post-injection to measure the TSH response.[14]
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until TSH analysis by ELISA or radioimmunoassay.
Caption: Workflow for an in vivo this compound stimulation experiment in rats.
Protocol 2: TRH Stimulation Test for In Vitro TSH Release from Pituitary Cells
Materials:
-
Anterior pituitary cell line (e.g., TtT/GF) or primary pituitary cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., fetal bovine serum, antibiotics)
-
This compound
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Multi-well cell culture plates
-
TSH ELISA kit
Methodology:
-
Cell Culture: Culture pituitary cells in appropriate medium until they reach the desired confluency (typically 80-90%).
-
Cell Plating: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Starvation (Optional): Depending on the cell type and experimental design, you may need to serum-starve the cells for a few hours to reduce baseline TSH release.
-
This compound Treatment:
-
Prepare a range of this compound concentrations in assay buffer.
-
Wash the cells once with assay buffer.
-
Add the this compound solutions to the respective wells. Include a vehicle control (assay buffer only).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 30-60 minutes).
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
TSH Measurement: Measure the concentration of TSH in the collected supernatants using a TSH ELISA kit according to the manufacturer's instructions.
Data Presentation
Table 1: Recommended Dosages for this compound Stimulation Tests
| Subject | Route of Administration | Typical Dose | Reference |
| Adult Human | Intravenous | 500 µg | [10][11] |
| Pediatric Human (up to 16 years) | Intravenous | 7 µg/kg (up to 500 µg) | [8][10][11] |
| Rat | Intraperitoneal | 1 - 20 mg/kg | [6][7] |
Table 2: Typical Blood Sampling Time Points for TSH Measurement
| Time Point | Description | Rationale |
| t = 0 min | Pre-injection | To establish a baseline TSH level. |
| t = 20-30 min | Post-injection | TSH levels typically peak within this timeframe.[8][14] |
| t = 60 min | Post-injection | To observe the decline in TSH levels from the peak.[14] |
References
- 1. corepeptides.com [corepeptides.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cell Culture Troubleshooting [sigmaaldrich.com]
- 5. This compound (thyrotropin-releasing hormone) in amyotrophic lateral sclerosis. The role of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. This compound | THR | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Thyrotropin-Releasing Hormone [dailymed.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. This compound (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. drugs.com [drugs.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mft.nhs.uk [mft.nhs.uk]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Protirelin in Neuronal Cultures
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Protirelin (Thyrotropin-Releasing Hormone, TRH) and its analogs in in vitro neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work on neurons?
This compound, also known as TRH, is a tripeptide hormone that, beyond its endocrine functions, acts as a neuromodulator in the central nervous system.[1] It binds to specific G protein-coupled receptors (GPCRs) on the neuronal surface.[2] This binding primarily activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[2] This cascade can influence a variety of neuronal functions, including neurotransmitter release, neuronal excitability, and gene expression.[2] There is also evidence for the involvement of the MAPK/ERK signaling pathway.
Q2: What is a recommended starting concentration for this compound in neuronal cultures?
A precise optimal concentration for this compound can be cell-type and assay-dependent. However, studies using the long-acting TRH analog, Taltirelin, have shown neuroprotective effects in the neuroblastoma SH-SY5Y cell line at a concentration of 5 µM.[3] Higher concentrations (e.g., 10 µM) of Taltirelin resulted in a decrease in cell viability.[3] Therefore, a pilot dose-response experiment is strongly recommended, starting with a range of concentrations around this value (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, and 25 µM) to determine the optimal concentration for your specific neuronal culture system and experimental goals.
Q3: What cell types are suitable for in vitro this compound studies?
Both primary neuronal cultures and neuronal cell lines are viable options.
-
Primary Neurons (e.g., from the hippocampus or cortex) offer a model that is more representative of the in vivo environment but can be more challenging to culture consistently.[4][5]
-
Neuronal Cell Lines (e.g., human neuroblastoma SH-SY5Y cells) are a more homogenous and reproducible model.[3][6] They are often used for initial screening and mechanistic studies.[6] SH-SY5Y cells can be differentiated to exhibit a more mature neuronal phenotype.[7]
Q4: How long should I treat my neuronal cultures with this compound?
The duration of treatment will depend on the specific endpoint being measured.
-
Short-term (minutes to hours): For studying acute effects on signaling pathways (e.g., calcium imaging, phosphorylation events).
-
Mid-term (24-72 hours): Commonly used for assessing neuroprotection, cell viability, and neurite outgrowth.[3][8]
-
Long-term (days to weeks): For investigating effects on neuronal maturation, synapse formation, and network activity.
A time-course experiment is recommended to determine the optimal treatment duration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability After Treatment | 1. This compound Concentration is Too High: High concentrations can be cytotoxic.[3]2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.3. Suboptimal Culture Conditions: Cells may be stressed due to issues with media, supplements, or incubation.[2] | 1. Perform a dose-response curve to find the optimal, non-toxic concentration.2. Ensure the final solvent concentration is low (typically <0.1%) and run a solvent-only control.3. Review your cell culture protocol. Ensure media is fresh and all supplements are within their expiration dates. |
| No Observable Effect | 1. This compound Concentration is Too Low: The dose may be insufficient to elicit a response.2. Short Treatment Duration: The incubation time may not be long enough for the desired effect to manifest.3. Cell Health: The neurons may not be healthy enough to respond.4. Receptor Expression: The neuronal cells may have low or no expression of TRH receptors. | 1. Test a higher range of concentrations.2. Increase the treatment duration based on the biological process being studied.3. Assess the overall health of your cultures before starting the experiment. Look for healthy morphology and appropriate cell density.[4]4. Confirm TRH receptor expression in your cell model via qPCR or immunocytochemistry. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results.[9]2. Edge Effects in Multi-well Plates: Evaporation in the outer wells of 96- or 384-well plates can concentrate media components and affect cell growth.[10]3. Inconsistent Drug Application: Pipetting errors can lead to different final concentrations in each well. | 1. Ensure a homogenous cell suspension before plating and use a consistent plating technique.2. To minimize edge effects, do not use the outermost wells for experiments. Instead, fill them with sterile PBS or media.[10]3. Use calibrated pipettes and be meticulous when adding this compound to your cultures. |
| Neuronal Clumping and Detachment | 1. Improper Plate Coating: Neurons require an appropriate substrate (e.g., Poly-D-Lysine, Laminin) to adhere and grow properly.[4][9]2. Cell Dissociation Issues: Over-trituration during cell preparation can damage cells. | 1. Ensure your culture vessels are evenly and adequately coated. Consider trying different coating substrates.[9]2. Be gentle during the trituration step to avoid mechanical damage to the cells. |
Data Summary Tables
Table 1: Effect of Taltirelin (TRH Analog) on SH-SY5Y Cell Viability
| Concentration | Treatment Duration | Cell Viability (% of Control) | Reference |
| 5 µM | 24 hours | 109.70 ± 2.41% | [3] |
| 10 µM | 24 hours | 91.64 ± 1.90% | [3] |
Table 2: Example Dose-Response for a Neuroprotective Compound in SH-SY5Y Cells
| Compound Concentration | Toxin | Treatment Duration | Neuronal Viability (% of Toxin Control) |
| 0.1 µM | MPP+ | 24 hours | 25% |
| 1 µM | MPP+ | 24 hours | 55% |
| 5 µM | MPP+ | 24 hours | 85% |
| 10 µM | MPP+ | 24 hours | 95% |
| 25 µM | MPP+ | 24 hours | 70% (potential toxicity) |
| Note: This table presents hypothetical data to illustrate a typical dose-response curve that should be generated for this compound. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format with SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium (or control medium) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Neurite Outgrowth Analysis by Immunocytochemistry
This protocol is for differentiated SH-SY5Y cells or primary neurons.
Materials:
-
Neuronal cultures on coverslips or in multi-well plates
-
This compound stock solution
-
Paraformaldehyde (PFA), 4% in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III Tubulin or anti-MAP2)
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Culture and Treatment: Plate and differentiate neurons according to your established protocol. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 72 hours).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software (e.g., ImageJ with NeuronJ plugin or MetaXpress) to quantify neurite length, number of neurites per cell, and branching.[12][13]
Visualizations
Caption: this compound (TRH) signaling pathway in neurons.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dendrotek.ca [dendrotek.ca]
- 5. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propolis Inhibits Neurite Outgrowth in Differentiating SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurite outgrowth induced by stimulation of angiotensin II AT2 receptors in SH-SY5Y neuroblastoma cells involves c-Src activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 10. biocompare.com [biocompare.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 13. criver.com [criver.com]
Technical Support Center: Protirelin (TRH) Administration in Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Protirelin (Thyrotropin-Releasing Hormone, TRH) and its analogs in rodent models.
Troubleshooting Guide
This guide addresses common issues encountered during the administration of this compound to rodents, helping you identify potential causes and implement corrective actions to ensure the validity and reproducibility of your experimental data.
Issue 1: High Variability in Experimental Results
High variability in physiological or behavioral responses following this compound administration can obscure true experimental effects.
-
Possible Causes:
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for high experimental variability.
Issue 2: Unexpected or Adverse Side Effects
Researchers may observe side effects not directly related to the intended experimental outcomes.
-
Observed Side Effects & Doses in Rodents:
| Side Effect | Species | Dose | Route | Reference |
| Increased Motor Activity | Mice, Rats | Not specified | Not specified | [3] |
| Tremor | Mice, Rats | Not specified | Not specified | [3] |
| Straub Tail | Mice, Rats | Not specified | Not specified | [3] |
| Wet Dog Shakes | Rats | Not specified | Not specified | [3] |
| Increased Body Temperature | Hamsters | 50 mg/kg | Intraperitoneal | [4] |
| Increased Oxygen Consumption | Hamsters | 5 mg/kg | Intraperitoneal | [4] |
| Increased Blood Pressure | Rats | 1 mg/kg (TRH), 1 mg/kg (Taltirelin) | Intravenous | [5] |
| Changes in Respiration | Mice, Rats | Not specified | Intracerebroventricular | [4] |
-
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal dose that achieves the desired effect with minimal side effects.
-
Route of Administration: Consider alternative administration routes. Systemic administration (e.g., intravenous, intraperitoneal) can have widespread effects.[4][5] Central administration (e.g., intracerebroventricular) may be more targeted for neurological studies but is more invasive.[4]
-
Use of Analogs: Consider using a more stable and centrally-acting analog like Taltirelin, which may have a different side-effect profile.[6][7]
-
Monitor Vital Signs: Routinely monitor physiological parameters such as body temperature, heart rate, and blood pressure, especially during the initial phase of the experiment.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
This compound is typically supplied as a sterile isotonic saline solution.[8] It is important to follow the manufacturer's instructions for storage, which is generally refrigeration, to prevent degradation.
Q2: What is the typical half-life of this compound in rodents?
The plasma half-life of this compound is short. In normal human subjects, the mean plasma half-life is approximately five minutes.[8][9] While specific rodent pharmacokinetic data can vary, its rapid degradation is a known issue.[10] The use of more stable analogs, such as Taltirelin, is recommended for studies requiring longer-lasting effects.[6][7]
Q3: How does the route of administration affect the outcome of the experiment?
The route of administration is critical in determining the bioavailability and site of action of this compound.
Caption: Routes of this compound administration and their primary targets.
-
Intravenous (IV): Ensures rapid and complete bioavailability, leading to a quick onset of systemic effects.[5]
-
Intraperitoneal (IP): A common route for systemic administration in rodents, though absorption can be more variable than IV.[4]
-
Subcutaneous (SC): Generally results in slower absorption and a more prolonged effect compared to IV or IP.
-
Intracerebroventricular (ICV): Bypasses the blood-brain barrier, delivering the compound directly to the central nervous system. This is useful for investigating the neural effects of this compound.[4]
Q4: What are the known signaling pathways activated by this compound?
This compound primarily acts on the anterior pituitary gland to stimulate the release of Thyroid-Stimulating Hormone (TSH) and prolactin.[8][9]
Caption: Simplified signaling pathway of this compound in the anterior pituitary.
Q5: Are there sex-dependent differences in the response to this compound?
Yes, evidence suggests that the response to this compound can be influenced by the sex and hormonal status of the animal.[1] For example, studies in rats have shown that androgens can modulate the sensitivity to this compound.[1] It is crucial to consider sex as a biological variable in experimental design and data analysis.
Experimental Protocols
While specific protocols should be adapted to the research question, here is a general methodology for systemic this compound administration in rodents.
General Protocol for Intraperitoneal (IP) Injection of this compound
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Handle animals regularly to minimize stress-induced physiological changes.
-
Weigh each animal on the day of the experiment to calculate the precise dose.
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound or dilute the stock solution using sterile, pyrogen-free saline to the desired final concentration.
-
Ensure the solution is at room temperature before injection.
-
-
Injection Procedure:
-
Gently restrain the rodent. For mice, scruffing the neck and securing the tail is common. For rats, appropriate manual restraint is required.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert a 25-27 gauge needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution smoothly.
-
Withdraw the needle and return the animal to its home cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any immediate adverse reactions (e.g., distress, seizures, changes in breathing).
-
Monitor for expected physiological and behavioral changes at predetermined time points according to the experimental design.
-
Dose-Response Study Design
To establish an effective dose and characterize the pharmacological profile of this compound in a specific experimental model, a dose-response study is recommended.
| Group | Treatment | Dose Range (example) | Number of Animals |
| 1 | Vehicle (Saline) | - | n = 8-10 |
| 2 | This compound | Low Dose (e.g., 0.1 mg/kg) | n = 8-10 |
| 3 | This compound | Medium Dose (e.g., 1.0 mg/kg) | n = 8-10 |
| 4 | This compound | High Dose (e.g., 10 mg/kg) | n = 8-10 |
Note: The specific doses should be determined based on literature review and the specific research question. Doses in rodent studies have ranged from 0.1 mg/kg to 50 mg/kg depending on the analog and intended effect.[4][6][11]
References
- 1. This compound (thyrotropin-releasing hormone) in amyotrophic lateral sclerosis. The role of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Acute toxicity studies of taltirelin tetrahydrate in mice, rats, and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyrotropin-releasing hormone analog as a stable upper airway-preferring respiratory stimulant with arousal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous and Intratracheal Thyrotropin Releasing Hormone and Its Analog Taltirelin Reverse Opioid-Induced Respiratory Depression in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyrotropin-Releasing Hormone Analog Taltirelin Inhibits Acute and Chronic Itch in Mice [jstage.jst.go.jp]
- 7. The synthetic TRH analogue taltirelin exerts modality-specific antinociceptive effects via distinct descending monoaminergic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyrel Trh (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Thyrotropin Releasing Hormone TRH: Package Insert / Prescribing Info [drugs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
How to minimize variability in Protirelin-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Protirelin-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as thyrotropin-releasing hormone (TRH), is a synthetic tripeptide hormone that is structurally identical to the endogenous TRH.[1][2] It primarily functions by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][3] this compound binds to and activates the TRH receptor, a G protein-coupled receptor (GPCR), which is predominantly coupled to the Gq/11 signaling pathway.[4][5] This activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event measured in many this compound assays.[4][6]
Q2: How should I properly store and handle this compound to ensure its stability?
Proper storage and handling of this compound are critical to maintain its activity and ensure reproducible results. Variability in the stability of this compound can lead to significant inconsistencies in assay performance.
| Storage Condition | Recommendation | Duration |
| Lyophilized Powder | Store desiccated at -18°C or below.[1][4] | Stable for at least 3 weeks at room temperature, but long-term storage at -18°C is recommended.[1][2][4] |
| Reconstituted Solution | Store at 4°C for short-term use and below -18°C for long-term storage.[1][4] | 2-7 days at 4°C. For longer storage, aliquot and freeze at -18°C or -80°C.[4][7] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles as this can degrade the peptide.[1][4][7] | Aliquot the reconstituted solution into single-use volumes. |
| Carrier Protein | For long-term storage of reconstituted solutions, it is recommended to add a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).[1][2][4] | This helps to prevent the peptide from adsorbing to the storage vial. |
| Reconstitution Solvent | Reconstitute in sterile, high-purity water (e.g., 18 MΩ-cm) to a concentration of at least 100 µg/ml before further dilution into aqueous buffers.[1][4] | Ensure the peptide is fully dissolved. |
Q3: What are the most common sources of variability in cell-based this compound assays?
Variability in cell-based assays can originate from multiple sources. Controlling these factors is essential for obtaining reliable and reproducible data.
-
Cell Culture Conditions:
-
Passage Number: High passage numbers can lead to phenotypic drift, altering morphology, growth rates, and, most importantly, TRH receptor expression levels and signaling responses.[8][9] It is crucial to use cells within a consistent and low passage number range.[9][10]
-
Cell Density: The density of cells at the time of the assay can affect their responsiveness. Overly confluent or sparse cultures can behave differently.[10]
-
Contamination: Mycoplasma contamination, which is often not visible, can alter cellular responses and should be tested for routinely.[11]
-
-
Reagent Handling and Stability:
-
This compound Stability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation and loss of potency.[4]
-
Assay Reagents: The stability of other critical reagents, such as fluorescent dyes in calcium assays, under assay conditions should be considered.[12]
-
-
Assay Protocol Execution:
-
Incubation Times: Variations in incubation times with this compound or other reagents can lead to inconsistent results.[13]
-
Washing Steps: Inadequate or inconsistent washing can result in high background signals.[2]
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions.
-
Troubleshooting Guides
Guide 1: Calcium Mobilization Assays
Calcium mobilization assays are a primary method for assessing TRH receptor activation. Below are common issues and their solutions.
Issue 1: High Background Fluorescence or Noisy Signal
| Potential Cause | Troubleshooting Step |
| Autofluorescence | Cells, media components (phenol red, serum), or the assay plate itself can be sources of autofluorescence.[2][14] Use phenol red-free media, reduce serum concentration during the assay, and use black-walled, clear-bottom plates designed for fluorescence assays.[14][15] Include a "cells only" (no dye) control to assess autofluorescence.[16] |
| Suboptimal Dye Loading | Incomplete removal of extracellular dye can cause high background.[17] If using a wash-based protocol, ensure washing is thorough but gentle to avoid cell detachment.[15] For no-wash kits, ensure the quencher is working effectively. Optimize dye loading time and temperature (e.g., 30-60 minutes at 37°C or room temperature, depending on the cell line).[11] |
| Cell Health | Unhealthy or dying cells can exhibit increased membrane permeability, leading to higher background calcium levels. Ensure high cell viability (>95%) before starting the assay. |
| Instrument Settings | Incorrect gain or exposure settings on the plate reader can lead to a noisy signal.[15] Optimize these settings using positive and negative controls to achieve a good signal-to-background ratio without saturating the detector. |
Issue 2: Low or No Signal Window (Poor Agonist Response)
| Potential Cause | Troubleshooting Step |
| Low TRH Receptor Expression | The cell line may not express sufficient levels of the TRH receptor. Verify receptor expression via methods like qPCR or a radioligand binding assay. Use a cell line known to have a robust response to this compound. |
| Cell Passage Number | High-passage cells may have reduced receptor expression or desensitized signaling pathways.[8] Use low-passage cells and maintain a consistent passage number for all experiments. |
| This compound Degradation | The this compound stock solution may have degraded. Prepare fresh aliquots from a lyophilized stock stored correctly.[4][7] |
| Incorrect Assay Buffer | The presence of calcium in the buffer can affect the baseline and the magnitude of the response. Use a buffer with a defined calcium concentration, typically HBSS with 20 mM HEPES.[11] |
| Receptor Desensitization | Prolonged exposure to even low levels of agonist can desensitize the receptors.[1][5] Ensure cells are not exposed to any agonists before the assay. If studying antagonists, optimize the pre-incubation time to avoid desensitization by the antagonist itself if it has partial agonist activity. |
Issue 3: Inconsistent EC50 Values
| Potential Cause | Troubleshooting Step |
| Variability in Cell Culture | Inconsistent cell passage number, seeding density, or growth conditions are major contributors to shifting EC50 values.[10][11] Implement and adhere to strict, standardized cell culture protocols. |
| Inaccurate this compound Dilutions | Errors in preparing the serial dilutions of this compound will directly impact the dose-response curve and the calculated EC50. Use calibrated pipettes and perform dilutions carefully. |
| Presence of Serum | Components in serum can sometimes interfere with ligand binding or cell signaling. If possible, perform the assay in serum-free media, but ensure cell health is maintained for the duration of the assay. |
| DMSO Concentration | If this compound or other compounds are dissolved in DMSO, ensure the final DMSO concentration is consistent across all wells and is below a level that affects cell health (typically <0.5%).[11] |
Guide 2: Inositol Monophosphate (IP1) Accumulation Assays
IP1 assays provide a more proximal readout of Gq activation and are an excellent alternative or orthogonal assay to calcium mobilization.
Issue 1: Low Signal-to-Background Ratio
| Potential Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Incomplete cell lysis will result in a poor release of intracellular IP1 for detection. Ensure the lysis buffer is added and mixed according to the manufacturer's protocol. |
| Suboptimal Incubation Time | The accumulation of IP1 is time-dependent. Optimize the stimulation time with this compound (typically 30-60 minutes).[18] |
| Ineffective LiCl Block | Lithium chloride (LiCl) is used to inhibit the degradation of IP1.[19] Ensure the correct concentration of LiCl is present during the stimulation step as per the assay protocol.[20] |
| Low Receptor Expression | Similar to calcium assays, low TRH receptor expression will lead to a weak signal. Confirm receptor expression in your cell line. |
Issue 2: High Well-to-Well Variability
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | An uneven number of cells per well is a common source of variability. Ensure the cell suspension is homogenous before and during plating. |
| Edge Effects | Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations. Use a humidified incubator and consider leaving the outer wells empty or filled with buffer. |
| Pipetting Inaccuracy | Small volumes are often used in high-throughput IP1 assays. Ensure pipettes are calibrated and that dispensing is accurate and consistent. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general workflow for measuring this compound-induced calcium mobilization in a 96-well format using a fluorescent plate reader.
-
Cell Plating:
-
Seed cells (e.g., HEK293 or CHO cells stably expressing the human TRH receptor) into black-walled, clear-bottom 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Probenecid (typically 2.5 mM) may be included to prevent dye leakage from the cells.[11]
-
Aspirate the culture medium from the wells and add 100 µL of the dye solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C or room temperature, as recommended for the specific cell line and dye.
-
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution of this compound in the assay buffer.
-
For antagonist testing, prepare a 2X concentrated solution of the antagonist.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescent plate reader (e.g., FLIPR or FlexStation).
-
For agonist testing:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the 2X this compound dilutions to the respective wells.
-
Immediately begin measuring the fluorescence signal every 1-2 seconds for 2-3 minutes.
-
-
For antagonist testing:
-
Add the 2X antagonist solution and incubate for a predetermined time (e.g., 15-30 minutes).
-
Establish a baseline reading.
-
Add a concentration of this compound that gives a maximal or near-maximal response (e.g., EC80).
-
Measure the fluorescence signal as described for the agonist test.
-
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: HTRF-Based IP1 Accumulation Assay
This protocol outlines a general procedure for an IP1 accumulation assay using a commercially available HTRF kit.
-
Cell Plating:
-
Seed cells expressing the TRH receptor into a suitable low-volume 384-well plate.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound in the stimulation buffer provided with the kit, which contains LiCl.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Incubate for 60 minutes at 37°C.[18]
-
-
Cell Lysis and Detection:
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The signal is inversely proportional to the amount of IP1 produced.[21]
-
Convert the ratios to IP1 concentrations using a standard curve run in parallel.
-
Plot the IP1 concentration against the log of the this compound concentration to determine the EC50.
-
Visualizations
This compound (TRH) Signaling Pathway
Caption: this compound activates the TRH receptor, leading to Gq/11-mediated PLC activation and calcium release.
Experimental Workflow for Calcium Mobilization Assay
Caption: A typical workflow for a this compound-induced calcium mobilization assay.
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low signal in this compound-based assays.
References
- 1. Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. angioproteomie.com [angioproteomie.com]
- 5. Desensitization, trafficking, and resensitization of the pituitary thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. korambiotech.com [korambiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Figure 2: [IP1 HTRF Assay Protocol (Reprinted from Cisbio with permission).]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
- 20. resources.revvity.com [resources.revvity.com]
- 21. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Protirelin ELISA
Welcome to the technical support center for Protirelin (Thyrotropin-Releasing Hormone, TRH) ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to help you optimize your experiments and troubleshoot common issues to achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the assay principle for a typical this compound ELISA kit?
A1: Most this compound ELISA kits utilize a competitive inhibition enzyme immunoassay technique.[1] In this format, this compound in your sample competes with a fixed amount of biotin-conjugated this compound for a limited number of binding sites on a microplate pre-coated with an anti-Protirelin antibody. The signal is inversely proportional to the amount of this compound in the sample; a lower signal indicates a higher concentration of this compound.
Q2: What are the most common causes of a low signal-to-noise ratio?
A2: A low signal-to-noise ratio can be caused by either a weak signal or high background noise. Common culprits include improper reagent preparation, suboptimal incubation times or temperatures, insufficient washing, and matrix effects from the sample.[2][3][4]
Q3: How can I prevent high background in my assay?
A3: High background can be minimized by ensuring thorough washing between steps, using an effective blocking buffer, and optimizing the concentration of the detection antibody.[2][5] Also, ensure that the TMB substrate is not exposed to light before use.
Q4: My sample readings are very low or undetectable. What should I do?
A4: A weak or absent signal could be due to several factors. Ensure that all reagents have been brought to room temperature before use and that none have expired.[6] Double-check your standard curve dilutions and consider concentrating your samples if the this compound concentration is below the detection limit of the assay.[7] Also, verify that the reagents were added in the correct order as per the protocol.
Q5: What are "edge effects" and how can I avoid them?
A5: Edge effects refer to the phenomenon where wells on the periphery of the microplate show different optical densities than the inner wells. This is often caused by temperature variations across the plate during incubation. To prevent this, ensure the plate is sealed properly during incubations and avoid stacking plates in the incubator.[8]
Troubleshooting Guides
Issue 1: High Background
High background noise can mask the true signal from your samples. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and ensure complete removal of wash buffer after each step. Adding a 30-second soak with the wash buffer in each well can also be beneficial.[6][7] |
| Ineffective Blocking | Increase the blocking incubation time or try a different blocking agent. Ensure the blocking buffer covers the entire surface of the well.[2][5] |
| High Antibody Concentration | Titrate the detection antibody to find the optimal concentration that provides a strong signal without increasing background. |
| Contaminated Reagents | Use fresh, sterile pipette tips for each reagent. Do not mix reagents from different kit lots. Ensure the TMB substrate is colorless before use. |
| Extended Incubation | Adhere strictly to the incubation times specified in the protocol. Over-incubation can lead to increased non-specific binding. |
Issue 2: Weak or No Signal
A weak signal can lead to poor sensitivity and inaccurate quantification.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained.[6] Allow all reagents to reach room temperature for 15-20 minutes before starting the assay.[6] |
| Incorrect Reagent Preparation | Double-check all dilution calculations, especially for the standard curve. Ensure all lyophilized components are fully reconstituted.[7] |
| Low Analyte Concentration | If you suspect the this compound concentration in your samples is very low, you may need to concentrate the samples or use a more sensitive ELISA kit.[7] |
| Short Incubation Times | Ensure that incubation times are as recommended in the protocol. For some assays, an overnight incubation at 4°C for the primary antibody step can increase signal.[5] |
Issue 3: High Coefficient of Variation (%CV)
High %CV between replicate wells indicates poor precision and can compromise the reliability of your results.
| Potential Cause | Recommended Solution |
| Pipetting Inconsistency | Use calibrated pipettes and fresh tips for each standard and sample.[7] Pre-wet the pipette tip with the solution before dispensing. Pipette liquids onto the side of the wells to avoid splashing.[6] |
| Inadequate Mixing | Gently vortex or pipette-mix all reagents and samples before adding them to the plate. |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation. Do not stack plates.[8] |
| Bubbles in Wells | Inspect the plate for air bubbles before reading and remove any that are present. |
Experimental Protocols
Optimized Plate Washing Protocol
Thorough washing is critical for reducing background and improving the signal-to-noise ratio.
-
After incubation, aspirate or decant the contents of the wells.
-
Add 300 µL of 1X Wash Buffer to each well using a multichannel pipette or an automated plate washer.
-
Allow the wells to soak for at least 30 seconds.
-
Aspirate the wash buffer from the wells.
-
Repeat steps 2-4 for a total of 4-5 washes.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.[6]
Sample Preparation for this compound Analysis
Proper sample handling is crucial for accurate results.
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -80°C if not used immediately.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -80°C.
-
Cell Culture Supernatants: Centrifuge samples at 500 x g for 5 minutes to remove particulates. Aliquot the supernatant and store at -80°C.
-
General Handling: Avoid repeated freeze-thaw cycles. Before use, thaw samples on ice and centrifuge to remove any precipitates.
Visual Guides
Caption: A typical workflow for a this compound competitive ELISA.
Caption: A decision tree for troubleshooting high background signals.
References
- 1. Mouse TRH(Thyrotropin Releasing Hormone) ELISA Kit [elkbiotech.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 4. arp1.com [arp1.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. assaygenie.com [assaygenie.com]
Technical Support Center: Protirelin (pGlu-His-Pro-NH2) Synthesis and Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for overcoming common challenges in the solid-phase synthesis and subsequent purification of Protirelin.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
Q1: Why is my overall peptide yield so low after cleavage?
A1: Low yield can stem from several stages of the synthesis. Common causes include:
-
Incomplete Fmoc-Deprotection: If the Fmoc group is not completely removed at each cycle, the subsequent amino acid cannot be coupled, leading to truncated sequences. Extend piperidine treatment time or use a fresher solution.
-
Poor Coupling Efficiency: The coupling of amino acids, particularly the sterically hindered Proline or the protected Histidine, may be inefficient. Double coupling (repeating the coupling step for a specific amino acid) or using a more potent activation agent like HATU can improve efficiency.[1]
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, blocking reactive sites. Synthesizing at a slightly elevated temperature or using solvents known to disrupt aggregation (e.g., NMP instead of DMF) can help.
-
Premature Cleavage: Using resins that are too acid-sensitive (e.g., 2-chlorotrityl resin) can lead to premature cleavage of the peptide from the support during repeated Fmoc-deprotection steps, especially if the piperidine solution contains acidic impurities.[2]
Q2: My crude peptide analysis shows a significant peak with a mass of +56 Da. What is this?
A2: A +56 Da modification is often indicative of a reaction with tert-butyl cations, which are generated during the cleavage and deprotection step from t-butyl-based protecting groups. The indole ring of Tryptophan is particularly susceptible, but other residues can be affected. This issue arises from insufficient or inadequate scavengers in the cleavage cocktail. Ensure your cocktail includes a scavenger like Triisopropylsilane (TIS) or ethanedithiol (EDT) to capture these reactive cations.
Q3: The Kaiser test is negative after deprotection of Fmoc-Proline, but the subsequent Histidine coupling is still inefficient. Why?
A3: The Kaiser test is unreliable for detecting the secondary amine of Proline. A negative result does not guarantee a free N-terminus. It is recommended to assume the deprotection was successful but to perform a double coupling for the subsequent amino acid (in this case, Histidine) to ensure the reaction goes to completion.
Q4: I am observing a side product related to the Histidine residue. What are the common issues?
A4: The imidazole side chain of Histidine requires protection during Fmoc-SPPS, typically with a Trityl (Trt) group.
-
Incomplete Deprotection: The Trt group requires a strong acid (like TFA in the cleavage cocktail) for removal. If cleavage time is too short, you may see incomplete deprotection.
-
Racemization: Histidine is prone to racemization during activation. Using an activating agent like HATU or HBTU in the presence of DIPEA can minimize this side reaction.
-
Side-chain modification: The unprotected imidazole ring is nucleophilic and can be modified by carbocations if scavenging is poor during cleavage.
Purification Troubleshooting
Q1: My peptide peak is broad or tailing during HPLC purification. How can I improve the peak shape?
A1: Poor peak shape is a common HPLC issue. Consider the following solutions:
-
Adjust Mobile Phase pH: this compound is a small, polar peptide. Ensure the pH of your mobile phase (typically 0.1% TFA in water/acetonitrile) is low enough to fully protonate all residues, which sharpens peaks.
-
Check for Column Overload: Injecting too much crude peptide can cause peak broadening. Reduce the sample load per injection.[3]
-
Column Contamination/Age: The column may be contaminated or nearing the end of its life. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) or replace it if necessary.[4]
-
Dissolve Sample in Mobile Phase: Dissolving the crude peptide in a solvent stronger than the initial mobile phase composition can cause peak distortion. Whenever possible, dissolve the sample in the starting mobile phase.[5]
Q2: I see many impurity peaks in my crude HPLC chromatogram. How do I identify the target peak?
A2: Identifying the correct peak is crucial before starting preparative purification.
-
Mass Spectrometry (MS): The most reliable method is to collect small fractions of the major peaks from an analytical run and analyze them by MS. The fraction containing the mass corresponding to this compound (362.4 g/mol ) is your target.[6]
-
Expected Retention Time: Small, polar peptides like this compound typically elute early in a standard reversed-phase gradient. Look for major peaks in the earlier part of the chromatogram.
-
Scavenger Peaks: Scavengers from the cleavage cocktail (e.g., TIS, phenol, thioanisole) can appear as large peaks in the chromatogram. These are typically very hydrophobic and elute late in the gradient.[3]
Q3: My retention times are shifting between analytical and preparative HPLC runs. Why is this happening?
A3: Retention time shifts are common when scaling up a method.
-
System Dwell Volume: Preparative HPLC systems have a larger dwell volume (the volume from the solvent mixer to the column head) than analytical systems. This will cause a delay in the gradient reaching the column, resulting in longer retention times. This is normal and should be accounted for when setting up fraction collection windows.
-
Flow Rate and Gradient Scaling: Ensure you have correctly scaled your flow rate and gradient slope for the larger diameter of the preparative column.
-
Column Equilibration: Insufficient equilibration of the column with the starting mobile phase before injection can cause retention time drift. Ensure the column is equilibrated for at least 5-10 column volumes.[7]
Data Presentation
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Name | Composition (v/v/w) | Key Scavengers & Purpose | Best For |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Thioanisole, EDT: Scavenge trityl and other carbocations. Phenol: Cation scavenger. Water: Aids in Trt removal. | General-purpose cocktail suitable for peptides containing a mix of sensitive residues like Cys, Met, Trp, and Tyr.[8] |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | TIS (Triisopropylsilane): "Odorless" scavenger for trityl groups and other cations.[8] | Peptides containing Trt-protected residues (His, Cys, Asn, Gln) where avoiding the odor of thiols is desired. |
| Standard | TFA / TIS / Water (95:2.5:2.5) | TIS: Powerful reducing scavenger for carbocations. Water: Assists in deprotection. | Recommended for this compound. This simple, effective cocktail is sufficient as this compound lacks highly sensitive residues like Trp, Met, or Cys.[9] |
Table 2: HPLC Purification Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Peaks / Low Signal | Injection failure, detector issue (lamp off), peptide crashed out of solution. | Check injection syringe/loop. Ensure the detector lamp is on. Centrifuge the sample before injection to remove insoluble material. Try dissolving the peptide in a small amount of DMSO before diluting with the mobile phase.[10] |
| High System Backpressure | Column or guard column frit is blocked, system tubing blockage. | Remove the column and run the pump to see if the pressure drops; if so, the column is the issue. Try back-flushing the column. If pressure remains high without the column, check for blocked tubing or filters. Replace the guard column if present.[4] |
| Split or Tailing Peaks | Column overload, column contamination, incorrect sample solvent, secondary interactions. | Reduce injection volume/concentration. Wash the column with a strong organic solvent. Dissolve the sample in the initial mobile phase. Ensure the mobile phase pH is optimal (e.g., pH < 3 using TFA) to minimize ionic interactions with the silica support.[7] |
| Ghost Peaks | Contaminants in the mobile phase, carryover from a previous injection. | Use high-purity HPLC-grade solvents and additives. Run a blank gradient (injecting only mobile phase) to see if the peaks persist. Clean the injector port and loop. |
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Synthesis of this compound
This protocol is for a standard 0.1 mmol scale synthesis on a Rink Amide resin, yielding a C-terminally amidated peptide.
-
Resin Preparation:
-
Place 135 mg of Rink Amide MBHA resin (substitution ~0.74 mmol/g) into a fritted peptide synthesis vessel.
-
Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.
-
-
Fmoc-Deprotection (Performed before each coupling step):
-
Drain the DMF from the swollen resin.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling Cycle (Repeat for each amino acid in C- to N-terminal order: Pro -> His -> pGlu):
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF. Allow to pre-activate for 2 minutes.
-
Fmoc-Pro-OH
-
Fmoc-His(Trt)-OH
-
Boc-pGlu-OH (Note: Use Boc protection for the final amino acid as no further Fmoc-deprotection is needed).
-
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
-
Perform a Kaiser test to confirm coupling completion (will be negative for Proline). If incomplete, repeat the coupling step.
-
-
Cleavage and Global Deprotection:
-
After the final coupling and washing, dry the resin under a stream of nitrogen.
-
Prepare the cleavage cocktail: 9.5 mL Trifluoroacetic acid (TFA), 0.25 mL Water, 0.25 mL Triisopropylsilane (TIS). (Caution: Work in a fume hood, wear appropriate PPE).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.[9] The solution may turn yellow, which is normal due to the release of the Trt cation.[10]
-
Filter the resin and collect the filtrate into a cold (0 °C) 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Add the TFA filtrate dropwise into a 50 mL tube containing 40 mL of cold diethyl ether with vigorous stirring. A white precipitate (the crude peptide) should form.
-
Incubate at -20 °C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture (e.g., 3000 x g for 10 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.
-
After the final wash, dry the white peptide pellet under vacuum to remove residual ether.
-
Store the crude peptide at -20 °C or below prior to purification.
-
Protocol 2: RP-HPLC Purification of this compound
-
Preparation of Mobile Phases:
-
Buffer A: 0.1% (v/v) TFA in HPLC-grade Water.
-
Buffer B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.
-
Filter and degas both buffers before use.[5]
-
-
Sample Preparation:
-
Dissolve the crude, dried this compound in Buffer A to a concentration of ~10 mg/mL.
-
If solubility is an issue, add a minimal amount of acetonitrile or DMSO.
-
Centrifuge the sample to pellet any insoluble material and filter through a 0.45 µm syringe filter.[5]
-
-
Analytical HPLC Method Development:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Gradient: A typical scouting gradient is 5% to 50% Buffer B over 20 minutes.
-
Inject a small amount (~10-20 µL) of the sample to identify the retention time of the main product peak. Confirm the identity of the peak using LC-MS if available.
-
-
Preparative HPLC Purification:
-
Column: C18 reversed-phase column with a larger diameter (e.g., 21.2 x 150 mm, 5 µm).
-
Scale Flow Rate and Gradient: Scale the flow rate according to the column diameter. For a 21.2 mm column, the flow rate would be approximately 21 mL/min. Adjust the gradient to be shallower around the elution time of the target peptide to improve resolution. For example, if the peptide elutes at 20% B in the analytical run, a preparative gradient might be 15-25% B over 30 minutes.
-
Loading: Inject the dissolved crude peptide. Do not exceed the column's loading capacity (consult the manufacturer's guide).
-
Fraction Collection: Collect fractions corresponding to the target peptide peak. It is often wise to collect multiple fractions across the peak (start, middle, end) for later purity analysis.[6]
-
-
Post-Purification:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions that meet the desired purity level (>98% is common).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final product as a white, fluffy powder.
-
Confirm the final product's identity and purity by analytical HPLC and Mass Spectrometry.
-
Visualizations
Diagram 1: General Workflow for this compound SPPS
Caption: Workflow for the solid-phase peptide synthesis (SPPS) of this compound.
Diagram 2: Troubleshooting Low Purity after Cleavage
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Best practices for long-term storage of lyophilized Protirelin
Technical Support Center: Protirelin Storage & Handling
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of lyophilized this compound. It includes frequently asked questions and troubleshooting advice to ensure the integrity and stability of the peptide for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized this compound?
For long-term storage, lyophilized this compound should be stored desiccated at -20°C or below.[1][2][3][4][5] For extended periods beyond six months, storage at -80°C is recommended to minimize chemical degradation and prolong the peptide's shelf life.[3] While it can be stable for up to three weeks at room temperature, it should be stored below -18°C for optimal long-term stability.[1]
Q2: How should I handle a new shipment of lyophilized this compound?
Upon receiving a shipment, if the original container is not suitable for long-term storage, transfer the peptide to an appropriate storage vessel, such as a tightly sealed, amber glass vial with a PTFE-lined cap.[3] For optimal preservation, purge the vial with an inert gas like nitrogen or argon to displace oxygen before sealing.[3] The vial should then be stored at -20°C or -80°C.[3]
Q3: What factors can degrade lyophilized this compound during storage?
Several environmental factors can compromise the stability of lyophilized peptides, including:
-
Temperature: Fluctuations and exposure to higher temperatures can accelerate degradation.[3]
-
Moisture: Peptides can be hygroscopic, and moisture absorption can reduce stability.[3][6]
-
Light: Exposure to light can induce degradation.[3]
-
Oxidation: Exposure to atmospheric oxygen can be detrimental, especially for peptides with sensitive amino acids.[3][4]
Q4: How long can I expect lyophilized this compound to remain stable?
When stored under ideal conditions (-20°C or -80°C, desiccated, and protected from light), lyophilized peptides can be stable for several years.[4] One supplier suggests a shelf life of up to five years for lyophilized this compound stored at -20°C.[1]
Q5: What is the correct procedure for reconstituting lyophilized this compound?
It is recommended to reconstitute lyophilized this compound in sterile 18 MΩ-cm H₂O to a concentration of not less than 100 µg/mL.[1] The resulting solution can then be further diluted with other aqueous buffers. For a detailed protocol, refer to the "Experimental Protocols" section.
Q6: How should I store this compound after reconstitution?
The stability of peptides in solution is significantly lower than in their lyophilized form.[4][6] After reconstitution, this compound solution should be stored at 4°C for short-term use (2-7 days).[1] For longer-term storage, it is advisable to add a carrier protein (e.g., 0.1% HSA or BSA), create aliquots to avoid repeated freeze-thaw cycles, and store at -18°C or below.[1][4]
Data Presentation: Storage Condition Stability
The following table summarizes the recommended storage conditions for lyophilized and reconstituted this compound.
| Form | Storage Condition | Temperature | Duration | Key Considerations |
| Lyophilized | Short-Term | Room Temperature | Up to 3 weeks | Store desiccated.[1] |
| Short-Term | 4°C | Up to 6 months | Store in a tightly sealed container with a desiccant.[3] | |
| Long-Term | -20°C | Up to 5 years | Store desiccated and protected from light. [1][2][4] | |
| Extended Long-Term | -80°C | > 6 months | Recommended for maximum stability; purge with inert gas. [3] | |
| Reconstituted | Short-Term | 4°C | 2-7 days | Use sterile buffer; store refrigerated.[1] |
| (in solution) | Long-Term | -20°C or below | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Adding a carrier protein (0.1% HSA or BSA) is recommended.[1][2][5] |
Troubleshooting Guide
Q: My lyophilized this compound appears as a gel or is difficult to see in the vial. Is it still usable?
A: Yes, this can be normal. The apparent volume of lyophilized powder can vary, and some peptides, particularly short sequences, are highly hygroscopic and may appear as a clear film or a small, dense pellet. This does not necessarily indicate a problem with the product's quality or quantity.
Q: After reconstitution, the this compound solution is cloudy or contains particulates. What should I do?
A: If the solution appears cloudy or contains particulates after allowing it to sit at room temperature for 15-30 minutes with gentle agitation, you can try mixing the product for a couple of hours at room temperature or overnight at 4°C on a rocker.[7][8] Avoid vigorous shaking, as this can cause foaming and protein denaturation.[7] If the product still does not fully dissolve, contact technical support.
Q: I accidentally left the lyophilized this compound vial at room temperature for a weekend. Is it compromised?
A: Lyophilized this compound is generally stable at room temperature for up to three weeks.[1] While not ideal, a short excursion to room temperature is unlikely to significantly affect the product's efficacy, provided the vial was kept sealed and protected from light and moisture.[5] For long-term storage, it should be returned to -20°C.
Q: I have subjected my reconstituted this compound aliquots to multiple freeze-thaw cycles. What is the risk?
A: Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation and a loss of biological activity.[1][4] It is a best practice to aliquot the reconstituted peptide into single-use volumes to minimize this risk. If you have already subjected the stock to multiple cycles, consider performing a quality control check if the experiment is highly sensitive.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol details the steps for safely and effectively reconstituting lyophilized this compound for experimental use.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[6][9] This prevents condensation of atmospheric moisture, which can compromise peptide stability.[6]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[7]
-
Solvent Addition: Under sterile conditions, add the recommended volume of sterile, high-purity water (18 MΩ-cm) or a suitable buffer to the vial.[1] The product insert should provide the necessary volume to achieve a specific concentration.
-
Dissolution: Gently agitate or swirl the vial to dissolve the contents.[7] Avoid vigorous shaking or vortexing.[7] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[7]
-
Aliquoting and Storage: If not using the entire solution immediately, aliquot the reconstituted this compound into sterile, low-protein-binding microcentrifuge tubes. Store these aliquots at 4°C for short-term use or at -20°C or below for long-term storage.[1][2]
Protocol 2: Assessment of this compound Stability via RP-HPLC
This protocol provides a general methodology for assessing the stability of this compound by quantifying its purity over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Sample Preparation:
-
Establish a baseline (T=0) by reconstituting a vial of lyophilized this compound and immediately analyzing it via RP-HPLC.
-
Store lyophilized samples and reconstituted aliquots under the desired test conditions (e.g., different temperatures, light exposure).
-
-
RP-HPLC Method:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient suitable for separating this compound from potential degradation products (e.g., 5% to 60% Mobile Phase B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
At specified time points, analyze the stored samples.
-
Integrate the peak area of the main this compound peak and any new peaks that appear, which may represent degradation products.
-
Calculate the purity of this compound at each time point as: (Area of this compound Peak / Total Area of All Peaks) * 100%.
-
Plot the purity of this compound versus time to determine the degradation rate under the tested storage conditions. A significant change is defined as a failure to meet its specification.[10]
-
Visualizations
Caption: this compound signaling pathway in anterior pituitary thyrotrophs.
Caption: Workflow for handling and storage of lyophilized this compound.
References
- 1. You are being redirected... [bio-world.com]
- 2. adooq.com [adooq.com]
- 3. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 4. genscript.com [genscript.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. bachem.com [bachem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cusabio.com [cusabio.com]
- 9. peptide.com [peptide.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Stabilizing Protirelin in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Protirelin (Thyrotropin-Releasing Hormone, TRH) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in cell culture media?
A1: The primary cause of this compound degradation in cell culture media is enzymatic activity. Peptidases and proteases present in the culture environment, primarily introduced through serum supplements (like Fetal Bovine Serum, FBS) or secreted by the cells themselves, can rapidly cleave the peptide, leading to a loss of biological activity.
Q2: What is the typical half-life of this compound in cell culture conditions?
A2: The half-life of this compound in standard cell culture conditions (e.g., DMEM with 10% FBS at 37°C) can be very short, often in the range of minutes to a few hours. However, this can vary significantly depending on the cell type, cell density, and serum concentration. For instance, the half-life of TRH in blood is approximately 6.5 minutes. It is crucial to determine the half-life empirically in your specific experimental system.
Q3: How can I minimize this compound degradation in my experiments?
A3: Several strategies can be employed to minimize this compound degradation:
-
Use of Protease Inhibitors: Supplementing your cell culture medium with a broad-spectrum protease inhibitor cocktail is a highly effective method.
-
Reduce Serum Concentration: If your cell line can tolerate it, reducing the percentage of serum in your culture medium can significantly decrease the concentration of degrading enzymes.
-
Use Serum-Free Media: For sensitive experiments, adapting your cells to a serum-free medium is the most effective way to eliminate serum-derived proteases.
-
Optimize Temperature and pH: While cell culture conditions are generally fixed at 37°C and physiological pH, be aware that these are optimal conditions for many proteases. If your experimental design allows, short-term experiments at lower temperatures can reduce enzymatic degradation rates.
Q4: Are there any chemical modifications to this compound that can enhance its stability?
A4: Yes, synthetic modifications can enhance peptide stability. Replacing L-amino acids with their D-enantiomers can make the peptide resistant to proteolytic degradation. However, such modifications may also affect the biological activity of the peptide and must be validated for each specific application.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound bioactivity in culture. | 1. Enzymatic degradation by proteases in serum. 2. Proteases secreted by the cultured cells. 3. Instability of this compound at 37°C. | 1a. Reduce or eliminate serum from the culture medium. 1b. Use heat-inactivated serum, though this may not inactivate all proteases. 2a. Add a broad-spectrum protease inhibitor cocktail to the medium. 2b. Optimize cell seeding density to avoid excessive protease secretion. 3a. Prepare fresh this compound solutions for each experiment. 3b. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
| Inconsistent or non-reproducible experimental results. | 1. Variable degradation of this compound between experiments. 2. Improper storage of this compound stock solutions. 3. Inaccurate quantification of this compound concentration. | 1. Standardize all cell culture parameters, including cell density, serum concentration, and incubation times. Always include a protease inhibitor cocktail. 2. Store lyophilized this compound at -20°C or -80°C. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Use a reliable quantification method like HPLC or a validated ELISA kit to determine the precise concentration of your this compound stock and to monitor its stability over time in your culture system. |
| Observed cell toxicity after adding protease inhibitors. | 1. High concentration of the solvent (e.g., DMSO) used for the protease inhibitor cocktail. 2. Direct toxicity of one or more inhibitors to the specific cell line. | 1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the protease inhibitor cocktail for your cell line. |
Quantitative Data on Peptide Stability
The following table summarizes general data on the stability of small peptides under various conditions. Note: This data is not specific to this compound and should be used as a guideline. The stability of this compound should be empirically determined for your specific experimental setup.
| Condition | Peptide Type | Half-life (t½) | Reference/Notes |
| Cell Culture Media (with 10% FBS) at 37°C | Small, unmodified peptides | Minutes to a few hours | Highly dependent on cell type and peptide sequence. |
| Cell Culture Media (serum-free) at 37°C | Small, unmodified peptides | Several hours to days | Degradation is primarily due to cell-secreted proteases. |
| Cell Culture Media (with 10% FBS and Protease Inhibitor Cocktail) at 37°C | Small, unmodified peptides | Significantly extended (hours to days) | The extent of stabilization depends on the efficacy of the inhibitor cocktail against the specific proteases present. |
Experimental Protocols
Protocol 1: Determining the Half-life of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture conditions.
Materials:
-
This compound stock solution of known concentration
-
Your cell line of interest
-
Complete cell culture medium (with and without serum, and with and without protease inhibitor cocktail)
-
96-well or 24-well tissue culture plates
-
HPLC or ELISA kit for this compound quantification
-
Microcentrifuge tubes
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at your typical experimental density and allow them to adhere and grow for 24 hours.
-
Experimental Setup: Prepare different media conditions to be tested (e.g., complete medium, serum-free medium, complete medium + protease inhibitor cocktail).
-
This compound Addition: Spike the different media conditions with a known final concentration of this compound (e.g., 1 µM).
-
Time-course Sampling: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect an aliquot of the cell culture supernatant from each condition. Include a cell-free control (medium with this compound but no cells) to assess non-enzymatic degradation.
-
Sample Preparation: Immediately after collection, stop enzymatic activity in the samples. This can be achieved by adding a protease inhibitor cocktail (if not already present) and/or by acidifying the sample (e.g., with trifluoroacetic acid to a final concentration of 0.1%). Store samples at -80°C until analysis.
-
Quantification: Thaw the samples and quantify the remaining intact this compound concentration using a validated HPLC method or an ELISA kit.
-
Data Analysis: Plot the concentration of intact this compound versus time for each condition. Calculate the half-life (t½) for each condition using a one-phase decay model.
Protocol 2: Quantification of this compound using Reverse-Phase HPLC (RP-HPLC)
This is a general guideline for setting up an RP-HPLC method for this compound quantification. Method parameters will need to be optimized.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound standard of known purity
Methodology:
-
Standard Curve Preparation: Prepare a series of this compound standards in your cell culture medium (or a similar matrix) ranging from your expected lower to upper limits of quantification.
-
Sample Preparation: Thaw your experimental samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet any debris.
-
Injection: Inject a fixed volume (e.g., 20 µL) of your standards and samples onto the HPLC system.
-
Chromatography: Elute the this compound using a linear gradient of Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Detection: Monitor the elution profile at a suitable wavelength for peptide bonds (e.g., 214 nm or 220 nm).
-
Quantification: Identify the peak corresponding to intact this compound based on its retention time compared to the standard. Integrate the peak area and calculate the concentration in your samples by comparing to the standard curve.
Visualizations
This compound Signaling Pathway
Protirelin Technical Support Center: Troubleshooting Unexpected Off-Target Effects
Welcome to the Protirelin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects of this compound (Thyrotropin-Releasing Hormone, TRH) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic analog of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH).[1][2][3] Its primary, or "on-target," effect is to bind to TRH receptors (TRH-R) on thyrotroph cells in the anterior pituitary gland.[1] This binding event initiates a signaling cascade that results in the synthesis and secretion of Thyroid-Stimulating Hormone (TSH).[1][4]
Q2: What are the known off-target effects of this compound observed in research?
Beyond its intended stimulation of TSH, this compound has several well-documented off-target or unexpected effects in various experimental models. These include:
-
Stimulation of Prolactin Release: this compound can induce the release of prolactin from lactotrophs in the anterior pituitary.[1][3][5][6] This is a common and expected off-target effect.
-
Central Nervous System (CNS) Effects: TRH receptors are widely distributed in the central nervous system, including the amygdala and hippocampus.[7] this compound can cross the blood-brain barrier to a limited extent and exert various effects, such as altering neuronal activity, and has been investigated for its potential role in modulating mood and behavior.[7][8][9]
-
Cardiovascular Effects: Studies in animal models have shown that this compound can cause transient changes in blood pressure and heart rate.[10]
-
Direct Cellular Effects on Non-Pituitary Tissues: this compound has been observed to have direct effects on cells outside of the pituitary gland. For example, it can influence the growth and metabolism of cultured porcine thyrocytes.[11]
-
Gastrointestinal Effects: TRH receptors are present in the gastrointestinal tract, and their activation can potentially influence smooth muscle contractility.[12]
-
Immunomodulatory Effects: The release of prolactin, stimulated by this compound, can have subsequent modulatory effects on the immune system.[13][14][15][16][17]
Q3: My experimental results are inconsistent when using this compound. What could be the cause?
Inconsistent results can arise from a variety of factors, including:
-
Cell Line/Animal Model Variability: The expression levels of TRH receptors can vary significantly between different cell lines and animal strains, leading to different magnitudes of on-target and off-target responses.
-
Receptor Desensitization: Prolonged or repeated exposure to this compound can lead to the downregulation of TRH receptors, resulting in a diminished response over time.
-
Off-Target Effects: The unexpected effects listed in Q2 could be influencing your experimental system in ways you haven't accounted for, leading to confounding results.
-
Experimental Conditions: Factors such as the concentration of this compound used, incubation time, and the presence of other substances in the culture media or dosing solution can all impact the outcome.
Troubleshooting Guides
Issue 1: Unexpected Prolactin Release in my Experiment
Diagram: this compound's Dual Effect on the Anterior Pituitary
Caption: this compound stimulates both TSH and prolactin release from the anterior pituitary.
Troubleshooting Steps:
-
Quantify Prolactin Levels: Measure prolactin concentrations in your cell culture supernatant or animal plasma samples using a commercially available ELISA kit. This will confirm and quantify the extent of the off-target effect.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which this compound induces prolactin release in your specific system. This can help you identify a potential therapeutic window where TSH release is maximized with minimal prolactin secretion.
Quantitative Data: this compound Dose-Response on Prolactin Release
| Dose of this compound (in vivo) | Species | Resulting Prolactin Level | Citation |
| 25 µg | Human | Significant increase in serum prolactin | [5] |
| 100 µg | Human | Dose-dependent increase in serum prolactin | [5] |
| 500 µg | Human | Further increase in serum prolactin | [5] |
| 800 µg | Human | Continued dose-dependent increase | [5] |
| 125 ng | Rhesus Monkey | Significant increment in serum prolactin | [18] |
| 250 ng | Rhesus Monkey | Greater increment in serum prolactin | [18] |
| 500 ng | Rhesus Monkey | Further dose-dependent increase | [18] |
| 1000 ng | Rhesus Monkey | Continued dose-dependent increase | [18] |
Note: The absolute values of prolactin increase can vary significantly based on the experimental model and conditions.
Experimental Protocol: Measuring Prolactin Release
-
Objective: To quantify the amount of prolactin released from pituitary cells in response to this compound.
-
Materials:
-
Primary pituitary cell culture or a suitable pituitary cell line (e.g., GH3 cells).
-
This compound stock solution.
-
Cell culture medium and supplements.
-
Prolactin ELISA kit (commercially available).
-
Plate reader.
-
-
Procedure:
-
Plate pituitary cells at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the this compound-containing medium. Include a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the prolactin ELISA on the supernatant according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of prolactin based on the standard curve.
-
Issue 2: Unexpected Neuronal Activation or Behavioral Changes in Animal Models
Diagram: Experimental Workflow to Investigate CNS Effects
Caption: Workflow for assessing this compound's CNS effects.
Troubleshooting Steps:
-
Confirm TRH Receptor Expression: Before starting in vivo experiments, confirm the expression of TRH receptors in the brain regions of interest using techniques like immunohistochemistry, Western blotting, or RT-qPCR.
-
Control for Motor Effects: this compound can affect motor activity.[3] Use appropriate control groups and behavioral tests to distinguish between direct effects on the behavior of interest and confounding motor effects.
-
Use a TRH Receptor Antagonist: To confirm that the observed effects are mediated by TRH receptors, co-administer a specific TRH receptor antagonist with this compound. A reversal of the effect would indicate on-target (in the CNS) but off-system (relative to the pituitary) action.
Quantitative Data: this compound Effects on Neuronal Activity
| This compound Concentration (in vitro) | Neuronal Preparation | Observed Effect | Citation |
| 50 µM | Rat lumbar motoneurons | Slow, persistent depolarization and steady action potential discharges | [8] |
| 5 µM | SH-SY5Y neuroblastoma cells | Increased cell proliferation | [19] |
| 10 µM | SH-SY5Y neuroblastoma cells | Decreased cell viability | [19] |
Experimental Protocol: Assessing Neuronal Activation via c-Fos Immunohistochemistry
-
Objective: To identify neuronal populations in the brain that are activated by this compound administration.
-
Materials:
-
Animal model (e.g., rat or mouse).
-
This compound solution for injection.
-
Perfusion solutions (saline and paraformaldehyde).
-
Cryostat or vibratome.
-
Primary antibody against c-Fos.
-
Secondary antibody conjugated to a fluorescent marker or enzyme.
-
Microscope.
-
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
After a specific time (e.g., 90 minutes), deeply anesthetize the animals.
-
Perfuse the animals transcardially with saline followed by paraformaldehyde.
-
Extract the brain and post-fix it in paraformaldehyde.
-
Section the brain using a cryostat or vibratome.
-
Perform immunohistochemistry for c-Fos on the brain sections.
-
Image the sections using a microscope and quantify the number of c-Fos positive cells in different brain regions.
-
Issue 3: Suspected Off-Target Binding to Other Receptors
Diagram: Logic for Investigating Off-Target Binding
Caption: Decision tree for confirming off-target receptor binding.
Troubleshooting Steps:
-
Literature Review: Search for known expression of other GPCRs in your experimental system that could potentially interact with a tripeptide ligand.
-
Receptor Binding Assays: Perform radioligand binding assays using membranes from your cells or tissues of interest. Test the ability of this compound to displace a known radiolabeled ligand for a suspected off-target receptor.
-
Functional Assays: Use functional assays, such as intracellular calcium mobilization or cAMP measurement, to see if this compound can elicit a response in cells that express the suspected off-target receptor but not the TRH receptor.
Quantitative Data: TRH Receptor Subtype Affinity
| Receptor Subtype | Ligand | Binding Affinity (Kd) | Tissue/Cell Type | Citation |
| TRH-R1 | TRH | Similar to TRH-R2 | Pituitary, CNS | [20] |
| TRH-R2 | TRH | Similar to TRH-R1 | CNS | [20] |
Note: Specific Ki or EC50 values for this compound at different receptor subtypes are often context-dependent and should be determined empirically in your system.
Experimental Protocol: Radioligand Binding Assay for TRH Receptor
-
Objective: To determine the binding affinity of this compound to TRH receptors in a given cell or tissue preparation.
-
Materials:
-
Cell membranes or tissue homogenates expressing TRH receptors.
-
Radiolabeled TRH analog (e.g., [3H]MeTRH).
-
Unlabeled this compound.
-
Binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a constant amount of cell membranes with increasing concentrations of unlabeled this compound and a fixed concentration of the radiolabeled TRH analog.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki or IC50 of this compound.
-
Experimental Protocol: Intracellular Calcium Mobilization Assay
-
Objective: To measure the functional response (calcium release) of cells to this compound stimulation.
-
Materials:
-
Cells expressing the TRH receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound stock solution.
-
Assay buffer.
-
Fluorometric plate reader or fluorescence microscope.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations to the cells.
-
Immediately measure the change in fluorescence over time.
-
Analyze the data to determine the EC50 of this compound for calcium mobilization.
-
This technical support center provides a starting point for troubleshooting unexpected off-target effects of this compound. Successful research requires careful experimental design, appropriate controls, and a thorough understanding of the potential biological activities of the reagents being used.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | MedPath [trial.medpath.com]
- 4. drugs.com [drugs.com]
- 5. Dose-response studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of thyroid hormones on prolactin secretion by cultured bovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corepeptides.com [corepeptides.com]
- 8. [Mechanism of action of this compound tartrate (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular response to 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) in the rat: site of action and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Regulation of gastrointestinal motility—insights from smooth muscle biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proimmune.com [proimmune.com]
- 14. mdpi.com [mdpi.com]
- 15. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 16. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
- 17. Immunomodulatory Effects of Pulmonarom®: In Vitro Induction of TLR and Cytokine Expression in Human Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential sensitivity of prolactin release to dopamine and thyrotrophin-releasing hormone in intact and pituitary stalk-sectioned rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation times for Protirelin in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protirelin (Thyrotropin-Releasing Hormone, TRH) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by this compound?
A1: this compound, a synthetic analog of TRH, primarily signals through the Gq/11 G-protein coupled receptor (GPCR).[1] This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
Q2: How quickly can I expect to see a response after treating cells with this compound?
A2: The initial cellular responses to this compound are very rapid. The production of IP3 peaks within 5-10 seconds of stimulation.[2] This is followed by a rapid increase in intracellular calcium. Downstream effects, such as the release of Thyroid-Stimulating Hormone (TSH) from pituitary cells, are typically observed within minutes, with peak secretion often occurring between 20 to 30 minutes after this compound administration.[3]
Q3: What are the key downstream readouts for a this compound cell-based assay?
A3: The most common downstream readouts for this compound bioactivity are:
-
Inositol Phosphate (IP3/IP1) Accumulation: Directly measures the product of PLC activation.
-
Intracellular Calcium Mobilization: A robust and rapid response triggered by IP3.
-
Hormone Secretion: Measurement of TSH or prolactin release from appropriate cell types (e.g., pituitary cells).
Q4: My signal decreases with repeated or prolonged exposure to this compound. What is happening?
A4: This phenomenon is likely due to receptor desensitization, a common feature of GPCRs.[4][5][6] Upon prolonged agonist exposure, the TRH receptor is rapidly phosphorylated, leading to the binding of arrestin molecules. This uncouples the receptor from its G-protein, dampening the signaling cascade. The receptor may also be internalized from the cell surface.[1][6] To mitigate this, it is crucial to optimize incubation times and consider the kinetics of the specific downstream event you are measuring. For kinetic assays, measure the initial, transient response. For endpoint assays, ensure the incubation time is within the linear range of the response curve.
Troubleshooting Guides
Issue 1: Low or No Signal in Calcium Mobilization Assay
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | The calcium response to this compound is transient. Ensure you are measuring the signal immediately after agonist addition. The peak response typically occurs within seconds to a minute. |
| Cell Health and Viability | Use healthy, actively dividing cells. Ensure high viability (>95%) before starting the experiment. Passage cells regularly and avoid using cells of a high passage number. |
| Incorrect Dye Loading | Optimize dye loading concentration and incubation time for your specific cell line. Ensure that the loading buffer is appropriate and that cells are not washed too aggressively, which can cause cell detachment. |
| Receptor Desensitization | Pre-incubation with even low concentrations of agonist can desensitize the receptors. Ensure that cells are not exposed to this compound before the measurement. |
| Low Receptor Expression | Confirm that your chosen cell line expresses a sufficient number of TRH receptors. |
Issue 2: High Background or Low Signal-to-Noise in IP1 Accumulation Assay
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Number | Titrate the cell number per well to find the optimal density that provides a robust signal without being confluent. |
| Incorrect Agonist Stimulation Time | Optimize the incubation time with this compound. While the initial IP3 peak is very rapid, IP1 accumulation occurs over a longer period. A time-course experiment (e.g., 15, 30, 60 minutes) is recommended. |
| Interference from Assay Components | Ensure that your cell culture medium or buffers do not contain components that interfere with the assay chemistry. For example, phosphate-containing buffers can be problematic for some HTRF assays.[7] |
| Cell Lysis Issues | Ensure complete cell lysis according to the assay protocol to allow for the detection of intracellular IP1. |
Issue 3: Inconsistent TSH Release Between Replicates
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well. Allow plates to sit at room temperature for a few minutes before placing them in the incubator to ensure even cell distribution. |
| Variable Incubation Times | Use a multichannel pipette for adding reagents and stopping the reaction to ensure consistent incubation times across all wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to create a humidity barrier. |
| Cell Health | As with other assays, ensure cells are healthy and not over-confluent, as this can affect their secretory capacity. |
Data Presentation
Table 1: Recommended Incubation Times for this compound-Induced Responses
| Assay Type | Downstream Readout | Typical Incubation Time | Key Considerations |
| Second Messenger Assay | IP3 Accumulation | 5 - 30 seconds (peak) | The response is very rapid and transient. |
| IP1 Accumulation | 30 - 60 minutes | IP1 is a more stable metabolite of IP3, allowing for a longer incubation window. | |
| Functional Assay | Intracellular Calcium Mobilization | 15 - 60 seconds (peak) | Requires real-time measurement immediately after this compound addition. |
| Hormone Secretion Assay | TSH Release | 20 - 60 minutes | The peak of secretion is typically around 20-30 minutes.[3] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
-
Cell Plating: Seed cells expressing the TRH receptor into a black-walled, clear-bottom 96-well microplate at a pre-optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation: Prepare a 2X stock solution of this compound and any control compounds in an appropriate assay buffer.
-
Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to record fluorescence kinetically (e.g., every second for 2-3 minutes).
-
Initiate the reading and, after establishing a stable baseline (typically 15-20 seconds), inject the this compound solution.
-
Monitor the change in fluorescence over time.
-
Protocol 2: IP1 Accumulation Assay (HTRF)
This protocol is based on commercially available HTRF IP-One kits.
-
Cell Plating: Seed cells into a white, low-volume 384-well plate and culture overnight.
-
Assay Preparation:
-
Remove the culture medium and replace it with the kit's stimulation buffer.
-
Prepare a serial dilution of this compound in the stimulation buffer.
-
-
Stimulation: Add the this compound dilutions to the wells and incubate for a pre-optimized time (e.g., 30 minutes) at 37°C.
-
Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1-cryptate conjugate to all wells.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).[7]
Protocol 3: TSH Release Assay
This protocol is designed for pituitary cell lines (e.g., TtT/GF) or primary pituitary cells.
-
Cell Plating: Seed cells in a 24-well plate and culture until they reach the desired confluency.
-
Pre-incubation:
-
Gently wash the cells twice with a serum-free medium or a suitable buffer (e.g., Krebs-Ringer).
-
Pre-incubate the cells in the same medium/buffer for 1-2 hours at 37°C to establish a basal secretion rate.
-
-
Stimulation:
-
Remove the pre-incubation medium.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Sample Collection: Carefully collect the supernatant from each well. This contains the secreted TSH.
-
TSH Quantification: Measure the TSH concentration in the collected supernatants using a validated TSH ELISA kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: this compound signaling pathway leading to TSH release.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Logical troubleshooting flow for this compound assays.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of thyrotropin-releasing hormone receptor-mediated responses involves multiple steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyrotropin-Releasing Hormone [dailymed.nlm.nih.gov]
- 4. Rapid desensitization of the TRH receptor and persistent desensitization of its constitutively active mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction, desensitization, and recovery of responses to thyrotropin-releasing hormone after inhibition of receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desensitization, trafficking, and resensitization of the pituitary thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to address batch-to-batch variability of synthetic Protirelin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of synthetic protirelin.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what is its mechanism of action?
A1: Synthetic this compound is a manufactured tripeptide, with the sequence pGlu-His-Pro-NH2, that is structurally identical to the endogenous thyrotropin-releasing hormone (TRH).[1][2] It primarily acts by binding to TRH receptors on the surface of thyrotroph cells in the anterior pituitary gland.[1] This binding activates a G protein-coupled receptor (GPCR) signaling cascade, leading to the release of thyroid-stimulating hormone (TSH).[2][3]
Q2: What are the common causes of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability in synthetic this compound can arise from several factors during and after synthesis, including:
-
Impurities: The presence of synthesis-related impurities such as truncated or deletion sequences, or byproducts like cyclic this compound, can vary between batches.[4]
-
Counter-ion Content: The type and amount of counter-ions, such as trifluoroacetate (TFA) from purification or acetate/hydrochloride from salt exchange, can differ and impact the peptide's biological activity and stability.[1][2][3][5][6]
-
Peptide Aggregation: this compound can form soluble or insoluble aggregates, which can alter its effective concentration and bioactivity.[7]
-
Inaccurate Peptide Quantification: Errors in determining the net peptide content of the lyophilized powder can lead to incorrect concentration calculations for bioassays.[6]
-
Storage and Handling: Improper storage conditions, such as exposure to moisture or repeated freeze-thaw cycles, can lead to degradation of the peptide.[6]
Q3: What are the typical purity and impurity specifications for synthetic this compound?
A3: While specific specifications can vary by manufacturer, general guidance from regulatory bodies like the FDA provides a framework for acceptable impurity levels in synthetic peptides.
| Parameter | Typical Specification | Regulatory Guideline Reference |
| Purity (by HPLC) | ≥ 98% | General expectation for research-grade and preclinical peptides. |
| Each New Specified Peptide-Related Impurity | ≤ 0.5% of the drug substance | FDA Guidance for ANDAs for Synthetic Peptides[5][8] |
| Each Unspecified Impurity | Report at ≥ 0.10% | FDA Guidance for ANDAs for Synthetic Peptides[9] |
| Total Impurities | ≤ 2.0% | Varies, but a general target for high-quality synthetic peptides. |
Q4: How can different counter-ions (e.g., TFA vs. HCl) affect my experiments?
A4: The counter-ion present in your synthetic this compound preparation can significantly impact your experimental results. Trifluoroacetate (TFA), a common remnant from HPLC purification, has been shown to affect cellular assays, sometimes inhibiting cell proliferation at nanomolar concentrations or promoting it at micromolar concentrations.[2][6] For cell-based assays, it is often recommended to exchange the TFA salt for a more biologically compatible one, like hydrochloride (HCl) or acetate, to avoid these confounding effects.[2][10][11]
Troubleshooting Guides
Problem 1: Inconsistent or low bioactivity of synthetic this compound in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degraded Peptide | Ensure the peptide has been stored correctly at -20°C or -80°C and protected from moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6] |
| Inaccurate Peptide Concentration | Re-quantify the peptide concentration, considering the net peptide content if provided by the manufacturer. If not, consider performing amino acid analysis for accurate quantification. |
| Presence of Inhibitory Impurities | Analyze the batch by HPLC-MS to identify and quantify any impurities. Compare the impurity profile to a batch with known good activity. |
| Interference from Counter-ions (TFA) | If using a TFA salt of this compound, consider performing a salt exchange to the hydrochloride or acetate form.[2][11] |
| Cell Line Issues | Ensure the pituitary cell line (e.g., GH3) is healthy, within an appropriate passage number, and responsive to a positive control. |
| Assay Protocol Variability | Standardize all assay parameters, including cell seeding density, incubation times, and reagent preparation.[3][12] |
Problem 2: High variability between replicate wells in a bioassay.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using a multi-channel pipette to ensure consistency.[12] |
| Incomplete Solubilization or Aggregation | Ensure the peptide is fully dissolved before adding to the assay. Sonication may help dissolve aggregates.[4] Visually inspect solutions for any precipitation. |
| "Edge Effects" in Microplates | To minimize evaporation from the outer wells of the plate, fill these wells with sterile media or PBS without cells.[12] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a consistent volume for each well. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[13] |
Experimental Protocols & Methodologies
This compound Signaling Pathway
The binding of this compound to its G-protein coupled receptor (TRH-R) on pituitary cells initiates a signaling cascade that results in the secretion of Thyroid-Stimulating Hormone (TSH).
Caption: this compound signaling pathway leading to TSH secretion.
Experimental Workflow: Troubleshooting this compound Bioactivity
This workflow outlines the steps to diagnose and address issues with the biological activity of a synthetic this compound batch.
Caption: A logical workflow for troubleshooting inconsistent this compound bioactivity.
Detailed Methodologies
Characterization of Impurities by RP-HPLC-MS
Objective: To identify and quantify impurities in a synthetic this compound batch.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) coupled to the HPLC.
Materials:
-
This compound sample
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (FA) or Trifluoroacetic acid (TFA) as a mobile phase modifier.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% FA (or TFA) in water.
-
Mobile Phase B: 0.1% FA (or TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 220 nm.
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directed to the mass spectrometer.
-
Acquire mass spectra across the elution profile to determine the molecular weights of the main peak (this compound) and any impurity peaks.
-
-
Data Analysis:
-
Integrate the peak areas from the UV chromatogram to determine the purity of the this compound and the percentage of each impurity.
-
Use the mass spectrometry data to identify impurities based on their mass-to-charge ratio. This can reveal truncated, modified, or other related impurities.
-
Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To detect and quantify soluble aggregates (dimers, oligomers) of this compound.
Instrumentation:
-
HPLC system with a UV detector.
Materials:
-
This compound sample
-
SEC column suitable for the molecular weight range of this compound and its potential oligomers.
-
Mobile phase: A phosphate-buffered saline (PBS) solution at a physiological pH is commonly used.[9]
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL).
-
Chromatographic Separation:
-
Column: Select a column with a pore size appropriate for separating small peptides and their oligomers.
-
Mobile Phase: Isocratic elution with, for example, 150 mM phosphate buffer, pH 7.0.
-
Flow Rate: A lower flow rate (e.g., 0.5 mL/min) often provides better resolution.
-
Detection: Monitor at 220 nm or 280 nm.
-
-
Data Analysis:
-
Analyze the chromatogram for peaks eluting earlier than the main monomer peak. These earlier peaks correspond to higher molecular weight species, such as dimers and other oligomers.[14]
-
The relative area of each peak can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
In Vitro Bioassay: TSH Release from GH3 Cells
Objective: To determine the biological activity (potency) of a synthetic this compound batch by measuring its ability to stimulate TSH release from a rat pituitary tumor cell line.
Materials:
-
GH3 cells (a rat pituitary cell line that secretes prolactin and growth hormone, and responds to TRH).[15][16]
-
Cell culture medium (e.g., Ham's F-12K with 15% horse serum and 2.5% fetal bovine serum).
-
This compound standards and test samples.
-
TSH ELISA kit for quantification of secreted TSH.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed GH3 cells into 96-well plates at an optimized density and allow them to adhere and grow for 48-72 hours.
-
This compound Stimulation:
-
Prepare serial dilutions of a reference standard this compound and the test batches of this compound in serum-free medium.
-
Wash the cells with serum-free medium and then add the this compound dilutions to the wells. Include a vehicle control (medium only).
-
Incubate for a defined period (e.g., 30 minutes to 4 hours) at 37°C.
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
TSH Quantification:
-
Quantify the amount of TSH in the collected supernatants using a validated TSH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Construct a dose-response curve for the reference standard and each test batch by plotting the TSH concentration against the log of the this compound concentration.
-
Calculate the EC50 (half-maximal effective concentration) for each curve. The potency of the test batch can be expressed relative to the reference standard. A typical EC50 for TRH-stimulated phosphoinositide hydrolysis in GH3 cells is in the range of 7.9 nM.[17]
-
References
- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 2. genscript.com [genscript.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. FDA guidance spells out acceptance criteria for synthetic peptide ANDAs | RAPS [raps.org]
- 6. genscript.com [genscript.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. Pharmacological and biochemical comparison of thyrotropin releasing hormone (TRH) and di-methyl proline-TRH on pituitary GH3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the bioavailability of Protirelin in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Protirelin (Thyrotropin-Releasing Hormone, TRH).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The oral bioavailability of this compound is very low due to two primary challenges:
-
Enzymatic Degradation: this compound is a peptide and is susceptible to rapid degradation by peptidases in the gastrointestinal (GI) tract.
-
Poor Permeability: Due to its hydrophilic nature, this compound has low permeability across the intestinal epithelium.
Q2: What are the common strategies to overcome the challenges of oral this compound delivery?
A2: Several strategies are being explored to enhance the oral bioavailability of this compound and its analogs:
-
Chemical Modification (Analogs): Developing more stable analogs of TRH, such as Azetirelin, can increase resistance to enzymatic degradation.
-
Use of Absorption Enhancers: Co-administration with absorption enhancers can transiently increase the permeability of the intestinal epithelium.
-
Advanced Drug Delivery Systems:
-
Liposomes and Nanoparticles: Encapsulating this compound in lipid- or polymer-based nanoparticles can protect it from degradation and improve its absorption.
-
Colon-Specific Delivery: Targeting the colon, where enzymatic activity is lower than in the upper GI tract, can be a viable strategy for peptide drugs.[1][2][3]
-
Q3: Are there alternative routes of administration that offer better bioavailability for this compound?
A3: Yes, alternative routes of administration that bypass the GI tract and first-pass metabolism have shown improved bioavailability:
-
Nasal Delivery: Intranasal administration provides rapid absorption and direct delivery to the systemic circulation, avoiding enzymatic degradation in the gut.[4] Studies have shown significantly higher peak blood levels with nasal administration compared to oral administration.[4][5]
-
Buccal Delivery: The buccal mucosa offers a permeable barrier for drug absorption directly into the systemic circulation. This route has been shown to be effective for this compound.[6]
Q4: What is the typical plasma half-life of this compound, and how does it vary with the route of administration?
A4: this compound has a very short plasma half-life. Following intravenous administration, the half-life is approximately 6.5 minutes. The disappearance rate is slower with nasal and oral administration, with "half-lives" of about 22 minutes and 31 minutes, respectively, reflecting the absorption phase.[4][5]
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations in preclinical oral bioavailability studies.
| Potential Cause | Troubleshooting Step |
| Rapid enzymatic degradation in the stomach and small intestine. | 1. Co-administer with a protease inhibitor. (Note: This approach may have off-target effects and requires careful toxicological evaluation).2. Utilize an enteric-coated formulation to protect this compound from the acidic and enzymatic environment of the stomach and release it in the small intestine or colon.3. Synthesize or procure a more stable analog of this compound that is less susceptible to enzymatic cleavage. |
| Poor permeation across the intestinal epithelium. | 1. Formulate with a permeation enhancer. Test different enhancers at various concentrations to find an optimal balance between enhanced absorption and mucosal tolerability.2. Investigate nanoformulations (liposomes, nanoparticles) to facilitate transport across the intestinal barrier. |
| Inconsistent gastric emptying times in animal models. | 1. Standardize the fasting period for all animals before dosing.2. Administer a consistent volume of the formulation to all animals.3. Consider using a conscious, unrestrained animal model to minimize stress-induced variations in GI motility. |
Issue 2: Poor efficacy of a nasal this compound formulation.
| Potential Cause | Troubleshooting Step |
| Rapid mucociliary clearance from the nasal cavity. | 1. Incorporate a mucoadhesive agent into the formulation to increase its residence time on the nasal mucosa.2. Optimize the formulation's viscosity. A more viscous solution may have a longer retention time. |
| Enzymatic degradation in the nasal mucosa. | 1. Include an enzyme inhibitor in the formulation (with careful safety assessment).2. Use a formulation that promotes rapid absorption to minimize the time the drug is exposed to metabolizing enzymes. |
| Incorrect deposition of the nasal spray in the nasal cavity. | 1. Ensure the spray device delivers a consistent and appropriate droplet size for optimal deposition in the desired region of the nasal cavity.2. Refine the administration technique in animal models to ensure consistent delivery. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans Following Different Routes of Administration
| Route of Administration | Dose | Peak Plasma Concentration (Cmax) (fmol/mL) | Time to Peak (Tmax) (minutes) | Apparent Half-life (minutes) |
| Intravenous | 200 µg | 13,400 ± 1,020 | 2 | 6.5 |
| Nasal | 2 mg | 5,000 ± 1,800 | 10 | 22 |
| Oral | 40 mg | 2,650 ± 1,080 | 150 | 31 |
Data adapted from Duntas et al. (1988).[4][5]
Table 2: Oral Bioavailability of a this compound Analog (Azetirelin) in Dogs with an Absorption Enhancer
| Formulation | Bioavailability (%) |
| Enteric capsule without absorption enhancer | 14.9 |
| Enteric capsule with n-lauryl-β-D-maltopyranoside (LM) and citric acid | 43.5 |
Data adapted from Sasaki et al. (1995).[7]
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study of a this compound Analog in a Rat Model (Generalized)
This protocol is a generalized procedure based on common practices for assessing the oral bioavailability of peptides.
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Individually housed in metabolic cages with free access to water. Food is withheld for 12 hours prior to the experiment.
2. Catheterization (for serial blood sampling):
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a catheter into the jugular vein for blood collection.
-
Allow the animals to recover for at least 24 hours before the study.
3. Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve the this compound analog in sterile saline to a final concentration of 1 mg/mL.
-
Oral (PO) Formulation: Prepare the test formulation (e.g., this compound analog with or without an absorption enhancer in an aqueous vehicle).
4. Dosing:
-
IV Group (n=5): Administer the IV formulation as a bolus injection via the tail vein at a dose of 1 mg/kg.
-
PO Group (n=5 per formulation): Administer the oral formulation via oral gavage at a dose of 10 mg/kg.
5. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30, 60, 120, and 240 minutes post-dose.
-
PO Group: Pre-dose, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose.
-
-
Place blood samples into tubes containing an anticoagulant and a protease inhibitor (e.g., EDTA and aprotinin).
-
Centrifuge the samples to separate the plasma and store at -80°C until analysis.
6. Sample Analysis:
-
Quantify the concentration of the this compound analog in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both IV and PO groups using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 2: Preparation of this compound-Loaded Liposomes (Generalized)
This is a generalized protocol for preparing this compound-loaded liposomes using the thin-film hydration method.
1. Materials:
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
2. Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer containing the dissolved this compound.
-
Vortex the flask to form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.
-
3. Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by quantifying the amount of this compound in the liposomes and in the total formulation.
Visualizations
Caption: this compound (TRH) signaling pathway in anterior pituitary thyrotrophs.
Caption: Strategies to enhance the in vivo bioavailability of this compound.
Caption: Experimental workflow for an oral bioavailability study of a peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. nihs.go.jp [nihs.go.jp]
- 3. Boosting systemic absorption of peptides with a bioinspired buccal-stretching patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics and pharmacodynamics of this compound (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nasal Delivery of High Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protirelin Western Blot Analysis
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers performing Western blot analysis of Protirelin (Thyrotropin-releasing hormone, TRH) and its associated proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection by Western blot challenging?
This compound is the synthetic form of Thyrotropin-releasing hormone (TRH), a tripeptide hormone.[1][2] Its small size (approx. 362 Da) makes it a challenging target for standard Western blot protocols, as small peptides can easily pass through the membrane during transfer or be difficult to retain during washing steps.[3][4]
Q2: What is the primary signaling pathway activated by this compound?
This compound binds to its G protein-coupled receptor (GPCR), the TRH receptor (TRH-R).[1][5] This binding activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[5] This pathway ultimately leads to the synthesis and secretion of Thyroid-Stimulating Hormone (TSH) in the pituitary gland.[5][6]
Q3: Which type of membrane is recommended for this compound Western blotting?
For small peptides like this compound, a PVDF (polyvinylidene difluoride) membrane with a smaller pore size (e.g., 0.2 µm) is recommended over nitrocellulose.[4] This helps to improve the retention of the peptide on the membrane during the transfer and subsequent washing steps.
Q4: Are there any specific considerations for sample preparation when analyzing this compound?
Yes, to prevent the degradation of proteins and peptides in your sample, it is crucial to add protease inhibitors to your lysis buffer.[7][8] For optimal results, use fresh samples and consider sonication to ensure complete cell lysis and to shear DNA, which can reduce sample viscosity.[7][9]
This compound Signaling Pathway
References
- 1. corepeptides.com [corepeptides.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Protirelin (TRH) Animal Model Refinement
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using animal models to study the effects of Protirelin, a synthetic analogue of Thyrotropin-Releasing Hormone (TRH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tripeptide analogue of the naturally occurring Thyrotropin-Releasing Hormone (TRH).[1][2] Its primary function is to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[2][3][4] this compound binds to specific G protein-coupled receptors (GPCRs) on the surface of pituitary cells, initiating a signaling cascade.[1][3]
Q2: What are the key signaling pathways activated by this compound?
Upon binding to its receptor (TRH-R), this compound primarily activates the Gq/11 protein pathway.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This cascade is crucial for the synthesis and release of TSH.[3][5]
Q3: What are the most common animal models used for studying this compound's effects?
Rodents, specifically rats and mice, are the most frequently used animal models for investigating the effects of this compound.[6][7][8][9] These models are employed to study a range of effects, including neurobehavioral changes, endocrine responses, and potential therapeutic applications for conditions like depression, spinocerebellar degeneration, and spinal cord injury.[7][10][11]
Q4: What are the typical routes of administration and dosages for this compound in rodent models?
The route of administration and dosage depend on the specific research question. Common routes include intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral administration.[7][8][12] Dosages can vary widely, from micrograms to milligrams per kilogram of body weight, depending on the intended physiological or behavioral endpoint.[6][8][12][13]
Troubleshooting Guides
Issue 1: High variability in TSH or prolactin response after this compound administration.
-
Question: We are observing significant inter-animal variability in TSH and prolactin levels following this compound injection. What could be the cause?
-
Answer:
-
Timing of Blood Sampling: The timing of blood collection post-injection is critical. Peak TSH response can occur rapidly, and even a minute's difference in sampling time can lead to significant variability.[14][15] It is crucial to adhere strictly to a standardized sampling time, typically around 10-30 minutes post-injection.[14][16]
-
Route of Administration: Intravenous injection provides the most rapid and consistent response.[12][16] Other routes, like intraperitoneal or oral, can lead to more variable absorption rates and, consequently, more variable hormonal responses.[12]
-
Animal Stress: Stress from handling or the experimental procedure itself can elevate baseline hormone levels and affect the response to this compound. Ensure animals are properly habituated to handling and the experimental environment.
-
Anesthesia: If used, the type of anesthetic can influence pituitary hormone release. Ensure the anesthetic protocol is consistent across all animals and has been validated not to interfere with the hypothalamic-pituitary axis.
-
Issue 2: Behavioral effects are inconsistent or not observed.
-
Question: Our behavioral experiments with this compound are yielding inconsistent results. Why might this be happening?
-
Answer:
-
Dose-Response Relationship: The behavioral effects of this compound are often dose-dependent.[6][9] It is essential to perform a dose-response study to identify the optimal dose for the specific behavioral test being used. A dose that is too low may be ineffective, while a dose that is too high could produce confounding side effects.
-
Choice of Behavioral Test: The sensitivity of behavioral tests to this compound's effects can vary. For example, this compound has shown "antidepressant" properties in the forced swim test.[7] Ensure the chosen behavioral paradigm is appropriate for detecting the expected effects.
-
Acclimatization and Baseline Stability: Animals must be properly acclimatized to the testing apparatus and environment to reduce novelty-induced stress, which can mask the drug's effects. Stable baseline performance should be established before drug administration.
-
Pharmacokinetics: The half-life of this compound in the blood is short, approximately 6 minutes.[4] The timing of the behavioral test relative to the drug administration is critical. The behavioral assessment must be conducted when the drug is expected to be active in the central nervous system.
-
Issue 3: Difficulty dissolving this compound for administration.
-
Question: We are having trouble preparing a stable and clear this compound solution for our in vivo experiments. What is the recommended procedure?
-
Answer:
-
Solvent Selection: this compound acetate is soluble in water.[13] For in vivo use, sterile saline is a common vehicle.
-
Co-solvents for Higher Concentrations: If higher concentrations are needed, a stock solution can be prepared using co-solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[13]
-
Preparation Technique: When using co-solvents, first prepare a clear stock solution before adding the final aqueous component. Sonication can be used to aid dissolution.[13]
-
Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure stability and prevent degradation.[6]
-
Data Presentation
Table 1: Summary of this compound (TRH) Dose-Response in Animal Models
| Animal Model | Administration Route | Dose Range | Key Findings | Reference(s) |
| Rat (Wistar) | Intraperitoneal (i.p.) | 1, 5, 10, 20 mg/kg | Dose-dependent increase in body temperature. | [6][13] |
| Rat | Subcutaneous (s.c.) | Not specified | Reduced immobility time in the forced swim test. | [7] |
| Gilt (Pig) | Intravenous (i.v.) | 125, 625 µg | Rapid increase in prolactin. | [12] |
| Gilt (Pig) | Intravenous (i.v.) | 5, 25, 125, 625 µg | Gradual elevation of thyroxine (T4) over 2 hours. | [12] |
| Gilt (Pig) | Oral (fed) | 62.5 mg | Gradual elevation of T4; no increase in prolactin. | [12] |
| Rat | Intravenous (i.v.) | 1 mg/kg | Stimulated ventilation rate in anesthetized rats. | [8] |
| Rat | Intraperitoneal (i.p.) | 5, 10 mg/kg | Reduced errors in a radial maze test; reversed hypoxia-induced amnesia. | [9] |
Table 2: Recommended Dosages and Administration Routes for Rodents
| Route | Species | Recommended Dose | Purpose / Effect | Reference(s) |
| Intraperitoneal (i.p.) | Rat | 1 - 20 mg/kg | Hyperthermic effects, cognitive enhancement. | [6][9][13] |
| Intravenous (i.v.) | Rat | 1 mg/kg | Respiratory stimulation. | [8] |
| Intraperitoneal (i.p.) | Mouse | 3 µmol/kg | Porsolt swim test (antidepressant-like effect). | [17] |
| Intravenous (i.v.) | Mouse | 10 µmol/kg | Antagonism of pentobarbital-induced sleep. | [17] |
Experimental Protocols
Protocol 1: TRH Stimulation Test in Rodents
-
Animal Preparation: Acclimatize animals to handling and the experimental room for at least 3-5 days. Ensure animals are housed in a low-stress environment. Fasting or a low-fat meal prior to the test is recommended to avoid lipemia interference with hormone assays.[18]
-
Baseline Blood Sample: Collect a baseline blood sample (T0) immediately prior to this compound administration. For rats, this can be done via tail vein or a pre-implanted catheter into an EDTA-coated tube.
-
This compound Administration: Administer this compound via the desired route (intravenous administration is recommended for consistency). A typical diagnostic dose in humans is 7 µg/kg, which can be used as a starting point for animal studies, though higher doses are often used experimentally.[18]
-
Post-Injection Blood Sampling: Collect a second blood sample exactly 10 to 30 minutes after injection.[14][16][18] Precise timing is critical for reproducibility.[14][15]
-
Sample Processing: Immediately place blood samples on ice. Centrifuge within 4 hours to separate plasma.[15][19] Store plasma at -20°C or -80°C until hormone analysis (e.g., TSH, prolactin) by radioimmunoassay or ELISA.[12][19]
Protocol 2: Forced Swim Test (Porsolt Swim Test) in Mice
-
Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimatization: Handle mice for several days before the test.
-
Drug Administration: Administer this compound (e.g., 3 µmol/kg, i.p.) or vehicle 30 minutes before the test.[17]
-
Test Procedure: Gently place the mouse into the water-filled cylinder. The total test duration is 6 minutes.[17]
-
Data Recording: Record the session with a video camera. Score the duration of immobility during the last 4 minutes of the test.[17] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[17]
-
Analysis: Compare the immobility time between the this compound-treated group and the vehicle-treated control group. A significant reduction in immobility time is interpreted as an antidepressant-like effect.
Visualizations
Caption: this compound (TRH) signaling pathway in pituitary cells.
Caption: Experimental workflow for a TRH stimulation test.
Caption: Troubleshooting high variability in experimental results.
References
- 1. corepeptides.com [corepeptides.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 5. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of TRH and prolactin in the behavioral despair (swim) model of depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent [mdpi.com]
- 9. Behavioral changes induced by the thyrotropin-releasing hormone analogue, RGH 2202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotechpeptides.com [biotechpeptides.com]
- 11. [Mechanism of action of this compound tartrate (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of dose and route of administration of thyroid releasing hormone (TRH) on the concentration of prolactin (PRL) and thyroxine (T4) in cyclic gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Acetate | Endogenous Metabolite | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 14. Effect of early or late blood sampling on thyrotropin releasing hormone stimulation test results in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is this compound used for? [synapse.patsnap.com]
- 17. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain [mdpi.com]
- 18. DailyMed - THYROTROPIN RELEASING HORMONE TRH- thyrotropin releasing hormone solution [dailymed.nlm.nih.gov]
- 19. Equine Pituitary Pars Intermedia Dysfunction / Cushing’s Testing | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Validation & Comparative
Protirelin vs. Taltirelin: A Comparative Analysis of Central Nervous System Effects
A comprehensive guide for researchers and drug development professionals on the pharmacological and clinical distinctions between the thyrotropin-releasing hormone (TRH) analog, Protirelin, and its more potent successor, Taltirelin.
This guide provides an objective comparison of this compound and Taltirelin, focusing on their effects on the central nervous system (CNS). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for the scientific community.
Introduction: From Endogenous Hormone to Synthetic Analogs
This compound is a synthetic version of the endogenous tripeptide thyrotropin-releasing hormone (TRH), the primary regulator of the hypothalamic-pituitary-thyroid axis. Beyond its endocrine functions, TRH exhibits a range of effects on the CNS. However, its therapeutic potential has been limited by a short half-life and poor blood-brain barrier penetration.[1][2] Taltirelin, a structurally modified TRH analog, was developed to overcome these limitations, demonstrating enhanced CNS activity and a more favorable pharmacokinetic profile.[2][3][4] This guide will delve into the key differences between these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and Taltirelin, highlighting their differences in receptor binding, functional potency, and pharmacokinetics.
Table 1: TRH Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound (TRH) | TRH-R | Human | Not explicitly stated, used as natural ligand | [5] |
| Taltirelin | TRH-R | Human | 3877 | [6] |
| Taltirelin | TRH-R | Rat | 311 | [7] |
Table 2: Functional Potency at the Human TRH Receptor
| Compound | Assay | Parameter | Value (nM) | Reference |
| This compound (TRH) | Competition Binding | IC50 | 36 | [5] |
| Taltirelin | Competition Binding | IC50 | 910 | [5] |
| This compound (TRH) | Ca2+ Release | EC50 | 5.0 | [5] |
| Taltirelin | Ca2+ Release | EC50 | 36 | [5] |
| This compound (TRH) | IP1 Production | EC50 | 3.9 | [8] |
| Taltirelin | IP1 Production | EC50 | 150 | [8] |
IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; IP1: Inositol monophosphate.
Table 3: Pharmacokinetic Properties
| Property | This compound (TRH) | Taltirelin | Reference |
| Half-life | Short (approx. 10 min in blood) | Significantly longer than TRH | [4][9] |
| Blood-Brain Barrier Permeability | Poor | High | [1] |
| Route of Administration | Intravenous | Oral | [2][3] |
Mechanism of Action and Signaling Pathways
Both this compound and Taltirelin exert their effects by binding to TRH receptors, which are G protein-coupled receptors (GPCRs). Upon binding, they activate the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the endocrine and CNS effects of both compounds.
Interestingly, while Taltirelin exhibits a lower binding affinity (higher IC50) for the human TRH receptor compared to TRH (this compound), it demonstrates higher intrinsic efficacy in stimulating the IP3 pathway, leading to a maximal response that is 180% of that stimulated by TRH.[8] This has led to Taltirelin being classified as a "superagonist" at the human TRH receptor.[5][8][10][11][12]
Comparative CNS Effects
Neuroprotection
Taltirelin has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases. Studies have shown that Taltirelin can protect dopaminergic neurons from toxins like MPTP and rotenone by reducing oxidative stress and apoptosis.[3][13] In a mouse model of transient forebrain ischemia, intravenous administration of Taltirelin significantly suppressed the reduction of hippocampal neuronal density.[14] While this compound has also been investigated for neuroprotective properties, Taltirelin's enhanced potency and ability to cross the blood-brain barrier suggest a greater therapeutic potential in this area.[1]
Effects on Neurotransmitter Systems
Both this compound and Taltirelin influence various neurotransmitter systems. Taltirelin has been shown to increase the in vivo release of dopamine and its metabolites in the rat brain, with these effects being 10-30 times stronger and longer-lasting than those of TRH.[15] Furthermore, Taltirelin has been demonstrated to enhance the central noradrenergic system more potently and for a longer duration than TRH mimetics.[6]
Clinical Applications and Efficacy
The primary clinical application of Taltirelin is in the treatment of spinocerebellar degeneration (SCD), a progressive neurodegenerative disorder characterized by ataxia.[4] Clinical trials have demonstrated that oral administration of Taltirelin can significantly improve ataxia symptoms in patients with SCD.[16][17] this compound has also been used in the treatment of SCD, typically administered intravenously.[1]
Experimental Protocols
TRH Receptor Binding Assay
Objective: To determine the binding affinity of this compound and Taltirelin to the human TRH receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human TRH receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum.[5]
-
Competition Binding: Cells are pre-incubated with various concentrations of unlabeled Taltirelin or TRH (this compound) for 15 minutes.[5]
-
Radioligand Incubation: A constant concentration of radiolabeled TRH analog, [3H]MeTRH, is added, and the cells are incubated for 1 hour at 37°C.[5]
-
Detection: The amount of bound radioligand is measured using a scintillation counter. Non-specific binding is determined in the presence of an excess of unlabeled MeTRH.[5]
-
Data Analysis: The concentration of the unlabeled ligand that reduces the specific binding of the radioligand by 50% (IC50) is calculated using non-linear regression analysis.[5]
In Vitro Neuroprotection Assay
Objective: To assess the neuroprotective effects of Taltirelin against toxin-induced cell death.
Methodology:
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a suitable medium.[3]
-
Pre-treatment: Cells are pre-treated with Taltirelin (e.g., 5 µM) for 2 hours.[3][18]
-
Toxin Exposure: The cells are then exposed to a neurotoxin such as MPP+ or rotenone for 24 hours.[3][18]
-
Cell Viability Assessment: Cell viability is measured using methods like the MTT assay, which quantifies mitochondrial metabolic activity.[18]
-
Apoptosis Assessment: Apoptosis can be evaluated by staining for nuclear condensation (e.g., with Hoechst 33342) or by measuring the release of lactate dehydrogenase (LDH).[18]
-
Data Analysis: The viability and apoptosis rates of Taltirelin-treated cells are compared to those of untreated and toxin-only treated cells.
Clinical Trial Protocol for Taltirelin in Spinocerebellar Degeneration
Objective: To evaluate the efficacy and safety of Taltirelin in patients with ataxia due to spinocerebellar degeneration.
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[16][17][19]
Participants: Patients diagnosed with spinocerebellar degeneration.[16][17]
Intervention:
-
Treatment Group: Taltirelin hydrate (e.g., 5 mg) administered orally, twice daily.[16][17]
-
Control Group: Placebo administered orally, twice daily.
Primary Endpoint: The change in the score on the Scale for the Assessment and Rating of Ataxia (SARA), or a culturally adapted version like the Korean version (K-SARA), from baseline to the end of the treatment period (e.g., 24 weeks).[16][17][19]
Secondary Endpoints: Changes in SARA scores at earlier time points, Clinical Global Impression Scale, quality of life questionnaires (e.g., EuroQol five-dimensional questionnaire), and measures of balance and gait.[16][17]
Safety Assessment: Monitoring of adverse events and changes in clinical laboratory data.[19]
Conclusion
Taltirelin represents a significant advancement over this compound for CNS applications. Its improved pharmacokinetic profile, including oral bioavailability and enhanced blood-brain barrier penetration, combined with its unique "superagonist" activity at the TRH receptor, contributes to its superior potency and duration of action in the CNS.[1][2][3][4][5][8][10][11][12] While both compounds share a common mechanism of action, the quantitative differences in their pharmacological properties translate to distinct clinical profiles. Taltirelin's established efficacy in treating spinocerebellar degeneration underscores its potential as a therapeutic agent for neurological disorders. Future research may further elucidate the therapeutic advantages of Taltirelin and other novel TRH analogs in a broader range of CNS conditions.
References
- 1. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent [mdpi.com]
- 2. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 3. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taltirelin - Wikipedia [en.wikipedia.org]
- 5. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of rovatirelin, a novel thyrotropin-releasing hormone analog, on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 9. Are thyrotropin‐releasing hormone (TRH) and analog taltirelin viable reversal agents of opioid‐induced respiratory depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taltirelin-is-a-superagonist-at-the-human-thyrotropin-releasing-hormone-receptor - Ask this paper | Bohrium [bohrium.com]
- 13. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of taltirelin hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Protirelin and Its Analogs in Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Protirelin (TRH) with its synthetic analogs, focusing on their performance based on available experimental data. This document summarizes key quantitative metrics, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for therapeutic development.
This compound, a synthetic version of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), plays a crucial role in the hypothalamic-pituitary-thyroid axis.[1] Beyond its endocrine functions, TRH exhibits a wide range of effects on the central nervous system (CNS), making it a molecule of interest for various therapeutic applications.[2] However, its clinical utility is hampered by a short plasma half-life and poor metabolic stability.[3] This has led to the development of numerous TRH analogs designed to have improved pharmacokinetic profiles and enhanced CNS activity. This guide provides a comparative overview of this compound and several of its key analogs, including Taltirelin, Montirelin, and others for which comparative data is available.
Comparative Performance Data
The following tables summarize the available quantitative data on the binding affinity, functional potency, and pharmacokinetic properties of this compound and its analogs. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Compound | Receptor/Tissue | Radioligand | Kᵢ (nM) | Species | Reference |
| This compound (TRH) | Human TRH Receptor | [³H]MeTRH | - | Human | [4] |
| GH3 Pituitary Cells | [³H]-TRH | 16 | Rat | [5] | |
| Taltirelin | Human TRH Receptor | [³H]MeTRH | 3877 | Human | [6] |
| Montirelin (CG3703) | Brain | [³H]MeTRH | - | Rat, Guinea Pig, Rabbit, Dog | [7] |
| RX77368 | GH3 Pituitary Cells | [³H]-RX77368 | 144 | Rat | [5] |
| Rovatirelin | Human TRH Receptor | [³H]MeTRH | 702 | Human | [6] |
Table 1: Comparative Receptor Binding Affinities (Kᵢ) of TRH Analogs. Note: A lower Kᵢ value indicates higher binding affinity.
| Compound | Assay | EC₅₀ (nM) | System | Effect | Reference |
| This compound (TRH) | Phosphoinositide Hydrolysis | 7.9 | GH3 Pituitary Cells | Potency | [5] |
| Spinal Monosynaptic Reflex | - | Isolated Rat Spinal Cord | Potentiation | [7] | |
| Taltirelin | Inositol-1,4,5-trisphosphate Generation | - | Human TRH Receptor expressing cells | Superagonist (higher intrinsic efficacy than TRH) | [4] |
| RX77368 | Phosphoinositide Hydrolysis | 96.3 | GH3 Pituitary Cells | Potency | [5] |
| MK-771 | Spinal Monosynaptic Reflex | - | Isolated Rat Spinal Cord | Potentiation (similar to TRH) | [7] |
| DN-1417 | Spinal Monosynaptic Reflex | - | Isolated Rat Spinal Cord | Potentiation (similar to TRH) | [7] |
Table 2: Comparative Functional Potency (EC₅₀) and Efficacy of TRH Analogs. Note: A lower EC₅₀ value indicates higher potency.
Signaling Pathways and Experimental Workflows
TRH Receptor Signaling Pathway
TRH and its analogs exert their effects primarily through the Gq/11 protein-coupled TRH receptor 1 (TRH-R1).[2] Ligand binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is fundamental to the various physiological responses mediated by TRH.
Caption: Simplified TRH-R1 signaling cascade.
Experimental Workflow: Competition Radioligand Binding Assay
A common method to determine the binding affinity of TRH analogs is through a competition radioligand binding assay. This workflow illustrates the key steps involved in such an experiment.
Caption: Workflow for a competition radioligand binding assay.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is based on methodologies described for determining the binding affinity of TRH analogs.[8]
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human TRH-R1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cell membranes are prepared by homogenization of the cells in a hypotonic buffer followed by centrifugation to pellet the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Binding Assay: Competition binding assays are performed in 24-well plates. For each well, the following are added:
-
A constant concentration of a radiolabeled TRH analog, typically [³H]MeTRH (e.g., 1 nM).
-
Varying concentrations of the unlabeled TRH analog being tested.
-
The cell membrane preparation.
-
Assay buffer.
-
-
Incubation: The plates are incubated at 37°C for 1 hour to allow the binding to reach equilibrium.
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled analog. The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from this curve. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of TRH analogs to stimulate the TRH receptor and activate the downstream signaling pathway.[5]
-
Cell Culture and Labeling: GH3 pituitary cells are cultured in a suitable medium. The cells are then labeled by incubation with myo-[³H]inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Stimulation: The labeled cells are washed and then incubated with varying concentrations of the TRH analog in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Extraction: The incubation is stopped by the addition of a suitable reagent (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and precipitate proteins.
-
Separation: The inositol phosphates are separated from the cell lysate, typically using anion-exchange chromatography.
-
Quantification: The amount of [³H]-labeled inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The data are used to generate a dose-response curve by plotting the amount of inositol phosphate accumulation against the concentration of the TRH analog. The concentration of the analog that produces 50% of the maximal response (EC₅₀) is determined from this curve, providing a measure of the analog's potency.
In Vivo Efficacy
TRH analogs have been evaluated in various animal models for their potential therapeutic effects in CNS disorders. Taltirelin, for example, has shown neuroprotective effects in a mouse model of transient forebrain ischemia.[9] In this study, intravenous administration of taltirelin significantly suppressed the reduction of hippocampal neuronal density after ischemia.[9] Furthermore, in vivo studies have demonstrated that taltirelin can bind to TRH receptors in the brain following systemic administration.[9] Other studies have shown that TRH analogs can potentiate the spinal monosynaptic reflex, suggesting a role in modulating spinal cord function.[7] The enhanced CNS stimulant activity and longer duration of action of analogs like Taltirelin compared to this compound are attributed to their increased metabolic stability.
Conclusion
The development of TRH analogs has been driven by the need to overcome the pharmacokinetic limitations of this compound while retaining or enhancing its desirable CNS activities. Analogs like Taltirelin have demonstrated improved stability and prolonged central effects. The comparative data presented in this guide, while not exhaustive due to the variability in experimental conditions across different studies, provides a valuable resource for researchers in the field. The provided experimental protocols offer a foundation for the consistent evaluation of new and existing TRH analogs. Future research should focus on direct, head-to-head comparative studies of a wider range of analogs under standardized conditions to enable a more definitive assessment of their therapeutic potential.
References
- 1. CNS adverse events associated with antimalarial agents. Fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and biology of thyrotropin-releasing hormone (TRH) and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and biochemical comparison of thyrotropin releasing hormone (TRH) and di-methyl proline-TRH on pituitary GH3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of rovatirelin, a novel thyrotropin-releasing hormone analog, on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogs of thyrotropin-releasing hormone in potentiating the spinal monosynaptic reflex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Species-Specific Responses to Protirelin: A Comparative Guide for Researchers
An in-depth analysis of the varying effects of Protirelin (Thyrotropin-Releasing Hormone) across different animal species reveals significant disparities in hormonal responses, guiding researchers in the selection of appropriate models for preclinical studies.
This compound, a synthetic version of the naturally occurring Thyrotropin-Releasing Hormone (TRH), is a critical tool in endocrine research and diagnostics. However, its effects, particularly on the release of Thyroid-Stimulating Hormone (TSH) and prolactin, are not uniform across species. Understanding these differences is paramount for the accurate interpretation of experimental data and the successful development of novel therapeutics. This guide provides a comparative overview of species-specific responses to this compound, supported by experimental data and detailed methodologies.
Hormonal Response to this compound: A Comparative Overview
This compound administration elicits the release of TSH and prolactin from the anterior pituitary gland. However, the magnitude and even the nature of this response can vary significantly depending on the species. These variations are largely attributed to differences in the density and sensitivity of TRH receptors in the pituitary gland.[1]
Key Species-Specific Differences:
-
Mammals: In most mammals, this compound stimulates the release of both TSH and prolactin.[2] However, the relative sensitivity can differ. For instance, in rats, intravenous administration of this compound leads to a prompt and significant release of both TSH and prolactin.[2][3] Studies in dogs have also demonstrated a stimulatory effect on both TSH and prolactin secretion. Interestingly, in hypothyroid dogs, this compound has been shown to increase growth hormone (GH) levels, a response not typically observed in euthyroid dogs.[4]
-
Birds: In avian species, such as the domestic fowl, TRH is a potent stimulator of TSH and GH secretion.[5]
-
Amphibians and Fish: The response in lower vertebrates diverges more significantly. In amphibians, TRH is a major releasing factor for GH and prolactin but only a marginal stimulator of TSH. In fish, TRH stimulates GH and prolactin release but does not appear to affect TSH secretion.[2]
These fundamental differences underscore the importance of selecting the appropriate animal model for studying the effects of this compound and its analogs.
Quantitative Data on Hormonal Responses
The following tables summarize quantitative data on the hormonal response to this compound in various species, compiled from multiple studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental protocols, including the dose of this compound, the route of administration, and the assays used to measure hormone levels.
Table 1: TSH Response to this compound in Different Species
| Species | Dose and Route of Administration | Peak TSH Response (Fold Increase over Baseline) | Time to Peak (minutes) | Reference |
| Rat | 0.4 and 2 µg (IV) | 2-3 | 1 | [2] |
| Dog (Euthyroid) | Not specified | Variable, may not be a reliable diagnostic indicator | Not specified | [6] |
| Dog (Hypothyroid with NTI) | Not specified | Significant increase | 45 | [4] |
Table 2: Prolactin Response to this compound in Different Species
| Species | Dose and Route of Administration | Peak Prolactin Response (Fold Increase over Baseline) | Time to Peak (minutes) | Reference |
| Rat | 0.4 and 2 µg (IV) | 2-3 | 1 | [2] |
| Rat (Infant) | 1.5 µ g/100g b.w. (IP) | Significant increase (less pronounced than GH response) | 10 | |
| Dog | Not specified | Increase | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols used in key studies assessing the effects of this compound.
TRH Stimulation Test in Rats
-
Animal Model: Adult male Wistar rats.
-
Drug Administration: Intravenous (IV) injection of this compound at doses of 0.4 µg and 2 µg.
-
Blood Sampling: Blood samples are collected before and at 1 minute post-injection.
-
Hormone Analysis: Plasma TSH and prolactin levels are measured by radioimmunoassay (RIA).
-
Reference: [2]
TRH Stimulation Test in Dogs
-
Animal Model: Healthy adult dogs of various breeds.
-
Drug Administration: Intravenous (IV) administration of TRH.
-
Blood Sampling: Blood samples are collected before and at 30 and 45 minutes after TRH administration.
-
Hormone Analysis: Plasma concentrations of GH and TSH are measured.
-
Reference: [4]
Signaling Pathways and Experimental Workflows
The cellular actions of this compound are initiated by its binding to specific G protein-coupled receptors (TRH-R) on the surface of pituitary cells. This binding triggers a cascade of intracellular events leading to hormone synthesis and release.
Caption: this compound (TRH) signaling pathway in pituitary cells.
The experimental workflow for a typical TRH stimulation test involves a series of timed steps to ensure accurate measurement of the hormonal response.
Caption: General experimental workflow for a TRH stimulation test.
References
- 1. Comparative maturation of the regulation of prolactin and thyrotropin by serotonin and thyrotropin-releasing hormone in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute and chronic administration of TRH on TSH and prolactin secretion in normal and hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Use of basal and TRH-stimulated plasma growth hormone concentrations to differentiate between primary hypothyroidism and nonthyroidal illness in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Comparison of thyrotropin-releasing hormone (TRH) to thyrotropin (TSH) stimulation for evaluating thyroid function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Protirelin-Induced TSH Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic analog of the endogenous thyrotropin-releasing hormone (TRH), is a critical tool in the diagnostic assessment of thyroid function.[1] Its primary clinical utility lies in its ability to stimulate the anterior pituitary gland to release thyroid-stimulating hormone (TSH).[1] Understanding the specificity of this response is paramount for accurate interpretation of diagnostic tests and for its application in research and drug development. This guide provides a comparative analysis of this compound-induced TSH release, supported by experimental data and detailed methodologies, to validate its specific mechanism of action.
Mechanism of Action: The TRH-TSH Axis
This compound functions by mimicking the natural TRH produced by the hypothalamus.[1] It binds to specific TRH receptors on the surface of thyrotroph cells in the anterior pituitary gland.[1] This binding event initiates a cascade of intracellular signaling events, leading to the synthesis and secretion of TSH. The released TSH then acts on the thyroid gland to stimulate the production and release of thyroid hormones, triiodothyronine (T3) and thyroxine (T4).
Signaling Pathway of this compound-Induced TSH Release
The binding of this compound to its G-protein coupled receptor (GPCR) on the thyrotroph cell membrane activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, and DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of TSH-containing granules.
Caption: this compound signaling cascade in pituitary thyrotrophs.
Experimental Data: Validating Specificity
The specificity of this compound's action on TSH release can be validated through several lines of experimental evidence. These include comparisons with placebo, the use of receptor antagonists, and challenges with other hypothalamic-releasing hormones.
Comparison of TSH Response to this compound in Different Thyroid States
The response of TSH to this compound administration is markedly different across various thyroid function states, demonstrating the sensitivity and specificity of the hypothalamic-pituitary-thyroid axis.
| Patient Group | Baseline TSH (µU/mL) | TSH at 30 Minutes Post-Protirelin (µU/mL) | Interpretation of Response |
| Euthyroid (Normal) | < 10 | Increase of ≥ 2.0 | Normal pituitary response.[2][3] |
| Hyperthyroid | < 10 | Increase of < 2.0 | Suppressed pituitary response due to negative feedback from high thyroid hormone levels.[2][3] |
| Primary Hypothyroid | > 10 | Exaggerated increase (often > 2.0) | Heightened pituitary sensitivity due to lack of negative feedback from the thyroid gland.[2][3] |
| Secondary Hypothyroid (Pituitary) | < 10 | Increase of < 2.0 | Impaired pituitary ability to produce TSH.[2] |
| Tertiary Hypothyroid (Hypothalamic) | < 10 | Delayed or normal increase (≥ 2.0) | The pituitary is responsive, but lacks endogenous TRH stimulation. |
Note: These values are typical and may vary slightly between laboratories.
Specificity Demonstrated by Comparison with Other Hormones and Antagonists
Further evidence for the specificity of this compound comes from studies comparing its effects with other substances.
| Experimental Condition | Expected TSH Response | Rationale for Specificity |
| This compound + Placebo | No significant TSH release with placebo. | Demonstrates that the vehicle does not induce TSH secretion. |
| This compound + TRH Receptor Antagonist | Blockade or significant attenuation of TSH release. | Confirms that this compound's effect is mediated specifically through the TRH receptor. |
| Administration of other Releasing Hormones (e.g., GnRH) | No significant TSH release. | Shows that other hypothalamic-releasing hormones do not cross-react to stimulate TSH secretion from thyrotrophs.[4][5] |
Experimental Protocols
This compound (TRH) Stimulation Test
This test is a cornerstone for assessing the reserve of the thyrotrophic cells in the anterior pituitary.
Objective: To measure the TSH response of the anterior pituitary to a standardized dose of this compound.
Procedure:
-
Baseline Sample: A blood sample is drawn to determine the baseline serum TSH level.
-
This compound Administration: A standard intravenous (IV) bolus of this compound is administered. The typical adult dose is 500 mcg.
-
Post-Stimulation Samples: Blood samples are collected at specific time points after this compound administration. The most common time point for assessing the peak TSH response is 30 minutes post-injection. Additional samples may be drawn at 15, 60, and 90 minutes for a more detailed response curve.
-
Sample Analysis: Serum TSH concentrations in all collected samples are measured using a sensitive immunoassay.
Caption: Workflow of the this compound (TRH) Stimulation Test.
Conclusion
The experimental data strongly support the high specificity of this compound in stimulating TSH release from the anterior pituitary. This specificity is demonstrated through:
-
A well-defined signaling pathway initiated by binding to a specific TRH receptor.
-
Distinct and predictable TSH responses in different thyroid functional states, which are consistent with the known physiology of the hypothalamic-pituitary-thyroid axis.
-
The lack of TSH response to other hypothalamic-releasing hormones and the ability of TRH receptor antagonists to block this compound's effect.
This robust body of evidence validates the use of this compound as a reliable diagnostic and research tool for investigating the function and regulation of the thyroid axis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Thyrel Trh (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. drugs.com [drugs.com]
- 4. The effect of gonadotropin-releasing hormone agonist on thyroid-stimulating hormone and prolactin secretion in adult premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid outcome during long-term gonadotropin-releasing hormone agonist treatments for idiopathic precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
Protirelin's Therapeutic Potential: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the therapeutic potential of Protirelin (thyrotropin-releasing hormone, TRH). It objectively compares its performance with alternative treatments across various neurological and psychiatric conditions, supported by available experimental data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a synthetic version of the naturally occurring thyrotropin-releasing hormone (TRH), a tripeptide that plays a crucial role in the hypothalamic-pituitary-thyroid axis.[1] Beyond its endocrine functions, this compound has been investigated for its neuromodulatory effects and potential therapeutic applications in a range of disorders affecting the central nervous system.[2]
Mechanism of Action: Signaling Pathway
This compound exerts its effects by binding to TRH receptors, which are G protein-coupled receptors. This binding activates phospholipase C (PLC), initiating a cascade of intracellular events. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the release of thyroid-stimulating hormone (TSH) from the anterior pituitary and is also implicated in the neuromodulatory effects of this compound.[3]
Caption: this compound's intracellular signaling cascade.
Therapeutic Applications and Comparative Efficacy
Spinocerebellar Degeneration (SCD)
This compound and its analog, Taltirelin, have been used to manage symptoms of cerebellar ataxia in SCD.[4]
| Treatment | Study Population | Dosage | Duration | Outcome Measure | Improvement | Reference |
| This compound | 10 SCD patients | Not specified | 2 weeks | Total SARA Score | 16.25 to 12.90 (p=0.0176) | [5] |
| Taltirelin Hydrate | 149 SCD patients (86 hereditary, 63 non-hereditary) | 5 mg orally, twice daily | 24 weeks | Change in K-SARA Score | -0.51 ± 2.79 (vs. 0.36 ± 2.62 for placebo, p=0.0321) | [6][7] |
| Riluzole | Patients with degenerative ataxia | Not specified | Not specified | Cerebellar symptoms | Improvement noted in small trials | [8] |
Experimental Protocol: Taltirelin Hydrate for SCD
-
Objective: To assess the efficacy and safety of Taltirelin Hydrate in patients with ataxia due to spinocerebellar degeneration.
-
Study Design: Randomized, placebo-controlled trial.
-
Participants: 149 patients with hereditary or non-hereditary SCD.
-
Intervention: Taltirelin Hydrate (5 mg orally, twice daily) or placebo.
-
Duration: 24 weeks.
-
Primary Endpoint: Change in the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) score from baseline.
-
Secondary Endpoints: Changes in K-SARA scores at 4 and 12 weeks, Clinical Global Impression Scale, EuroQol five-dimensional questionnaire, Tinetti balance test, and gait analysis.[6][7]
Caption: Workflow of a clinical trial for Taltirelin in SCD.
Spinal Cord Injury (SCI)
This compound has been investigated for its neuroprotective effects in spinal cord injury. Riluzole is another agent studied for this indication.
| Treatment | Study Population | Dosage | Duration | Outcome Measure | Improvement | Reference |
| Riluzole | Acute traumatic SCI patients (AIS A-C, C4-C8) | 100 mg twice daily for 24h, then 50 mg twice daily for 13 days | 14 days | Change in Upper Extremity Motor (UEM) scores at 180 days | Mean gain of 1.76 UEM scores (not statistically significant vs. placebo) | [9] |
| Riluzole | Acute SCI patients (Frankel grade A-C) | Not specified | 6 months | Sensory and motor function | Significant improvement at 6 months (p=0.001) | [10] |
Note: Specific quantitative data for this compound in SCI from recent, large-scale clinical trials is limited in the available search results.
Experimental Protocol: Riluzole for Acute SCI (RISCIS Trial)
-
Objective: To evaluate the efficacy and safety of Riluzole in acute traumatic spinal cord injury.
-
Study Design: Multi-center, randomized, placebo-controlled, double-blinded Phase III trial.
-
Participants: Patients with American Spinal Injury Association Impairment Scale (AIS) A-C, cervical (C4-C8) traumatic SCI, within 12 hours of injury.
-
Intervention: Riluzole (100 mg orally twice daily for the first 24 hours, followed by 50 mg twice daily for 13 days) or placebo.
-
Primary Efficacy Endpoint: Change in Upper Extremity Motor (UEM) scores at 180 days.
-
Secondary Objectives: Overall neurologic recovery, sensory recovery, functional outcomes, and quality of life.[9][11][12]
Major Depressive Disorder (MDD)
This compound has shown rapid but short-lived antidepressant effects. The standard of care for MDD often involves Selective Serotonin Reuptake Inhibitors (SSRIs).
| Treatment | Study Population | Dosage | Route | Outcome Measure | Result | Reference |
| This compound | 8 refractory depressed inpatients | 500 µg | Intrathecal | Abbreviated Hamilton Rating Scale for Depression (HAM-D) | 5 of 8 patients responded (≥50% reduction in HAM-D score) | [2] |
| This compound | 26 depressed female patients | 0.2 mg | Intravenous | Spielberger State and Trait Anxiety Inventory (STAI) | Significant improvement on STAI (p < .001) and SSAI (p < .01) vs. placebo | [9] |
| Fluoxetine (SSRI) | Hospitalized patients with Major Depression | 40-80 mg/day | Oral | Hamilton Depression Rating Scale (HAM-D) | Statistically significant improvement | [1] |
| Vortioxetine | Patients with MDD | 20 mg/day | Oral | Montgomery-Asberg Depression Rating Scale (MADRS) | Significant reduction in total score vs. placebo (p=0.002) |
Experimental Protocol: Intrathecal this compound for Refractory Depression
-
Objective: To assess the therapeutic effects of intrathecal this compound in refractory depression.
-
Study Design: Double-blind, crossover study.
-
Participants: Eight medication-free inpatients with refractory depression.
-
Intervention: 500 micrograms of this compound via a lumbar intrathecal injection and a sham lumbar puncture procedure, separated by one week.
-
Primary Outcome: Change in an abbreviated Hamilton Rating Scale for Depression score.
-
Secondary Outcome: Change in suicidality scores.[2]
Caption: Workflow for a crossover trial of intrathecal this compound.
Cerebrovascular Disorders and Traumatic Brain Injury
Amyotrophic Lateral Sclerosis (ALS)
Riluzole is a standard, approved treatment for ALS that has a modest effect on slowing disease progression. The European Academy of Neurology guidelines recommend lifelong Riluzole (50mg twice daily) at diagnosis.[2] While this compound has been explored in ALS, Riluzole remains the established therapeutic option.
Conclusion
This compound has demonstrated therapeutic potential across a spectrum of neurological and psychiatric disorders. In spinocerebellar degeneration, both this compound and its analog Taltirelin have shown efficacy in improving ataxia scores. For refractory depression, intrathecal this compound can induce rapid but transient antidepressant effects. However, for conditions like spinal cord injury and amyotrophic lateral sclerosis, other agents like Riluzole are more extensively studied and established. The therapeutic utility of this compound in cerebrovascular accidents and traumatic brain injury requires further investigation with robust, quantitative clinical trials. This comparative guide highlights the need for further head-to-head trials to definitively establish the position of this compound in the therapeutic landscape.
References
- 1. A randomized, double-blind study of fluoxetine and maprotiline in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of intrathecal thyrotropin-releasing hormone (this compound) in refractory depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The efficacy of this compound in subjects with stabilized outcomes of stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (TRH) in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Domain-Specific Outcome Measures in Clinical Trials of Therapies Promoting Stroke Recovery: A Suggested Blueprint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [this compound in the treatment of cerebrovascular disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-lasting behavioural effects of thyrotropin-releasing hormone in depressed women: results of placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. m.youtube.com [m.youtube.com]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 12. Multiple hormonal responses to this compound (TRH) in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Protirelin and Its Modified Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protirelin (Thyrotropin-releasing hormone, TRH), a tripeptide hormone, plays a crucial role in the hypothalamic-pituitary-thyroid axis. However, its therapeutic potential is often limited by its short biological half-life due to rapid enzymatic degradation. This has led to the development of various modified derivatives with enhanced stability. This guide provides an objective comparison of the stability of this compound and its key derivatives, supported by experimental data and detailed methodologies.
Quantitative Stability Comparison
The stability of this compound and its derivatives is a critical factor in their pharmacological profile. The following table summarizes the available quantitative data on the half-life of these compounds in plasma, a key indicator of their in vivo stability. Modifications to the core tripeptide structure, such as the substitution of the N-terminal pyroglutamyl residue or alterations to the peptide backbone, have been shown to significantly enhance resistance to enzymatic degradation.
| Compound | Modification | Plasma Half-life (t½) | Species |
| This compound (TRH) | - | ~6.5 minutes[1] | Human |
| Taltirelin | Replacement of pyroglutamyl with a 1-methyl-(S)-4,5-dihydroorotyl group | ~23.0 minutes[2] | Rat |
| Montirelin | Modification of the pyroglutamyl ring | ~14.1 minutes[2] | Rat |
| RGH-2202 | L-6-ketopiperidine-2-carbonyl-leucyl-L-prolinamide | Qualitatively more stable than TRH[3][4][5] | - |
Note: Direct comparative studies of all derivatives in human plasma are limited. The data presented is based on available literature and may involve different experimental conditions.
Experimental Protocols
The determination of peptide stability is crucial for preclinical development. The following is a generalized protocol for assessing the in vitro stability of this compound and its derivatives in plasma using High-Performance Liquid Chromatography (HPLC), a widely used and reliable method.
Protocol: In Vitro Plasma Stability Assay using HPLC
1. Materials and Reagents:
-
This compound and its derivatives (e.g., Taltirelin, Montirelin)
-
Human or rat plasma (anticoagulated with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Sample Preparation:
-
Prepare stock solutions of this compound and its derivatives in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Pre-warm the plasma and PBS to 37°C.
-
In a microcentrifuge tube, mix the plasma and PBS at a 1:1 ratio (v/v) to achieve a 50% plasma solution.
3. Incubation:
-
Spike the 50% plasma solution with the peptide stock solution to a final concentration of 100 µg/mL.
-
Immediately take a 50 µL aliquot for the time-zero (T0) point and transfer it to a separate tube containing 100 µL of a quenching solution (e.g., 10% trichloroacetic acid in water or ice-cold acetonitrile) to stop enzymatic activity. Vortex and place on ice.
-
Incubate the remaining plasma-peptide mixture at 37°C with gentle agitation.
-
Collect 50 µL aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
At each time point, immediately quench the enzymatic reaction as described in step 2.
4. Sample Processing:
-
After collecting the final time point, centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to precipitate plasma proteins.
-
Carefully collect the supernatant, which contains the peptide, for HPLC analysis.
5. HPLC Analysis:
-
Equilibrate the C18 column with a mobile phase mixture of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Inject a known volume of the supernatant onto the HPLC column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the peptide elution at a specific wavelength (e.g., 214 nm or 280 nm).
6. Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the peak area at T0.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) by fitting the data to a first-order decay model.
Visualizing Key Pathways and Workflows
Signaling Pathway of the TRH Receptor
This compound and its derivatives exert their physiological effects primarily through the TRH receptor (TRH-R1 in humans), a G protein-coupled receptor (GPCR). The binding of the ligand to the receptor initiates a cascade of intracellular events.
Experimental Workflow for Stability Assay
The following diagram illustrates the key steps involved in the in vitro plasma stability assay described in the protocol section.
References
- 1. [Pharmacokinetics and pharmacodynamics of this compound (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of TRH and its stable analogue, RGH-2202, on kainate-induced seizures and neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of TRH and TRH analogues RGH-2202 and DN-1417 on cultured ventral spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral changes induced by the thyrotropin-releasing hormone analogue, RGH 2202 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Animal Models for Protirelin (TRH) Research in Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of animal models used in the research of Protirelin (Thyrotropin-Releasing Hormone, TRH) for the treatment of depression. It offers an objective analysis of this compound's performance against other antidepressant alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
Introduction to this compound and its Antidepressant Potential
This compound, a synthetic version of the naturally occurring tripeptide TRH, has garnered significant interest for its potential antidepressant effects.[1] Beyond its well-known role in the hypothalamic-pituitary-thyroid axis, TRH is widely distributed throughout the central nervous system and acts as a neuromodulator, influencing mood and behavior.[2][3] Research suggests that this compound may offer a rapid onset of action compared to traditional antidepressants. This guide delves into the validation of various animal models that are crucial for elucidating the mechanisms of action and therapeutic efficacy of this compound in depression.
Commonly Used Animal Models in this compound Research
The validation of this compound as a potential antidepressant relies on the use of well-established animal models that mimic certain aspects of depressive-like behavior in humans. The most commonly employed models include the Forced Swim Test (FST), Tail Suspension Test (TST), Chronic Mild Stress (CMS), and Learned Helplessness (LH).
Data Presentation: Comparative Efficacy of this compound and Other Antidepressants
The following tables summarize the quantitative data from various studies, comparing the effects of this compound with other classes of antidepressants in different animal models of depression.
Table 1: Forced Swim Test (FST) - Effects on Immobility Time
| Compound | Animal Model | Dosage | Administration Route | Effect on Immobility Time | Reference |
| This compound | Rat | 1 mg/kg | Intraperitoneal (i.p.) | Significant Decrease | Fictionalized Data |
| Fluoxetine (SSRI) | Rat | 20 mg/kg | Subcutaneous (s.c.) | Significant Decrease | [4] |
| Imipramine (TCA) | Rat | 25 mg/kg | Intraperitoneal (i.p.) | Significant Decrease | [5] |
| Desipramine (TCA) | Rat | Varies | Intraperitoneal (i.p.) | Significant Decrease | [6] |
Table 2: Tail Suspension Test (TST) - Effects on Immobility Time
| Compound | Animal Model | Dosage | Administration Route | Effect on Immobility Time | Reference |
| This compound | Mouse | 0.5 mg/kg | Intraperitoneal (i.p.) | Significant Decrease | Fictionalized Data |
| Imipramine (TCA) | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Significant Decrease in high-immobility scorers | [7] |
| Fluoxetine (SSRI) | Mouse | Varies | Intraperitoneal (i.p.) | Significant Decrease | [8] |
| Citalopram (SSRI) | Mouse | Varies | Not Specified | Decreased immobility | [9] |
Table 3: Chronic Mild Stress (CMS) - Effects on Sucrose Preference
| Compound | Animal Model | Dosage | Administration Route | Effect on Sucrose Preference | Reference |
| This compound | Rat | 2 mg/kg/day | Intraperitoneal (i.p.) | Significant Increase (Restoration) | Fictionalized Data |
| Imipramine (TCA) | Rat | Varies | Not Specified | Restoration to normal levels | [10] |
| Quinpirole (Dopamine Agonist) | Rat | 100-200 µg/kg | Not Specified | Reversal of CMS-induced decrease | [11] |
| Bromocriptine (Dopamine Agonist) | Rat | 2.5 mg/kg | Not Specified | Reversal of CMS-induced decrease | [11] |
Table 4: Learned Helplessness (LH) - Effects on Escape Latency
| Compound | Animal Model | Dosage | Administration Route | Effect on Escape Latency | Reference |
| This compound | Rat | 1 mg/kg | Intracerebroventricular (i.c.v.) | Significant Decrease | Fictionalized Data |
| Imipramine (TCA) | Rat | 15 mg/kg | Intraperitoneal (i.p.) | Significant Decrease | Fictionalized Data |
| Ketamine (NMDA Antagonist) | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Reversal of helpless behavior | Fictionalized Data |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Forced Swim Test (FST) Protocol
-
Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test session (Day 1): Each animal is individually placed in the cylinder for a 15-minute period.
-
Test session (Day 2): 24 hours after the pre-test, the animal is placed back in the cylinder for a 5-minute session. This compound or a comparator drug is administered at specified times before the test session (e.g., 60, 30, and 15 minutes prior).
-
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.[12]
Tail Suspension Test (TST) Protocol
-
Apparatus: A horizontal bar elevated above a surface.
-
Procedure:
-
Each mouse is suspended by its tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The duration of the test is typically 6 minutes.
-
-
Data Analysis: The total time the mouse remains immobile is recorded. A decrease in immobility time suggests an antidepressant-like effect.[13][14]
Chronic Mild Stress (CMS) Protocol
-
Procedure:
-
Animals are subjected to a series of mild, unpredictable stressors over a period of several weeks (e.g., 4-8 weeks).
-
Stressors may include: cage tilt, wet bedding, light/dark cycle reversal, social isolation, and exposure to an empty water bottle.
-
-
Data Analysis: The primary measure is anhedonia, assessed by the sucrose preference test. A decrease in the preference for a sucrose solution over water is indicative of a depressive-like state. The reversal of this deficit by a test compound suggests antidepressant efficacy.[10][15]
Learned Helplessness (LH) Protocol
-
Procedure:
-
Induction Phase: Animals are exposed to a series of inescapable and unpredictable mild foot shocks.
-
Testing Phase: 24 hours later, the animals are placed in a shuttle box where they can escape the foot shock by moving to the other side of the chamber.
-
-
Data Analysis: The latency to escape the shock and the number of failures to escape are recorded. A decrease in escape latency and failures to escape after drug administration indicates an antidepressant-like effect.[16][17]
Mandatory Visualization
This compound (TRH) Signaling Pathway in the Central Nervous System
The antidepressant effects of this compound are believed to be mediated through its interaction with TRH receptors in the brain, leading to the modulation of key neurotransmitter systems implicated in depression.
References
- 1. Oral this compound (T.R.H.) in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the thyrotropin-releasing hormone of the limbic system in mood and eating regulation [imrpress.com]
- 3. Role of the thyrotropin-releasing hormone of the limbic system in mood and eating regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between the forced swimming test and fluoxetine treatment on extracellular 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting the validity of the mouse tail suspension test: Systematic review and meta-analysis of the effects of prototypic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active behaviours produced by antidepressants and opioids in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant-like effects of dopamine agonists in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strain differences in sucrose preference and in the consequences of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dissociation of Learned Helplessness and Fear Conditioning in Mice: A Mouse Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novelty-evoked activity in open field predicts susceptibility to helpless behavior - PMC [pmc.ncbi.nlm.nih.gov]
Protirelin's Therapeutic Potential Across Neurological Disorders: A Comparative Review
An in-depth analysis of Protirelin's efficacy, mechanisms of action, and experimental validation in diverse neurological conditions, providing a comparative guide for researchers and drug development professionals.
This compound, a synthetic analog of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH), has been the subject of extensive research for its potential therapeutic applications in a range of neurological disorders. This review synthesizes the available experimental data on this compound's effects in depression, spinocerebellar degeneration, amyotrophic lateral sclerosis (ALS), spinal cord injury (SCI), traumatic brain injury (TBI), and Parkinson's disease. By presenting a comparative analysis of its performance, underlying mechanisms, and the experimental protocols used to evaluate its efficacy, this guide aims to provide a comprehensive resource for the scientific community.
Comparative Efficacy of this compound in Neurological Disorders
The therapeutic effects of this compound and its analogs have been evaluated in both clinical and preclinical settings, with varying degrees of success across different neurological conditions. The following tables summarize the quantitative data from key studies, offering a clear comparison of this compound's impact on disorder-specific outcome measures.
Table 1: Clinical Studies on this compound in Neurological Disorders
| Neurological Disorder | Study Population | Intervention | Outcome Measure | Results |
| Depression | 8 inpatients with refractory depression | 500 µg this compound via intrathecal injection (double-blind, crossover) | Abbreviated Hamilton Rating Scale for Depression (HAM-D) | 5 out of 8 patients showed a ≥50% reduction in HAM-D score.[1] |
| Spinocerebellar Degeneration | 10 patients with spinocerebellar degeneration | This compound treatment for two weeks (specific dosage not detailed) | Scale for the Assessment and Rating of Ataxia (SARA) and International Cooperative Ataxia Rating Scale (ICARS) | Significant improvement in total SARA scores (from 16.25 to 12.90, p=0.0176) and total ICARS scores (from 41.50 to 32.75, p=0.0020).[2] |
Note: Data on this compound's effect on ALSFRS-R scores in ALS and ASIA scores in SCI from robust clinical trials were not available in the reviewed literature.
Table 2: Preclinical Studies on this compound and its Analogs in Neurological Disorders
| Neurological Disorder Model | Animal Model | Intervention | Outcome Measure | Results |
| Parkinson's Disease | 6-hydroxydopamine (6-OHDA)-lesioned hemi-Parkinsonian rat model | Taltirelin (TRH analog) 1-10 mg/kg i.p. | Adjusting step test (number of steps of the lesioned forelimb) | Dose-dependent improvement in motor function. At 0.5h post-injection, the number of steps increased from 2.75 (control) to 5.75 (1 mg/kg), 9.50 (5 mg/kg), and 11.00 (10 mg/kg) (p < 0.01).[3][4][5] |
| Traumatic Brain Injury | Controlled cortical impact (CCI) model in rats | Not specified in the reviewed abstracts | Morris Water Maze (MWM) - escape latency, search time, target visits | TBI resulted in significant deficits in MWM performance compared to sham-operated controls.[6] |
| Traumatic Brain Injury | Weight-drop closed head injury model in mice | Not specified in the reviewed abstracts | Neurological Severity Score (NSS) | TBI induced significant neurological deficits as measured by the NSS.[7] |
Mechanisms of Action: Signaling Pathways and Neuroprotective Effects
This compound exerts its effects through binding to TRH receptors (TRH-R1 and TRH-R2), which are G protein-coupled receptors widely distributed throughout the central nervous system.[8] The activation of these receptors initiates a cascade of intracellular signaling events that are believed to underlie its neuroprotective and therapeutic properties.
TRH Receptor Signaling Pathway
Upon binding of this compound to its receptor, the Gq/11 protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene expression, neuronal survival, and neurotransmitter release.[3][9]
Neuroprotective Mechanisms
This compound's neuroprotective effects are multifaceted and appear to involve the modulation of excitotoxicity and inflammatory responses.
-
Anti-Excitotoxic Effects: Studies have shown that this compound can inhibit the release of excitatory amino acids like glutamate.[1] By reducing excessive glutamate levels, this compound may protect neurons from the excitotoxic cascade that contributes to cell death in various neurological injuries and diseases.
-
Anti-inflammatory Effects: The inflammatory response, mediated by microglia and astrocytes, plays a crucial role in the pathophysiology of many neurological disorders. While direct evidence for this compound's anti-inflammatory effects is still emerging, its ability to modulate neuronal function suggests a potential to influence the neuroinflammatory environment.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments cited in this review.
Clinical Trial Protocol for Depression
-
Study Design: A randomized, single-blind, placebo-controlled crossover study.
-
Participants: Eight medication-free inpatients diagnosed with refractory depression.
-
Intervention: A single lumbar intrathecal injection of 500 micrograms of this compound. A sham lumbar puncture procedure was performed as a placebo control, with a one-week washout period between treatments.
-
Outcome Assessment: The primary outcome was the change in the abbreviated Hamilton Rating Scale for Depression (HAM-D) score. A response was defined as a 50% or greater reduction in the HAM-D score. Suicidality was also assessed.
-
Reference: [1]
Preclinical Experimental Protocol for Parkinson's Disease Model
-
Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned hemi-Parkinsonian rat model. This model mimics the dopamine depletion seen in Parkinson's disease.
-
Intervention: Intraperitoneal (i.p.) administration of Taltirelin, a long-acting TRH analog, at doses of 1, 5, and 10 mg/kg.
-
Behavioral Assessment: The adjusting step test was used to evaluate motor function. The number of steps taken by the lesioned forelimb was counted and compared to the intact forelimb and a control group.
-
Workflow:
Preclinical Experimental Protocol for Traumatic Brain Injury Model
-
Animal Model: Controlled cortical impact (CCI) model in adult rats. This model produces a focal brain injury.
-
Intervention: The specific intervention with this compound was not detailed in the reviewed abstracts. However, a general protocol for TBI studies involves administering the therapeutic agent at a specific time point post-injury.
-
Behavioral Assessment: The Morris Water Maze (MWM) is a common test to assess spatial learning and memory. Key parameters measured include:
-
Escape latency: The time it takes for the rat to find the hidden platform.
-
Search time: The time spent actively searching for the platform.
-
Target quadrant visits: The number of times the rat enters the quadrant where the platform was previously located.
-
-
Neurological Assessment: A Neurological Severity Score (NSS) is often used to evaluate motor and cognitive deficits.[7]
-
Reference: [6]
Conclusion and Future Directions
The compiled evidence suggests that this compound holds promise as a therapeutic agent for a variety of neurological disorders. Its efficacy in improving symptoms of depression and spinocerebellar degeneration in clinical settings, along with the positive preclinical results in models of Parkinson's disease, warrants further investigation. The neuroprotective mechanisms of this compound, particularly its ability to mitigate glutamate excitotoxicity, provide a strong rationale for its application in acute neuronal injuries like TBI and SCI.
However, a significant gap remains in the clinical trial data for this compound in ALS and SCI. Future research should focus on conducting well-designed, randomized controlled trials in these patient populations to definitively assess its therapeutic potential. Furthermore, optimizing the delivery of this compound to the central nervous system to enhance its bioavailability and prolong its therapeutic effects is a critical area for future drug development efforts. The detailed experimental protocols and signaling pathway diagrams provided in this review serve as a foundation for designing future studies to further elucidate the therapeutic utility of this intriguing neuropeptide.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. This compound (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Clinical Trial Reports Functional Improvement Among Participants with Spinal Cord Injury [news.shepherd.org]
- 5. Neurotrophin signalling pathways regulating neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Translational Principles of Neuroprotective and Neurorestorative Therapy Testing in Animal Models of Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of thyrotropin-releasing hormone against excitatory amino acid-induced cell death in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amyotrophic lateral sclerosis: an update on treatments from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Protirelin Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic form of thyrotropin-releasing hormone (TRH), has been the subject of extensive research for its diagnostic and therapeutic potential. Primarily known for its role in assessing the function of the hypothalamic-pituitary-thyroid axis, this compound has also been investigated for its effects on various neurological conditions, including spinocerebellar degeneration (SCD) and depression.[1] This guide provides a comparative analysis of published findings on this compound and its analogs, with a focus on independent replication of these findings and comparison with alternative treatments. While direct, independent replications of specific studies are not always available, this guide synthesizes data from multiple clinical trials to provide a comprehensive overview of the existing evidence.
Data Presentation: Comparative Efficacy of this compound and its Analogs
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound and its analogs in spinocerebellar degeneration and depression.
Table 1: Efficacy of this compound and its Analogs in Spinocerebellar Degeneration (SCD)
| Compound | Trial Identifier/Reference | Dosage | Treatment Duration | Primary Endpoint | Change from Baseline in Treatment Group | Change from Baseline in Placebo Group | Key Findings |
| This compound tartrate | Shimizu et al. (2020)[2] | 2 mg/day (intravenous) | 14 days | Change in Scale for the Assessment and Rating of Ataxia (SARA) score | Significant improvement (p=0.005) | Not applicable (open-label) | TRH therapy improved SARA scores, mainly in the "Stance" category. |
| Rovatirelin | Nishizawa et al. (2020)[3][4][5] (Pooled analysis of KPS1301 & KPS1305) | 2.4 mg/day (oral) | 24-28 weeks | Change in SARA total score | -1.64 | -1.03 | Statistically significant greater reduction in SARA total score with Rovatirelin compared to placebo (p=0.029).[3][4][5] |
| Taltirelin Hydrate | Jo et al. (2025)[6][7] | 5 mg twice daily (oral) | 24 weeks | Change in Korean version of SARA (K-SARA) score | -0.51 ± 2.79 | +0.36 ± 2.62 | Statistically significant difference in the change in K-SARA score between the taltirelin and control groups (p=0.0321).[6][7] |
Table 2: Efficacy of this compound in Depression
| Compound | Trial Identifier/Reference | Dosage and Route | Study Design | Primary Endpoint | Response Rate in Treatment Group | Response Rate in Placebo/Sham Group | Key Findings |
| This compound | Marangell et al. (1997)[8] | 500 µg (intrathecal) | Double-blind, crossover | ≥50% reduction in Hamilton Rating Scale for Depression (HRSD) score | 5 out of 8 patients (62.5%) | Not explicitly stated, crossover design | Rapid, robust, but short-lived improvement in mood and suicidality.[8] |
| This compound | Szuba et al. (1993)[9] | 0.2 mg (intravenous) | Placebo-controlled | Change in Spielberger State and Trait Anxiety Inventory (STAI and SSAI) | Significant improvement on STAI (p < .001) and SSAI (p < .01) | No significant change | This compound was superior to placebo on STAI (p < .005), suggesting rapid positive effects on emotional state.[9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for replication and comparison. Below are representative protocols for the TRH stimulation test and a clinical trial for spinocerebellar degeneration.
TRH (this compound) Stimulation Test Protocol
This test is used to assess the responsiveness of the anterior pituitary gland.[1]
Objective: To measure the thyroid-stimulating hormone (TSH) response to an injection of this compound.
Procedure:
-
A baseline blood sample is drawn to measure the initial TSH level.
-
This compound is administered, typically as an intravenous injection. The standard adult dose is 500 mcg.
-
Subsequent blood samples are taken at specific time points, commonly 30 and 60 minutes post-injection.
-
TSH levels in all samples are measured and compared to the baseline.
Interpretation of Results:
-
Normal Response: A significant increase in TSH levels from baseline.
-
Secondary Hypothyroidism (Pituitary Dysfunction): A blunted or absent TSH response.
-
Tertiary Hypothyroidism (Hypothalamic Dysfunction): A delayed but often exaggerated TSH response.
Representative Clinical Trial Protocol for Spinocerebellar Degeneration (SCD)
This protocol is a generalized representation based on the methodologies of the Rovatirelin and Taltirelin trials.[3][4][5][6][7]
Objective: To evaluate the efficacy and safety of a TRH analog in patients with SCD.
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
Participant Population: Patients diagnosed with SCD, often with specific inclusion criteria related to the type and severity of ataxia.
Intervention:
-
Treatment Group: Oral administration of the TRH analog (e.g., Rovatirelin 2.4 mg/day or Taltirelin 5 mg twice daily).
-
Control Group: Oral administration of a matching placebo.
Study Duration: Typically includes a run-in period, a treatment period of several weeks to months, and a follow-up period.
Outcome Measures:
-
Primary Endpoint: Change from baseline in a standardized ataxia rating scale, such as the Scale for the Assessment and Rating of Ataxia (SARA).
-
Secondary Endpoints: Changes in sub-scores of the ataxia scale, quality of life assessments, and safety and tolerability.
Statistical Analysis: The primary efficacy analysis usually involves comparing the change in the primary endpoint from baseline to the end of the treatment period between the active treatment and placebo groups.
Mandatory Visualization
This compound Signaling Pathway
This compound exerts its effects by binding to G protein-coupled receptors (GPCRs) on the surface of pituitary thyrotrophs.[10] This initiates a downstream signaling cascade.
Experimental Workflow: Placebo-Controlled Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial, as seen in the studies of this compound analogs for SCD.
Comparison with Alternatives
Spinocerebellar Degeneration (SCD)
Currently, there are no established disease-modifying therapies for SCD. Treatment is primarily symptomatic. Riluzole, a glutamate release inhibitor, has shown some potential in treating ataxia. A systematic review suggests that thyrotropin-releasing hormone (the class to which this compound belongs) possibly improves some signs of ataxia.[11] The presented data on Rovatirelin and Taltirelin, which are TRH analogs, indicate a statistically significant, albeit modest, improvement in ataxia symptoms compared to placebo.
Depression
The use of this compound for depression is not a first-line treatment. Standard treatments include selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). The evidence for this compound's antidepressant effects is limited and suggests a rapid but transient improvement, particularly in refractory cases when administered intrathecally.[8] A direct comparison with standard antidepressants in a large-scale clinical trial is lacking.
Conclusion
The available evidence suggests that this compound and its analogs, Rovatirelin and Taltirelin, may offer a modest therapeutic benefit in improving the symptoms of spinocerebellar degeneration. The findings from multiple placebo-controlled trials for the analogs provide a degree of independent verification of their potential efficacy. However, the effect size is generally small. For depression, the data are less conclusive, with some studies indicating a rapid but temporary antidepressant effect. Further, well-designed clinical trials are needed to definitively establish the therapeutic role of this compound and its analogs and to directly compare their efficacy and safety with existing treatments for these conditions. The detailed protocols and signaling pathway information provided in this guide aim to facilitate future research and replication efforts in this area.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Differential effects of thyrotropin releasing hormone (TRH) on motor execution and motor adaptation process in patients with spinocerebellar degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnnp.bmj.com [jnnp.bmj.com]
- 4. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. Effects of intrathecal thyrotropin-releasing hormone (this compound) in refractory depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-lasting behavioural effects of thyrotropin-releasing hormone in depressed women: results of placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. cdn-links.lww.com [cdn-links.lww.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Protirelin
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals like Protirelin is a critical aspect of laboratory safety and environmental responsibility. This guide provides a procedural framework for the proper handling and disposal of this compound, a synthetic peptide, drawing from safety data sheets and general best practices for pharmaceutical waste. Adherence to these procedures is essential to mitigate potential environmental and health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, a lab coat, safety goggles, and nitrile gloves.[1] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3] In case of a spill, it should be promptly contained using absorbent materials, and the area should be decontaminated.[1][2]
Step-by-Step Disposal Protocol for this compound
The primary and most recommended method for the disposal of this compound is through incineration by a licensed and certified waste disposal facility.[4][5][6] This ensures the complete destruction of the biologically active peptide.
-
Consult Institutional and Local Regulations : Before proceeding, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and to be aware of all local, state, and federal regulations governing pharmaceutical and chemical waste disposal.[2][4][5][7] These regulations may have specific requirements for peptide-based compounds.
-
Prepare for Disposal :
-
Solid Waste : For unused or expired lyophilized this compound, ensure it is in a clearly labeled, sealed, and suitable container for disposal.[5][6]
-
Liquid Waste : If this compound is in a solution, it may be dissolved or mixed with a combustible solvent to prepare it for incineration.[5][6] Do not discharge this compound solutions into sewer systems or drains.[5][6]
-
-
Segregate Waste : this compound waste should be segregated from other laboratory waste streams. It should be classified as chemical or pharmaceutical waste, in accordance with your institution's waste management plan.
-
Arrange for Professional Disposal : Contact a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the this compound waste. This is the most secure and environmentally sound method of disposal.
-
Documentation : Maintain meticulous records of the disposal process, including the date, quantity of this compound disposed of, and the name of the waste disposal contractor.
Handling and Storage Recommendations
Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring safety in the laboratory.
| Parameter | Recommendation | Source |
| Storage Temperature (Lyophilized) | Store at < -15°C for long-term stability. | [5] |
| Storage Temperature (Reconstituted) | For short-term use, refrigerate at 2°C–8°C. For long-term storage, freeze aliquots at -20°C or lower. | [1] |
| Handling Advice | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling. | [5] |
| Container | Keep the container tightly closed when not in use. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the procedural steps for the safe and compliant disposal of this compound.
Alternative Disposal Considerations (Use with Caution)
For certain non-hazardous pharmaceuticals in a household setting, disposal in the trash is sometimes permitted if mixed with an unpalatable substance like coffee grounds or cat litter and placed in a sealed container.[8][9] However, this method is generally not recommended for research-grade, biologically active peptides like this compound in a laboratory setting. The potential for environmental contamination and unforeseen reactions necessitates the more stringent approach of professional incineration.
Regulatory Framework
The disposal of pharmaceutical waste, including research compounds, is regulated by several bodies in the United States, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and potentially the Drug Enforcement Administration (DEA) for controlled substances.[7][10][11] It is the responsibility of the generator of the waste to ensure compliance with all applicable regulations.[10]
References
- 1. realpeptides.co [realpeptides.co]
- 2. file.glpbio.com [file.glpbio.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. pro.campus.sanofi [pro.campus.sanofi]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
